molecular formula C26H29NO2 B12417563 (E)-4-Hydroxytamoxifen-d5

(E)-4-Hydroxytamoxifen-d5

Cat. No.: B12417563
M. Wt: 392.5 g/mol
InChI Key: TXUZVZSFRXZGTL-MACVRGHVSA-N
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Description

(E)-4-Hydroxytamoxifen-d5 is a useful research compound. Its molecular formula is C26H29NO2 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C26H29NO2

Molecular Weight

392.5 g/mol

IUPAC Name

4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

InChI

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25+/i1D3,4D2

InChI Key

TXUZVZSFRXZGTL-MACVRGHVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on (E)-4-Hydroxytamoxifen-d5: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (E)-4-Hydroxytamoxifen-d5, a deuterated analog of a key active metabolite of Tamoxifen (B1202). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and its critical role in analytical and research applications.

Chemical Structure and Properties

This compound is a synthetic, isotopically labeled form of (E)-4-Hydroxytamoxifen, where five hydrogen atoms on the ethyl group have been replaced by deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of 4-Hydroxytamoxifen in biological matrices.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]phenol[1]
Synonyms (E)-Afimoxifene-d5, cis-4-Hydroxytamoxifen-d5, 4-OHT-d5[1]
Molecular Formula C₂₆H₂₄D₅NO₂[1]
Molecular Weight 392.54 g/mol [2]
Appearance Solid[1]
Solubility Soluble in DMSO and Methanol.[1]
Storage Recommended storage at -20°C for long-term stability.[3]

Synthesis and Purification

A plausible synthetic route would involve the coupling of a deuterated propiophenone (B1677668) derivative with 4,4'-dihydroxybenzophenone (B132225) in the presence of a low-valent titanium reagent. The resulting mixture of (E) and (Z) isomers would then be separated and purified.

Purification: The primary method for separating the (E) and (Z) isomers and purifying the final product is reverse-phase high-performance liquid chromatography (RP-HPLC) .

Mechanism of Action as a Selective Estrogen Receptor Modulator (SERM)

(E)-4-Hydroxytamoxifen, the non-deuterated parent compound, is a potent Selective Estrogen Receptor Modulator (SERM). Its mechanism of action is central to the therapeutic effects of Tamoxifen in estrogen receptor-positive (ER+) breast cancer. The deuteration in this compound does not alter its fundamental biochemical interactions.

4-Hydroxytamoxifen exhibits a significantly higher binding affinity for the estrogen receptor (ER) compared to Tamoxifen itself, with an affinity comparable to that of estradiol.[6] It acts as a competitive antagonist of the ER in breast tissue.

Signaling Pathway of 4-Hydroxytamoxifen:

SERM_Pathway cluster_cell Target Cell (e.g., Breast Cancer Cell) cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Binds 4OHT This compound 4OHT->ER Competitively Binds ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Coactivators Coactivators ERE->Coactivators Recruits (with E2) Corepressors Co-repressors ERE->Corepressors Recruits (with 4-OHT) Gene_Activation Gene Transcription (Proliferation) Coactivators->Gene_Activation Gene_Repression Gene Repression (Anti-proliferative) Corepressors->Gene_Repression LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_Add Add this compound (Internal Standard) Plasma->IS_Add Precipitate Protein Precipitation IS_Add->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification (Standard Curve) Ratio->Quantification

References

(E)-4-Hydroxytamoxifen-d5: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide for Researchers and Drug Development Professionals)

(E)-4-Hydroxytamoxifen-d5 is the deuterated analog of (E)-4-hydroxytamoxifen, a pivotal active metabolite of the widely prescribed breast cancer drug, tamoxifen (B1202). As a selective estrogen receptor modulator (SERM), its mechanism of action is multifaceted, involving competitive binding to estrogen receptors, modulation of downstream signaling pathways, and a unique pharmacokinetic profile conferred by isotopic labeling. This technical guide provides a comprehensive overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the intricate signaling cascades it influences.

The Kinetic Isotope Effect: The Role of Deuteration

Core Mechanism: Interaction with Estrogen Receptors

The primary mechanism of action of 4-hydroxytamoxifen (B85900), and by extension its deuterated form, is its high-affinity binding to estrogen receptors (ER), primarily ERα and ERβ.[6][7] It acts as a competitive antagonist in breast tissue, where it vies with the endogenous ligand, 17β-estradiol, for binding to the ER.[7][8] Upon binding, 4-hydroxytamoxifen induces a distinct conformational change in the receptor that differs from that induced by estradiol.[7][8] This altered conformation facilitates the recruitment of co-repressor proteins to the estrogen response elements (EREs) on DNA, leading to the inhibition of estrogen-dependent gene transcription and subsequent arrest of cell proliferation in ER-positive breast cancer cells.[7][8]

Conversely, in other tissues such as the endometrium and bone, 4-hydroxytamoxifen can act as a partial agonist, where the receptor complex recruits co-activator proteins, leading to estrogen-like effects.[7] This tissue-specific activity is a hallmark of SERMs.

Beyond the classical estrogen receptors, 4-hydroxytamoxifen has also been identified as a high-affinity ligand for the orphan nuclear receptor, estrogen-related receptor γ (ERRγ).[9][10] It binds to ERRγ and inhibits its constitutive transcriptional activity by promoting the dissociation of coactivator proteins.[10][11]

Quantitative Data Summary

The following table summarizes key quantitative data for the binding affinity and potency of 4-hydroxytamoxifen. It is important to note that these values are for the non-deuterated compound, as specific data for the d5 variant is not available. The deuteration is not expected to significantly alter these pharmacodynamic parameters.

ParameterReceptor/Cell LineValueReference
Binding Affinity
Dissociation Constant (Kd)Estrogen Receptor (Human)~10.0 nM[12]
Dissociation Constant (Kd)Estrogen-Related Receptor γ (ERRγ)35 nM[2][11]
Inhibition Constant (Ki)Estrogen-Related Receptor γ (ERRγ)75 nM[9]
Inhibitory Concentration
IC50 (Displacement of [3H]estradiol)Estrogen Receptor~0.33 nM[13]
IC50 (MCF-7 cell proliferation)MCF-7 cells4.506 µg/mL[14]
EC50 (Inhibition of ERRγ activity)CV-1 cells2 µM[2][11]

Key Signaling Pathways

4-Hydroxytamoxifen modulates several critical signaling pathways that govern cell fate. Its interaction with estrogen receptors leads to downstream effects on cell cycle progression and apoptosis.

Estrogen Receptor Signaling Pathway

The canonical ER signaling pathway is the primary target of 4-hydroxytamoxifen. In breast cancer cells, its antagonistic action blocks the proliferative signals of estrogen.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol ER Estrogen Receptor (ERα/ERβ) E2->ER Binds 4OHT_d5 This compound 4OHT_d5->ER Competitively Binds ERE Estrogen Response Element (ERE) CoRep Co-repressors ERE->CoRep Recruits CoAct Co-activators ERE->CoAct Recruits Transcription_Inhibition Transcription Inhibition CoRep->Transcription_Inhibition Transcription_Activation Transcription Activation CoAct->Transcription_Activation Proliferation_Inhibition Inhibition of Cell Proliferation Transcription_Inhibition->Proliferation_Inhibition Proliferation_Activation Cell Proliferation Transcription_Activation->Proliferation_Activation ERE2 ERE2 ER_E2_dimer ER_E2_dimer ER_E2_dimer->ERE Binds ER4OHT_d5 ER4OHT_d5 ER_4OHT_dimer ER_4OHT_dimer ER_4OHT_dimer->ERE Binds Apoptosis_Pathway cluster_signaling Signaling Cascade cluster_apoptotic_regulators Apoptotic Regulators 4OHT_d5 This compound ER_Modulation ER Modulation 4OHT_d5->ER_Modulation PKC_Inhibition PKC Inhibition 4OHT_d5->PKC_Inhibition ROS_Generation ROS Generation 4OHT_d5->ROS_Generation Bcl2_down Bcl-2 Family (down-regulation of anti-apoptotic) ER_Modulation->Bcl2_down PKC_Inhibition->Bcl2_down Bax_up Bcl-2 Family (up-regulation of pro-apoptotic) ROS_Generation->Bax_up Caspase_Activation Caspase Activation Bcl2_down->Caspase_Activation Bax_up->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Binding_Assay_Workflow Start Start Reagent_Prep Prepare Reagents: - ER Protein - [3H]-Estradiol - (E)-4-OHT-d5 dilutions Start->Reagent_Prep Assay_Setup Set up Assay Tubes: - ER + [3H]-Estradiol - Add (E)-4-OHT-d5 Reagent_Prep->Assay_Setup Incubation Incubate at 4°C to reach equilibrium Assay_Setup->Incubation Separation Separate Bound and Free Ligand (Dextran-coated charcoal) Incubation->Separation Centrifugation Centrifuge to pellet charcoal Separation->Centrifugation Quantification Measure Radioactivity of supernatant Centrifugation->Quantification Data_Analysis Calculate IC50 and Ki values Quantification->Data_Analysis End End Data_Analysis->End

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of (E)-4-Hydroxytamoxifen-d5

Abstract

This compound is a deuterated analog of the E-isomer of 4-hydroxytamoxifen (B85900) (4-OHT), a primary active metabolite of the selective estrogen receptor modulator (SERM), Tamoxifen. The incorporation of deuterium (B1214612) atoms creates a heavier isotopologue, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry, such as liquid chromatography-mass spectrometry (LC-MS).[1] This guide provides a comprehensive overview of the synthetic and purification methodologies for this compound, tailored for research and drug development applications. It includes detailed experimental protocols, tabulated data, and workflow visualizations to ensure clarity and reproducibility.

Introduction

4-Hydroxytamoxifen (4-OHT) is a pivotal metabolite of Tamoxifen, exhibiting a significantly higher binding affinity for the estrogen receptor (ER) than its parent drug.[2] It exists as two geometric isomers, (Z)-4-OHT and (E)-4-OHT. The (Z)-isomer is a potent antiestrogen (B12405530) and is the pharmacologically active form in the context of ER-positive breast cancer treatment.[3] The (E)-isomer, conversely, is a weaker antiestrogen and can exhibit estrogenic properties.[3][4]

The deuterated standard, this compound, is crucial for accurately quantifying 4-OHT levels in biological matrices. The five deuterium atoms are typically located on the terminal ethyl group of the butenyl chain.[1] This guide focuses on the synthesis of this specific deuterated isomer, which involves the use of a deuterated precursor in a McMurry coupling reaction, followed by meticulous purification to isolate the desired (E)-isomer from the resulting isomeric mixture.

Synthesis of (E/Z)-4-Hydroxytamoxifen-d5 via McMurry Reaction

The McMurry reaction is a robust method for the reductive coupling of two ketone molecules to form an alkene, frequently used for synthesizing Tamoxifen and its analogs.[2][5] The synthesis of 4-Hydroxytamoxifen-d5 is achieved by coupling 4,4'-dihydroxybenzophenone (B132225) with a deuterated propiophenone (B1677668) analog (propiophenone-d5) in the presence of a low-valent titanium reagent.[2] This reaction typically produces a mixture of (E) and (Z) isomers.

Synthesis Workflow

The synthesis can be broken down into two main stages: the preparation of the low-valent titanium reagent and the subsequent coupling reaction.

cluster_0 Synthesis Workflow cluster_1 Reactants reagent_prep Step 1: Low-Valent Titanium Reagent Preparation coupling Step 2: McMurry Coupling Reaction reagent_prep->coupling Inert Atmosphere (Ar/N2) workup Step 3: Reaction Workup & Quenching coupling->workup Monitor by TLC crude_product Crude (E/Z)-4-OHT-d5 Mixture workup->crude_product ketone1 4,4'-dihydroxybenzophenone ketone1->coupling ketone2 Propiophenone-d5 ketone2->coupling titanium TiCl4 + Zn Dust titanium->reagent_prep

Synthesis of (E/Z)-4-Hydroxytamoxifen-d5 via McMurry Reaction.
Experimental Protocol: McMurry Reaction

This generalized protocol is based on established methodologies for the synthesis of 4-Hydroxytamoxifen.[2][5]

Materials:

  • 4,4'-dihydroxybenzophenone

  • Propiophenone-d5 (ethyl-d5)

  • Titanium tetrachloride (TiCl₄)

  • Zinc (Zn) dust

  • Dry Tetrahydrofuran (THF)

  • 10% Aqueous Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of Low-Valent Titanium Reagent: Under an inert atmosphere (Argon or Nitrogen), add Zinc dust to dry THF in a flask and cool to 0°C. Add TiCl₄ dropwise to the stirred suspension. The mixture will turn from yellow to black as the low-valent titanium species is formed. Allow the mixture to warm to room temperature and then reflux for 1-2 hours.

  • McMurry Coupling: Cool the black titanium reagent suspension to 0°C. In a separate flask, dissolve 4,4'-dihydroxybenzophenone (1.0 eq.) and propiophenone-d5 (1.0 eq.) in dry THF.

  • Add the solution of the ketones to the titanium reagent mixture. Heat the reaction to reflux for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Reaction Workup: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly pouring it into an aqueous solution of 10% K₂CO₃.

  • Stir the quenched mixture for 1 hour, then filter it through a pad of celite to remove titanium salts.

  • Extract the aqueous filtrate with an organic solvent such as Dichloromethane (DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which will be a mixture of (E) and (Z) isomers of 4-Hydroxytamoxifen-d5.

Synthesis Yield Data

While specific yield data for the deuterated synthesis is not widely published, the yields for the non-deuterated McMurry synthesis of 4-Hydroxytamoxifen can serve as a reference. Yields are often reported as a mixture of (E) and (Z) isomers and can be variable.[2]

ReactantsKey ReagentsReported YieldReference
4,4'-dihydroxybenzophenone and PropiophenoneTiCl₄, Zn17-46%[2]
Doubly functionalized benzophenone (B1666685) and propiophenone analogueTiCl₄(THF)₂, Zn(0)62% (E/Z mixture)[2]
4,4'-dihydroxybenzophenone and various ketonesTiCl₄, ZnLow to mediocre[5]

Purification and Isomer Separation

The crude product from the McMurry synthesis is a mixture of (E) and (Z) isomers.[2] Separating these isomers is critical to isolate the desired this compound. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely used method for this separation.[2]

Purification Workflow

The purification process involves initial sample preparation followed by chromatographic separation and fraction collection.

cluster_0 Purification Workflow crude_product Crude (E/Z)-4-OHT-d5 Mixture sample_prep Step 1: Sample Preparation (Dissolve & Filter) crude_product->sample_prep hplc_sep Step 2: RP-HPLC Separation (C18 Column) sample_prep->hplc_sep Inject into HPLC fraction_collect Step 3: Fraction Collection hplc_sep->fraction_collect Separate E/Z Isomers analysis Step 4: Purity Analysis fraction_collect->analysis Collect distinct peaks pure_e Pure (E)-4-OHT-d5 analysis->pure_e pure_z Pure (Z)-4-OHT-d5 analysis->pure_z

Purification of (E)-4-OHT-d5 using RP-HPLC.
Experimental Protocol: Reverse-Phase HPLC

This protocol provides a general guideline for the purification of 4-Hydroxytamoxifen isomers.[2] Specific conditions may require optimization based on the HPLC system, column, and the exact nature of the crude mixture.

Materials:

  • Crude (E/Z)-4-Hydroxytamoxifen-d5 mixture

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Orthophosphoric acid as a mobile phase modifier

  • C18 Reverse-Phase HPLC column (preparative or semi-preparative)

  • 0.22 µm or 0.45 µm syringe filter

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase solvent (e.g., Methanol or Acetonitrile/Water mixture). Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[2]

  • HPLC Separation:

    • Equilibrate the C18 column with the starting mobile phase composition (e.g., a mixture of Acetonitrile and water with 0.1% TFA) until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Run a gradient elution by gradually increasing the concentration of the organic solvent (e.g., Acetonitrile) in the mobile phase. This will allow for the separation of compounds with different polarities. The less polar (E)-isomer typically elutes after the more polar (Z)-isomer.

    • Monitor the elution profile using a UV detector, typically at a wavelength between 240-280 nm.

  • Fraction Collection: Collect the fractions corresponding to the distinct peaks for the (E) and (Z) isomers.

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions containing the desired (E)-isomer and remove the solvent under reduced pressure. The final product can be lyophilized to yield a solid powder.

Compound Data and Characterization

The final product should be characterized to confirm its identity and purity.

Physicochemical Properties
PropertyValueReference
Chemical FormulaC₂₆H₂₄D₅NO₂[1]
Molecular Weight392.6 g/mol [1]
Purity Specification≥99% deuterated forms (d₁-d₅)[1]
AppearanceSolid[1]
SolubilitySoluble in DMSO and Methanol[1]
StorageStore at -20°C for long-term stability.[6]
CAS Number2470232-57-4 (for E/Z mixture)[1]
Chemical Name4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d₅]-phenol[1]
Analytical Characterization
  • Mass Spectrometry (MS): To confirm the molecular weight and deuterium incorporation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the position of the deuterium labels.

  • High-Performance Liquid Chromatography (HPLC): To determine the isomeric purity (ratio of E to Z isomer) and overall chemical purity.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (E)-4-Hydroxytamoxifen-d5 as a Metabolite of Tamoxifen-d5

Abstract

Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor (ER)-positive breast cancer.[1] As a prodrug, tamoxifen requires metabolic activation to exert its therapeutic effects.[2][3][4] This process is primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of active metabolites, most notably 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen.[3][4][5] 4-hydroxytamoxifen, in its (E)-isomer form (biologically active, also referred to as the Z-isomer in some literature), is a particularly potent metabolite, exhibiting 30 to 100 times greater affinity for the estrogen receptor than the parent drug.[6][7]

In pharmacokinetic and metabolic studies, stable isotope-labeled compounds are indispensable tools. Tamoxifen-d5, a deuterated analog of tamoxifen, is widely used as an internal standard for the quantification of tamoxifen and its metabolites in biological matrices.[8][9][10] The metabolic fate of tamoxifen-d5 mirrors that of unlabeled tamoxifen, resulting in the formation of deuterated metabolites, including this compound. This guide provides a comprehensive technical overview of the metabolic conversion of tamoxifen-d5 to this compound, detailing the enzymatic pathways, quantitative data, experimental protocols, and the mechanism of action of the resulting active metabolite.

Metabolic Bioactivation of Tamoxifen-d5

Tamoxifen-d5 undergoes extensive Phase I metabolism, primarily in the liver, catalyzed by a network of CYP enzymes. The two principal metabolic routes are 4-hydroxylation and N-demethylation.[6][11] The deuterium (B1214612) atoms in tamoxifen-d5 are typically located on the ethyl group, a site that is not directly involved in these primary metabolic reactions, ensuring its metabolic behavior is analogous to the unlabeled drug.[3]

  • 4-Hydroxylation Pathway : This is a critical activation step, converting tamoxifen-d5 directly to this compound. This reaction is predominantly catalyzed by CYP2D6, although other isoforms, including CYP2B6, CYP2C9, and CYP2C19, also contribute.[12][2][4][13] The 4-hydroxylation pathway accounts for a smaller fraction of overall tamoxifen metabolism (approx. 7%) but produces the highly potent 4-OHT.[6]

  • N-Demethylation Pathway : This is the major metabolic route (approx. 92%), primarily catalyzed by CYP3A4 and CYP3A5, which converts tamoxifen-d5 to N-desmethyltamoxifen-d5.[6][11] This metabolite can then be further hydroxylated by CYP2D6 to form endoxifen-d5 (4-hydroxy-N-desmethyltamoxifen-d5), another key active metabolite with potency similar to 4-OHT.[6][14]

The metabolic cascade ensures the conversion of the tamoxifen-d5 prodrug into highly active metabolites that are central to its therapeutic efficacy.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_key Legend Tam_d5 Tamoxifen-d5 NDM_Tam_d5 N-desmethyltamoxifen-d5 Tam_d5->NDM_Tam_d5 CYP3A4/5 (Major) OHT_d5 This compound Tam_d5->OHT_d5 CYP2D6 (Primary) CYP2B6, CYP2C9, CYP2C19 (Minor) Endoxifen_d5 Endoxifen-d5 NDM_Tam_d5->Endoxifen_d5 CYP2D6 OHT_d5->Endoxifen_d5 CYP3A4 Conjugates Glucuronide & Sulfate Conjugates (Inactive) OHT_d5->Conjugates UGTs, SULTs Endoxifen_d5->Conjugates UGTs, SULTs Prodrug Prodrug/Intermediate Active Active Metabolite

Caption: Metabolic activation pathway of Tamoxifen-d5.

Quantitative Metabolic Data

The efficiency of tamoxifen's conversion to its active metabolites is highly dependent on the activity of CYP enzymes, which can vary significantly among individuals due to genetic polymorphisms.[1][15] Below is a summary of key quantitative data related to this metabolism.

Table 1: In Vitro Metabolism of Tamoxifen by Recombinant Human CYP Isoforms
CYP IsoformReactionTamoxifen Concentration (μM)Activity (pmol product / 40 min / 0.2 nmol P450)Reference
CYP2D6 4-hydroxylation18170 ± 20[13]
CYP2B6 4-hydroxylation2503100 ± 500[13]
CYP2D6 4-hydroxylation25028100 ± 800[13]
CYP2B6 4'-hydroxylation180.51 ± 0.08[13]
CYP2D6 N-demethylationLow concentrationsActive[13]
CYP3A4 N-demethylationLow concentrationsActive[13]

Data represent mean ± SD. These studies were performed with unlabeled tamoxifen but are directly applicable to tamoxifen-d5.

Table 2: Comparative Potency of Tamoxifen and its Metabolites
CompoundDescriptionRelative Binding Affinity for ER (Estradiol = 100)Antiestrogenic Potency (vs. Tamoxifen)Reference
Tamoxifen Parent Prodrug~1-21x[7]
(E)-4-Hydroxytamoxifen Active Metabolite~10030-100x[6][7]
Endoxifen Active Metabolite~10030-100x[3][16]
N-desmethyltamoxifen Primary Metabolite~1-2Similar to Tamoxifen[6]

Experimental Protocols

In Vitro Metabolism of Tamoxifen-d5 using Human Liver Microsomes

This protocol outlines a typical experiment to determine the metabolic profile of tamoxifen-d5.

Objective: To quantify the formation of this compound and other metabolites from tamoxifen-d5 when incubated with human liver microsomes.

Materials:

  • Tamoxifen-d5

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) for quenching

  • This compound and other metabolite standards

  • Internal Standard (e.g., a structurally similar deuterated compound not generated from tamoxifen-d5)

  • LC-MS/MS system

Methodology:

  • Preparation: Prepare stock solutions of tamoxifen-d5, metabolite standards, and internal standard in a suitable solvent (e.g., methanol).

  • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLMs, and tamoxifen-d5 solution. Pre-incubate at 37°C for 5 minutes to equilibrate.

  • Initiate Reaction: Add the NADPH regenerating system to the mixture to start the enzymatic reaction.

  • Time Points: Incubate the reaction at 37°C in a shaking water bath. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile and the internal standard to stop the reaction and precipitate proteins.

  • Sample Preparation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the concentration of this compound and other metabolites.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents: Tamoxifen-d5, HLMs, Buffer, NADPH System B Combine Buffer, HLMs, & Tamoxifen-d5 A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Incubate & Sample at Time Points D->E F Quench Reaction with Acetonitrile + Internal Std. E->F G Centrifuge to Remove Protein F->G H Transfer Supernatant G->H I Analyze via LC-MS/MS H->I

Caption: Workflow for in vitro metabolism of Tamoxifen-d5.

Quantification of this compound by LC-MS/MS

This protocol details the analytical method for measuring metabolite concentrations.[9][10][17]

Objective: To accurately quantify this compound in a biological matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A time-based gradient from low to high percentage of Mobile Phase B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Mode: Positive Ion Electrospray (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific values determined by infusion)

    • Internal Standard: Q1 m/z -> Q3 m/z

  • Analysis:

    • Inject the prepared sample supernatant onto the LC-MS/MS system.

    • Generate a standard curve by analyzing known concentrations of this compound standard.

    • Quantify the metabolite in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Mechanism of Action: (E)-4-Hydroxytamoxifen as a SERM

(E)-4-Hydroxytamoxifen exerts its primary therapeutic effect by acting as a competitive antagonist of the estrogen receptor (ERα) in breast tissue.[7] Its mechanism involves several key steps:

  • Competitive Binding: In ER-positive breast cancer cells, (E)-4-hydroxytamoxifen competes with endogenous estradiol (B170435) for binding to the ligand-binding domain of ERα.

  • Conformational Change: Upon binding, it induces a unique conformational change in the ERα protein. This altered shape is distinct from the conformation induced by estradiol.[7]

  • Co-regulator Recruitment: The (E)-4-hydroxytamoxifen-ERα complex translocates to the nucleus and binds to Estrogen Response Elements (EREs) on the DNA. However, its altered conformation prevents the recruitment of transcriptional co-activators and instead promotes the binding of co-repressors (e.g., NCoR, SMRT).

  • Transcriptional Repression: The recruitment of co-repressors leads to the silencing of estrogen-responsive genes that are responsible for cell proliferation and growth.

  • Cell Cycle Arrest: By blocking the mitogenic signaling of estrogen, (E)-4-hydroxytamoxifen ultimately leads to cell cycle arrest and apoptosis in ER-positive breast cancer cells.

G cluster_estradiol Estradiol Action (Agonist) cluster_4oht 4-OHT Action (Antagonist in Breast Tissue) E2 Estradiol ERa1 ERα E2->ERa1 binds E2_ERa E2-ERα Complex (Active Conformation) ERa1->E2_ERa ERE1 Estrogen Response Element (ERE) E2_ERa->ERE1 binds to CoAct Co-activators Transcription1 Gene Transcription (Proliferation) CoAct->Transcription1 initiates ERE1->CoAct recruits OHT This compound ERa2 ERα OHT->ERa2 binds competitively OHT_ERa 4-OHT-ERα Complex (Inactive Conformation) ERa2->OHT_ERa ERE2 Estrogen Response Element (ERE) OHT_ERa->ERE2 binds to CoRep Co-repressors Repression Transcriptional Repression (Growth Arrest) CoRep->Repression causes ERE2->CoRep recruits

Caption: Mechanism of (E)-4-Hydroxytamoxifen at the Estrogen Receptor.

Conclusion

The metabolic conversion of tamoxifen-d5 to this compound is a critical process that mirrors the bioactivation of the unlabeled parent drug, tamoxifen. This conversion, primarily driven by the CYP2D6 enzyme, yields a highly potent metabolite that is central to the drug's anti-cancer effects. Understanding the intricacies of this metabolic pathway, supported by robust quantitative data and detailed experimental protocols, is essential for drug development professionals and researchers. The use of tamoxifen-d5 as an internal standard in bioanalytical methods allows for precise quantification, aiding in pharmacokinetic studies, therapeutic drug monitoring, and investigations into the impact of pharmacogenomic variations on treatment outcomes. This comprehensive knowledge facilitates the optimization of endocrine therapies and the development of novel strategies to overcome treatment resistance in breast cancer.

References

An In-depth Technical Guide to the Physicochemical Characteristics of (E)-4-Hydroxytamoxifen-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-Hydroxytamoxifen-d5 is the deuterated analog of (E)-4-hydroxytamoxifen, an active metabolite of the widely used selective estrogen receptor modulator (SERM), tamoxifen.[1][2][3] As a stable isotope-labeled internal standard, this compound is an indispensable tool in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, for the accurate determination of 4-hydroxytamoxifen (B85900) levels in biological matrices.[1][4][5] This guide provides a comprehensive overview of the physicochemical characteristics, analytical methodologies, and relevant biological pathways associated with this compound.

Physicochemical Characteristics

PropertyValueSource
Chemical Formula C₂₆H₂₄D₅NO₂[1]
Molecular Weight 392.54 g/mol Clearsynth
Physical Form Solid[1]
Solubility Soluble in DMSO and Methanol (B129727)[1]
Melting Point 138-141°C (predicted for non-deuterated)ChemicalBook
pKa (most acidic) 10.35 ± 0.15 (predicted for non-deuterated)ChemicalBook
Isotopic Purity ≥98% deuterated forms (d₁-d₅)Cayman Chemical

Experimental Protocols

The quantification of 4-hydroxytamoxifen in biological samples, such as plasma, is crucial for pharmacokinetic and therapeutic drug monitoring studies. The use of this compound as an internal standard is a common practice to ensure accuracy and precision. Below are detailed protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation: Protein Precipitation

This method is a rapid and straightforward approach for extracting the analyte from a plasma matrix.

  • To 100 µL of plasma sample, add 100 µL of a solution of water and formic acid (100:1, v/v).

  • Vortex the mixture vigorously for 30 seconds to disrupt protein binding.

  • Add 100 µL of methanol and agitate the sample for 10 minutes at room temperature.

  • Add 400 µL of the internal standard solution (this compound in a suitable solvent).

  • Vortex the sample again and then centrifuge at 18,000 x g for 10 minutes at 4°C.

  • Transfer 300 µL of the supernatant to a clean vial.

  • Add 300 µL of a solution of water, formic acid (100:0.2, v/v), and 2 mM ammonium (B1175870) formate.

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines a typical set of conditions for the chromatographic separation and mass spectrometric detection of 4-hydroxytamoxifen using its deuterated internal standard.

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.5% formic acid and 2 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.5% formic acid.

  • Gradient Elution: A linear gradient from 40% to 95% mobile phase B over 2.5 minutes.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 7 µL.

  • Column Temperature: 50°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Desolvation Temperature: 600°C.

  • Ion Spray Voltage: 1 kV.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 4-Hydroxytamoxifen: Precursor ion (m/z) > Product ion (m/z)

    • This compound: Precursor ion (m/z) > Product ion (m/z)

Signaling Pathway and Mechanism of Action

4-Hydroxytamoxifen, the non-deuterated counterpart of this compound, exerts its biological effects primarily through its interaction with estrogen receptors (ERα and ERβ).[6] As a SERM, it exhibits tissue-specific agonist or antagonist activity. In breast tissue, it acts as an antagonist, competitively inhibiting the binding of estradiol (B170435) to the estrogen receptor and thereby blocking the proliferative signaling pathways that contribute to the growth of estrogen-dependent breast cancer.[7]

The binding of 4-hydroxytamoxifen to the estrogen receptor induces a conformational change in the receptor, which then dimerizes and translocates to the nucleus. This complex can then bind to estrogen response elements (EREs) on the DNA, leading to the recruitment of co-repressors and subsequent down-regulation of estrogen-responsive genes.[8] In addition to this classical genomic pathway, 4-hydroxytamoxifen can also mediate its effects through non-genomic pathways, which involve the activation of various kinase cascades.[9][10]

Below is a diagram illustrating the simplified estrogen receptor signaling pathway and the antagonistic action of 4-Hydroxytamoxifen.

Estrogen_Signaling_Pathway Estradiol Estradiol ER Estrogen Receptor (ERα/ERβ) Estradiol->ER Binds OHT 4-Hydroxytamoxifen OHT->ER Competitively Binds ER_HSP ER-HSP Complex ER->ER_HSP Forms complex ER_Estradiol ER-Estradiol Complex ER->ER_Estradiol Dimerization ER_OHT ER-4-OHT Complex ER->ER_OHT Dimerization HSP HSP90 HSP->ER_HSP ER_HSP->ER Dissociates ERE Estrogen Response Element (ERE) ER_Estradiol->ERE Binds to ER_OHT->ERE Binds to Gene_Activation Gene Transcription (Proliferation) ERE->Gene_Activation Activates Gene_Repression Gene Repression (Anti-proliferative) ERE->Gene_Repression Represses Experimental_Workflow start Start: Biological Sample (e.g., Plasma) add_is Addition of this compound (Internal Standard) start->add_is sample_prep Sample Preparation (Protein Precipitation or LLE) extraction Extraction of Analytes sample_prep->extraction add_is->sample_prep lc_separation LC Separation (C18 Reversed-Phase) extraction->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio Calculation) ms_detection->data_analysis quantification Quantification of 4-Hydroxytamoxifen data_analysis->quantification end End: Concentration Result quantification->end

References

Commercial Availability and Research Applications of (E)-4-Hydroxytamoxifen-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and research applications of (E)-4-Hydroxytamoxifen-d5, a deuterated analog of the active metabolite of Tamoxifen (B1202). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled internal standards for quantitative analysis and study the pharmacology of Selective Estrogen Receptor Modulators (SERMs).

Introduction

(E)-4-Hydroxytamoxifen is the more biologically active isomer of 4-hydroxytamoxifen (B85900), a primary metabolite of the widely used breast cancer drug, Tamoxifen. As a SERM, 4-hydroxytamoxifen exhibits tissue-specific estrogen receptor (ER) agonist or antagonist activity. The deuterated form, this compound, serves as an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for mass spectrometry-based quantification of 4-hydroxytamoxifen. Its use significantly improves the accuracy and precision of analytical methods by correcting for variability in sample preparation and instrument response.

Commercial Availability and Specifications

This compound is commercially available from several suppliers, often as a mixture of (E) and (Z) isomers. The following tables summarize the key quantitative data from various vendors, providing researchers with a comparative overview of available products.

Table 1: Supplier Information and Product Specifications for this compound

SupplierProduct NameCAS NumberPurityIsotopic Purity/EnrichmentFormulation
Cayman Chemical (E/Z)-4-hydroxy Tamoxifen-d52470232-57-4≥98% (mixture of isomers)≥99% deuterated forms (d1-d5)Crystalline solid
MedChemExpress This compoundNot specified98.28%Not specifiedSolid (Off-white to pink)
LGC Standards (Z)-4-Hydroxy Tamoxifen-d5164365-20-2>95% (HPLC)>99.9% (d5)White to Off-White Solid
InvivoChem This compoundNot specified≥99%Not specifiedPowder
Clearsynth (E)-4-Hydroxy Tamoxifen-d5 (Contains up to 10% Z isomer)Not specifiedNot specifiedNot specifiedNot specified

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₆H₂₄D₅NO₂Cayman Chemical
Molecular Weight 392.54 g/mol MedChemExpress
Appearance Crystalline solid, Off-white to pink powderCayman Chemical, MedChemExpress
Solubility Soluble in DMSO and MethanolCayman Chemical
Storage -20°CLGC Standards, Cayman Chemical

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of 4-hydroxytamoxifen in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized experimental protocol based on published methodologies.[1][2]

Protocol: Quantification of 4-Hydroxytamoxifen in Human Plasma using LC-MS/MS with this compound as an Internal Standard

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 200 µL of acetonitrile (B52724) containing a known concentration of this compound (e.g., 10 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 4-Hydroxytamoxifen: Monitor the transition of the precursor ion (e.g., m/z 388.2) to a specific product ion (e.g., m/z 72.1).

      • This compound: Monitor the transition of the precursor ion (e.g., m/z 393.2) to the same product ion (e.g., m/z 72.1).

    • Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

3. Data Analysis

  • Quantify the concentration of 4-hydroxytamoxifen in the plasma sample by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in the same biological matrix.

Signaling Pathway

4-Hydroxytamoxifen exerts its biological effects primarily through its interaction with estrogen receptors (ERα and ERβ). The following diagram illustrates the antagonistic action of 4-hydroxytamoxifen in an estrogen-responsive cell.

SERM_Pathway cluster_EC Extracellular Space cluster_Nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ERα/ERβ) E2->ER OHT 4-Hydroxytamoxifen (4-OHT) OHT->ER ERE Estrogen Response Element (ERE) ER->ERE Binds ER->ERE Binds CoAct Co-activators ERE->CoAct Recruits CoRep Co-repressors ERE->CoRep Recruits Transcription_Activation Gene Transcription (Proliferation) CoAct->Transcription_Activation Promotes Transcription_Inhibition Transcriptional Repression (Anti-proliferative) CoRep->Transcription_Inhibition Induces

Antagonistic action of 4-Hydroxytamoxifen on Estrogen Receptor signaling.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the quantification of 4-hydroxytamoxifen in a biological sample using this compound as an internal standard.

LCMS_Workflow start Biological Sample (e.g., Plasma) spike Spike with This compound Internal Standard start->spike prep Sample Preparation (Protein Precipitation/ Liquid-Liquid Extraction) spike->prep analysis LC-MS/MS Analysis prep->analysis data Data Processing (Peak Integration, Area Ratio Calculation) analysis->data quant Quantification (Comparison to Standard Curve) data->quant end Result: 4-Hydroxytamoxifen Concentration quant->end

Workflow for quantitative analysis using a deuterated internal standard.

References

isotopic labeling and stability of (E)-4-Hydroxytamoxifen-d5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Isotopic Labeling and Stability of (E)-4-Hydroxytamoxifen-d5

Introduction

(E)-4-Hydroxytamoxifen, a key active metabolite of the selective estrogen receptor modulator (SERM) Tamoxifen (B1202), is a critical compound in both clinical applications and biomedical research. Its deuterated analogue, this compound (4-OHT-d5), serves as an essential internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of five deuterium (B1214612) atoms onto the ethyl group provides a distinct mass shift, enabling precise quantification of its non-labeled counterpart in complex biological matrices. This guide provides a comprehensive overview of the isotopic labeling, stability, and analytical methodologies for this compound, intended for researchers, scientists, and professionals in drug development.

Isotopic Labeling and Synthesis

The synthesis of isotopically labeled 4-Hydroxytamoxifen, including deuterated and tritiated versions, is crucial for its use in metabolic and pharmacokinetic studies. While specific synthesis routes for the d5 variant are often proprietary, the general approach involves incorporating deuterium atoms through precursors in standard synthetic reactions like the McMurry reaction, which is used for the unlabeled compound.[2][3] For instance, tritium-labeled isomers of 4-Hydroxytamoxifen have been successfully synthesized via catalytic tritium-halogen exchange on brominated precursors, a principle that can be adapted for deuterium labeling.[4][5] The labeling on the terminal ethyl group ensures metabolic stability of the label, as this position is not typically subject to enzymatic attack during the primary metabolism of the molecule.

Physicochemical Properties and Specifications

The fundamental properties of (E/Z)-4-Hydroxytamoxifen-d5 are summarized below. It is typically supplied as a mixture of (E) and (Z) isomers.

PropertyValueReference
Formal Name 4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-phenol[1]
Synonyms Afimoxifene-d5, 4-OHT-d5[1]
Molecular Formula C₂₆H₂₄D₅NO₂[1]
Formula Weight 392.6[1]
Purity ≥99% deuterated forms (d1-d5)[1]
Formulation Solid[1]
Solubility DMSO, Methanol[1]

Stability and Storage Recommendations

The stability of 4-Hydroxytamoxifen and its labeled analogues is critical for ensuring experimental accuracy. The compound is sensitive to light, temperature, and solvent conditions, which can lead to isomerization and degradation.[6][7]

FormStorage TemperatureConditionsStability DurationReference
Solid -20°C---≥ 4 years[1]
Solid 2-8°CDesiccated, protected from lightUp to 3 years[6][7]
Solution (Ethanol) -20°CAliquoted, protected from lightPrepare fresh; general guidance[7][8]
Solution (DMSO) -20°CAliquoted, protected from lightStable for months (precipitation risk)[7]
Solution (THF + BHT) -25°CIn the dark, with ~0.025% BHT~6 months with <5% isomeric loss[6][7]
Solution (Stock) -80°C---6 months[9][10]
Solution (Stock) -20°C---1 month[9][10]

Key Stability Considerations:

  • Isomerization : 4-Hydroxytamoxifen exists as (E) and (Z) isomers, with the (Z)-isomer being the more biologically active antiestrogen (B12405530).[2] Exposure to light and storage in solvents with low dielectric constants can promote interconversion, potentially reducing the biological activity of a given solution.[6][7]

  • Precipitation : The compound may precipitate from solutions stored at low temperatures, especially in DMSO or ethanol.[7] If precipitation is observed, gentle warming to 37°C may redissolve the compound.[7]

  • Handling : For optimal stability, it is recommended to prepare fresh solutions for critical experiments, store them in aliquots to avoid freeze-thaw cycles, and always protect them from light.[7][8]

Experimental Protocols

Protocol 1: HPLC Analysis for Isomeric Purity

This protocol provides a general method for assessing the isomeric purity of a 4-Hydroxytamoxifen solution using reverse-phase HPLC.[2][7]

  • Sample Preparation : Dissolve a known quantity of the 4-Hydroxytamoxifen standard and the test sample in the initial mobile phase.

  • HPLC System :

    • Column : C18 reverse-phase column.

    • Mobile Phase : A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) formate) is typically effective.

    • Flow Rate : 0.5 mL/min.[7]

    • Column Temperature : 30°C.[7]

    • Detection : UV at 246 nm and 287 nm.[7]

  • Procedure :

    • Inject a standard solution containing both (E) and (Z) isomers to determine their respective retention times.

    • Inject the test solution.

    • Compare the chromatograms to identify the isomer peaks.

  • Data Analysis : Calculate the isomeric ratio by determining the area of each isomer peak relative to the total peak area of both isomers.

Protocol 2: Quantification of 4-Hydroxytamoxifen in Plasma using UPLC-MS/MS

This compound is primarily used as an internal standard (IS) for the accurate quantification of 4-Hydroxytamoxifen in biological samples.[11]

  • Sample Preparation (Protein Precipitation) :

    • To 50 µL of human plasma, add a working solution of this compound (internal standard).

    • Add acetonitrile to precipitate proteins.[12]

    • Vortex and centrifuge the samples.

    • Inject the supernatant into the UPLC-MS/MS system.[12]

  • UPLC-MS/MS System :

    • Column : C18 analytical column.[11]

    • Mobile Phase : Gradient elution with water and acetonitrile.[11]

    • Detection : Tandem mass spectrometry in positive ion mode with selected reaction monitoring (SRM).

  • Mass Spectrometry Parameters :

    • The following table provides representative mass transitions. These may require optimization based on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
4-Hydroxytamoxifen38872[11] (Values derived from similar compounds)
4-Hydroxytamoxifen-d5393134[11]
Tamoxifen37272[11]
N-desmethyltamoxifen35858[11]
  • Data Analysis :

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration in spiked plasma samples.

    • Quantify the 4-Hydroxytamoxifen concentration in the test samples using the linear regression from the calibration curve.

Mechanism of Action and Metabolic Pathways

This compound follows the same biological pathways as its non-labeled counterpart. Understanding these pathways is crucial for interpreting experimental results.

Metabolic Activation of Tamoxifen

Tamoxifen is a prodrug that requires metabolic activation to exert its potent antiestrogenic effects.[13] The primary activation pathway involves hydroxylation by cytochrome P450 enzymes, predominantly CYP2D6, to form 4-Hydroxytamoxifen.[1][14] Further metabolism can occur, leading to other metabolites like Endoxifen, which also possesses high antiestrogenic activity.[14]

Metabolic_Pathway Tamoxifen Tamoxifen N_Desmethyltamoxifen N-desmethyltamoxifen (Primary Metabolite) Tamoxifen->N_Desmethyltamoxifen CYP3A4/5 Hydroxytamoxifen 4-Hydroxytamoxifen (Active Metabolite) Tamoxifen->Hydroxytamoxifen CYP2D6 Endoxifen Endoxifen (Active Metabolite) N_Desmethyltamoxifen->Endoxifen CYP2D6 Hydroxytamoxifen->Endoxifen CYP3A4/5

Caption: Metabolic activation of Tamoxifen to its active metabolites.

Workflow for LC-MS/MS Quantification

The use of this compound as an internal standard is a cornerstone of quantitative bioanalysis workflows. The process ensures precision and accuracy by correcting for variations during sample processing and instrument analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing arrow arrow Plasma Plasma Sample Spike Spike with 4-OHT-d5 (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC MSMS Tandem MS Detection (SRM Mode) UPLC->MSMS Integration Peak Area Integration MSMS->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Curve Calibration Curve Plotting Ratio->Curve Quant Quantify Concentration Curve->Quant

Caption: Workflow for bioanalytical quantification using an internal standard.

Signaling Pathways of 4-Hydroxytamoxifen-Induced Cell Death

4-Hydroxytamoxifen can induce programmed cell death through two distinct pathways, depending on its concentration and the estrogen receptor (ER) status of the cell.[15]

  • ER-Dependent Pathway : At lower, submicromolar concentrations in ER-positive cells, 4-OHT binds to the ER. This complex triggers a caspase-independent cell death pathway that involves the release of cytochrome c.[15]

  • ER-Independent Pathway : At higher, micromolar concentrations, 4-OHT can induce classical caspase-dependent apoptosis in both ER-positive and ER-negative cells.[15]

Apoptosis_Pathways cluster_er_dep ER-Dependent Pathway cluster_er_indep ER-Independent Pathway OHT_low 4-OHT (Submicromolar) ER Estrogen Receptor (ER) OHT_low->ER OHT_high 4-OHT (Micromolar) Caspase_dep Caspase Activation OHT_high->Caspase_dep Complex OHT-ER Complex ER->Complex StressKinase Stress Kinase Activation Complex->StressKinase Bax Bax Translocation StressKinase->Bax CytC_dep Cytochrome c Release Bax->CytC_dep CellDeath_casp_ind Caspase-Independent Cell Death CytC_dep->CellDeath_casp_ind Apoptosis Classic Apoptosis (Caspase-Dependent) Caspase_dep->Apoptosis

Caption: Dual pathways of 4-Hydroxytamoxifen-induced cell death.

References

Technical Guide: (E)-4-Hydroxytamoxifen-d5 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the analytical data and experimental protocols associated with the certificate of analysis for (E)-4-Hydroxytamoxifen-d5. It is intended for researchers, scientists, and professionals in drug development who utilize this isotopically labeled compound as an internal standard or for other research purposes.

Compound Information

This compound is a deuterated analog of (E)-4-Hydroxytamoxifen, an active metabolite of Tamoxifen. Due to its isotopic labeling, it serves as an excellent internal standard for the quantification of 4-Hydroxytamoxifen (B85900) in biological samples using mass spectrometry-based methods.[1][2]

Identifier Value
Chemical Name 4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-phenol
Synonyms (E)-4-OHT-d5, Afimoxifene-d5
CAS Number 2470232-57-4 (for E/Z mixture)[1]
Molecular Formula C₂₆H₂₄D₅NO₂[1]
Molecular Weight 392.6 g/mol [1]

Analytical Specifications and Data

The following tables summarize the typical quantitative data found on a certificate of analysis for this compound.

Table 1: Purity and Identity
Test Specification Typical Result Method
Appearance White to Off-White SolidConformsVisual Inspection
Purity (HPLC) ≥95%99.78% (at 200 nm)[3]HPLC-UV
Isotopic Purity ≥95% Deuterated Forms>99.9%[3]Mass Spectrometry
Identity (NMR) Conforms to StructureConforms¹H NMR, ¹³C NMR
Identity (MS) Conforms to StructureConformsESI-MS
Table 2: Isotopic Distribution
Isotopic Species Normalized Intensity (%)
d00.00%[3]
d10.00%[3]
d20.00%[3]
d30.01%[3]
d40.00%[3]
d599.99%[3]

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to assess the chemical purity of this compound.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : Shim-Pack Solar C18 (5 µm, 4.6 x 250 mm) or equivalent.[4]

  • Mobile Phase : An isocratic or gradient mixture of methanol (B129727) and a buffer such as 0.1% v/v orthophosphoric acid.[4] A typical mobile phase could be a 90:10 ratio of methanol to buffer.[4]

  • Flow Rate : 0.4 mL/min.[4]

  • Injection Volume : 10 µL.[4]

  • Detection Wavelength : 275 nm.[4]

  • Procedure : A solution of the sample is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The retention time and peak area of the main component are recorded and compared to a reference standard if available. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS) for Isotopic Purity and Identity

Mass spectrometry is employed to confirm the molecular weight and determine the isotopic distribution of the deuterated compound.

  • Instrumentation : A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).

  • Ionization Source : Electrospray Ionization (ESI) in positive ion mode.

  • Analysis : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured.

  • Identity Confirmation : The observed molecular weight should correspond to the calculated molecular weight of the d5-labeled compound.

  • Isotopic Purity Assessment : The relative intensities of the signals corresponding to the unlabeled (d0) and partially deuterated (d1-d4) species are measured and compared to the intensity of the fully deuterated (d5) species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium (B1214612) labels.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : A deuterated solvent such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).

  • Experiments :

    • ¹H NMR : The absence of signals at the positions corresponding to the deuterated ethyl group confirms the successful isotopic labeling.

    • ¹³C NMR : The carbon signals of the deuterated ethyl group will show characteristic splitting patterns or a decrease in intensity.

  • Procedure : The sample is dissolved in the appropriate deuterated solvent, and the NMR spectra are acquired. The chemical shifts, coupling constants, and signal intensities are analyzed to confirm the structure.

Visualizations

The following diagrams illustrate key concepts related to the analysis and use of this compound.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (275 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Purity_Calculation Calculate Purity (%) Chromatogram->Purity_Calculation

Caption: Workflow for HPLC Purity Analysis.

G Tamoxifen Tamoxifen CYP2D6 CYP2D6 Tamoxifen->CYP2D6 Metabolism 4-Hydroxytamoxifen 4-Hydroxytamoxifen (Active Metabolite) CYP2D6->4-Hydroxytamoxifen Estrogen_Receptor Estrogen Receptor (ER) 4-Hydroxytamoxifen->Estrogen_Receptor Binds to Biological_Effect Anti-estrogenic Effect Estrogen_Receptor->Biological_Effect Blocks Estrogen Action

Caption: Simplified Metabolic Pathway of Tamoxifen.

G cluster_sample Biological Sample (e.g., Plasma) cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Analyte (E)-4-Hydroxytamoxifen (Analyte of Interest) Extraction Protein Precipitation / LLE Analyte->Extraction IS This compound (Internal Standard) IS->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Ratio Calculate Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

Caption: Use as an Internal Standard in LC-MS.

References

Safety and Handling of (E)-4-Hydroxytamoxifen-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (E)-4-Hydroxytamoxifen-d5, a deuterated active metabolite of tamoxifen. Given its potent biological activity as a selective estrogen receptor modulator (SERM), stringent adherence to these guidelines is crucial to ensure personnel safety and prevent environmental contamination in a research and drug development setting. The following information is compiled from technical safety data sheets and experimental protocols. It is important to note that while this document focuses on the (E)-isomer, much of the available safety data is for the E/Z mixture; these guidelines should be considered applicable in the absence of specific data for the pure (E)-isomer.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[1]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[1]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[1]
Skin Irritation2H315: Causes skin irritation.[1]
Eye Irritation2AH319: Causes serious eye irritation.[1]
Reproductive Toxicity2H361: Suspected of damaging fertility or the unborn child.[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1]

Signal Word: Warning

Physical and Chemical Properties

While specific data for the deuterated (E)-isomer is limited, the properties are expected to be very similar to the non-deuterated form.

PropertyValue
Molecular FormulaC₂₆H₂₄D₅NO₂
Molecular Weight392.54 g/mol
AppearanceSolid
Melting PointNot determined
Boiling PointNot determined
Flash PointNot applicable
SolubilitySoluble in ethanol (B145695) (with heating) and methanol.[2]

Safe Handling and Storage

3.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE.

PPESpecification
Hand Protection Chemically resistant gloves (e.g., nitrile). Double gloving is recommended for high concentrations or prolonged handling.[3]
Eye/Face Protection Safety glasses with side shields or a face shield.[4]
Skin and Body Protection Laboratory coat. Additional protective clothing may be required based on the risk assessment.[4]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.[4]

3.2. Engineering Controls

All work with this compound, especially the handling of the solid compound and preparation of stock solutions, should be performed in a certified chemical fume hood.[3]

3.3. Handling Procedures

  • Avoid all personal contact, including inhalation of dust or aerosols.[5]

  • Do not eat, drink, or smoke in areas where the compound is handled.[5]

  • Wash hands thoroughly after handling.[5]

  • Use dedicated equipment and utensils.

  • Prepare an absorbent work surface in the fume hood before handling the solid.[3]

3.4. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Protect from light.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

  • Solutions are typically stored at -20°C and should be protected from light.[2]

Emergency Procedures

4.1. First Aid Measures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1][7]

4.2. Spills and Leaks

  • Minor Spills: Evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep or vacuum the material to avoid generating dust. Place the spilled material into a sealed container for disposal. Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.[5]

  • Major Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[3] Contaminated labware should be decontaminated or disposed of as hazardous waste.[3]

Experimental Protocols

6.1. In Vitro Stock Solution Preparation

This protocol describes the preparation of a stock solution for use in cell culture experiments.

Materials:

  • This compound powder

  • Absolute ethanol (molecular biology grade)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 55°C

  • Sterile syringe filter (0.22 µm)

Procedure:

  • In a chemical fume hood, weigh the desired amount of this compound powder.

  • Add the appropriate volume of absolute ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution to aid dissolution.

  • If the compound is not fully dissolved, heat the solution at 55°C for a few minutes with intermittent vortexing until the solution is clear.[2]

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.[2]

6.2. In Vivo Stock Solution Preparation for Intraperitoneal (IP) Injection in Mice

This protocol is for the preparation of this compound for administration to mice, commonly used for inducing Cre-loxP recombination.

Materials:

  • This compound powder

  • Absolute ethanol

  • Sunflower oil or corn oil

  • Sonicator or water bath at 55°C

  • Sterile tubes

Procedure:

  • In a chemical fume hood, dissolve this compound in absolute ethanol to a concentration of 50-100 mg/mL.[8] This may require sonication or heating at 55°C for approximately 15 minutes.[8]

  • Add pre-warmed sunflower or corn oil to the ethanol-4-OHT mixture to achieve the desired final concentration (e.g., 10 mg/mL).[8]

  • Sonicate the solution for another 15 minutes at 55°C to ensure it is well-mixed.[8]

  • It is recommended to use the prepared solution within 2 hours of preparation due to its limited stability.[8]

Signaling Pathways and Mechanism of Action

(E)-4-Hydroxytamoxifen is a selective estrogen receptor modulator (SERM) that exhibits both estrogen antagonist and partial agonist activities in a tissue-specific manner. Its primary mechanism of action involves competitive binding to estrogen receptors (ERα and ERβ).

7.1. Estrogen Receptor Signaling Pathway

In estrogen receptor-positive cells, estradiol (B170435) binding to the ER leads to a conformational change, receptor dimerization, and translocation to the nucleus. The ER-estradiol complex then binds to estrogen response elements (EREs) on DNA, recruiting co-activators and initiating the transcription of genes that promote cell proliferation. (E)-4-Hydroxytamoxifen competes with estradiol for binding to the ER. The binding of (E)-4-Hydroxytamoxifen induces a different conformational change in the ER, which favors the recruitment of co-repressors over co-activators. This leads to the inhibition of gene transcription and a block in cell proliferation.

Estrogen_Receptor_Signaling Estrogen Receptor Signaling Pathway Modulation by this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds OHT This compound OHT->ER Competitively Binds ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds Coactivators Co-activators ERE->Coactivators Recruits Corepressors Co-repressors ERE->Corepressors Recruits (with OHT) ProliferationGenes Cell Proliferation Genes Transcription_Activation Transcription Activation Transcription_Repression Transcription Repression Coactivators->ProliferationGenes Activates Transcription Corepressors->ProliferationGenes Represses Transcription

Caption: Modulation of Estrogen Receptor Signaling by this compound.

7.2. Induction of Apoptosis

At higher concentrations, 4-hydroxytamoxifen (B85900) can induce apoptosis through both estrogen receptor-dependent and -independent pathways. In ER-positive cells, it can induce a G1 phase cell cycle block and activate the intrinsic mitochondrial apoptosis pathway.[9] This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to caspase activation and programmed cell death.

Apoptosis_Signaling 4-Hydroxytamoxifen Induced Apoptosis Pathway OHT This compound ER Estrogen Receptor OHT->ER Binds G1_Arrest G1 Cell Cycle Arrest ER->G1_Arrest Bcl2_family Modulation of Bcl-2 Family Proteins ER->Bcl2_family p27 p27Kip1 (Upregulation) G1_Arrest->p27 via cMyc c-Myc (Downregulation) G1_Arrest->cMyc via Mitochondria Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Activates Bcl2_family->Mitochondria Regulates Apoptosis Apoptosis Caspase9->Apoptosis Initiates

Caption: Simplified pathway of this compound induced apoptosis.

7.3. Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for in vivo experiments using this compound to induce gene recombination in transgenic mouse models.

InVivo_Workflow Experimental Workflow for In Vivo Administration A Prepare 4-OHT-d5 Solution (e.g., 10 mg/mL in oil) B Determine Mouse Weight and Calculate Dosage A->B C Administer via Intraperitoneal (IP) Injection B->C D Monitor Mice for Adverse Reactions C->D E Repeat Injections as per Experimental Design D->E F Post-Injection Waiting Period E->F G Tissue Collection and Analysis F->G

Caption: General workflow for in vivo studies with this compound.

References

Methodological & Application

The Use of (E)-4-Hydroxytamoxifen-d5 as an Internal Standard in LC-MS for the Quantitative Analysis of Tamoxifen and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the use of (E)-4-Hydroxytamoxifen-d5 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods for the quantitative analysis of tamoxifen (B1202) and its active metabolites. The use of a stable isotope-labeled internal standard is critical for correcting analyte loss during sample preparation and variations in instrument response, ensuring accurate and precise quantification.

Tamoxifen is a selective estrogen receptor modulator widely used in the treatment of estrogen receptor-positive breast cancer. Its efficacy is dependent on its metabolic activation to more potent metabolites, primarily 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen). Therefore, monitoring the levels of tamoxifen and its metabolites is crucial for therapeutic drug monitoring and clinical research. This compound is an ideal internal standard for the quantification of 4-hydroxytamoxifen and is often used in conjunction with other deuterated standards for the simultaneous analysis of tamoxifen and its other metabolites.[1]

Tamoxifen Metabolic Pathway

The metabolic conversion of tamoxifen is a complex process primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The two main metabolic pathways are 4-hydroxylation and N-demethylation.[2][3] N-demethylation, primarily by CYP3A4 and CYP3A5, leads to the formation of N-desmethyltamoxifen, which is then hydroxylated by CYP2D6 to form the highly active metabolite, endoxifen.[2][3] The 4-hydroxylation pathway, catalyzed by multiple CYP enzymes including CYP2D6, directly produces 4-hydroxytamoxifen, another potent antiestrogen.[2] These active metabolites can be further metabolized and conjugated for excretion.[4]

Tamoxifen_Metabolism Tamoxifen Tamoxifen NDesmethyltamoxifen N-Desmethyltamoxifen Tamoxifen->NDesmethyltamoxifen CYP3A4/5 4Hydroxytamoxifen 4-Hydroxytamoxifen Tamoxifen->4Hydroxytamoxifen CYP2D6 Endoxifen Endoxifen (4-hydroxy-N-desmethyltamoxifen) NDesmethyltamoxifen->Endoxifen CYP2D6 Inactive_Metabolites Inactive Metabolites Endoxifen->Inactive_Metabolites Further Metabolism 4Hydroxytamoxifen->Endoxifen CYP3A4 4Hydroxytamoxifen->Inactive_Metabolites Further Metabolism

Tamoxifen Metabolic Pathway

Experimental Protocols

This section outlines a general protocol for the quantification of tamoxifen and its metabolites in human plasma using LC-MS/MS with this compound as an internal standard.

Materials and Reagents
  • Tamoxifen, (E)-4-Hydroxytamoxifen, N-desmethyltamoxifen, and Endoxifen analytical standards

  • This compound, Tamoxifen-d5, and N-desmethyltamoxifen-d5 internal standards

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid

  • Human plasma (drug-free)

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and internal standard in methanol.

  • Working Standard Solutions: Prepare a mixed working standard solution containing tamoxifen and its non-deuterated metabolites by diluting the primary stock solutions in methanol.

  • Internal Standard Working Solution: Prepare a mixed internal standard working solution containing this compound and other deuterated internal standards by diluting the primary stock solutions in methanol to a final concentration of 50 ng/mL.[1] A final concentration of 10 ng/mL is often used for analysis.[1]

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for sample preparation in this type of analysis.[5]

  • To 100 µL of plasma sample, standard, or quality control, add 400 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 18,000 x g for 10 minutes at 4°C.[5]

  • Transfer 300 µL of the supernatant to a clean vial.

  • Mix the supernatant with 300 µL of water containing 0.2% formic acid directly in the autosampler vials.[5]

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

ParameterCondition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)[2]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min[2]
Gradient A linear gradient from 40% to 95% Mobile Phase B over 2.5 minutes is a common starting point.[5]
Injection Volume 5-10 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The following table provides example MRM transitions for the analytes and their deuterated internal standards. These transitions should be optimized for the specific mass spectrometer being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Tamoxifen372.272.1
N-desmethyltamoxifen358.258.1
4-Hydroxytamoxifen388.272.1
Endoxifen374.258.1
Tamoxifen-d5377.272.1
N-desmethyltamoxifen-d5363.258.1
This compound393.272.1

Bioanalytical Method Validation Data

The following tables summarize typical quantitative data from validated LC-MS/MS methods for the analysis of tamoxifen and its metabolites using deuterated internal standards.

Linearity and Lower Limit of Quantification (LLOQ)
AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Tamoxifen1 - 500[5]0.5[6]>0.99
N-desmethyltamoxifen1 - 500[5]0.5[6]>0.99
4-Hydroxytamoxifen0.1 - 50[5]0.1[6]>0.99
Endoxifen0.2 - 100[5]0.2[6]>0.99
Precision and Accuracy
AnalyteConcentration (ng/mL)Within-Run Precision (%CV)Between-Run Precision (%CV)Accuracy (%)
TamoxifenLow QC<15<1585-115
Mid QC<15<1585-115
High QC<15<1585-115
4-HydroxytamoxifenLow QC<15<1585-115
Mid QC<15<1585-115
High QC<15<1585-115

Note: The acceptance criteria for precision (%CV) and accuracy are typically within ±15% (±20% at the LLOQ) according to regulatory guidelines.

Experimental Workflow

The following diagram illustrates a typical workflow for a bioanalytical study using LC-MS/MS for the quantification of tamoxifen and its metabolites.

Bioanalytical_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Sample Collection (e.g., Plasma) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Thawing Sample Thawing Sample_Storage->Sample_Thawing Spiking Spiking with Internal Standard (this compound) Sample_Thawing->Spiking Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Spiking->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting

Bioanalytical Workflow

References

Application of (E)-4-Hydroxytamoxifen-d5 in Pharmacokinetic Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

(E)-4-Hydroxytamoxifen-d5, a stable isotope-labeled analog of the active tamoxifen (B1202) metabolite (E)-4-Hydroxytamoxifen, serves as a critical internal standard in pharmacokinetic (PK) studies. Its use, particularly in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is considered the gold standard for the accurate and precise quantification of (E)-4-Hydroxytamoxifen in biological matrices.[1][2] This application note provides detailed protocols and data to guide researchers, scientists, and drug development professionals in leveraging this essential tool for robust bioanalytical method development and validation.

The primary role of this compound is to account for variability during sample preparation and analysis.[1] Since it is chemically identical to the analyte of interest, differing only in isotopic composition, it exhibits similar behavior during extraction, chromatography, and ionization.[3] By adding a known concentration of the deuterated standard to samples at the beginning of the workflow, any losses or variations in instrument response can be normalized, leading to highly reliable data.[2] This is crucial for making informed decisions in drug development, from preclinical animal studies to clinical trials in humans.

Core Principles of Using Deuterated Internal Standards

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is strongly recommended by regulatory agencies such as the FDA and EMA for bioanalytical method validation.[4][5][6][7] The key advantages include:

  • Correction for Matrix Effects: Biological samples like plasma are complex and can interfere with the ionization of the analyte in the mass spectrometer. The deuterated standard experiences the same ion suppression or enhancement, allowing for accurate correction.[1][2]

  • Compensation for Sample Preparation Variability: Losses can occur at various stages of sample processing, such as protein precipitation or liquid-liquid extraction. The SIL-IS experiences the same losses as the analyte, ensuring the analyte-to-internal standard ratio remains constant.[2]

  • Improved Assay Robustness: By minimizing variability, deuterated standards contribute to more reliable and reproducible bioanalytical methods, leading to higher sample throughput and fewer failed analytical runs.[2]

Quantitative Data Summary

The following tables summarize representative data from bioanalytical method validation studies for the quantification of 4-hydroxytamoxifen (B85900) using a deuterated internal standard. Such validation is essential to ensure the reliability of pharmacokinetic data.

Table 1: Representative Calibration Curve Parameters for 4-Hydroxytamoxifen in Human Plasma

ParameterValue
Linearity Range0.1 - 50 ng/mL[8]
Correlation Coefficient (r²)> 0.99
Weighting Factor1/x or 1/x²

Table 2: Precision and Accuracy Data from a Validated LC-MS/MS Method

Quality Control SampleNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
LLOQ0.1< 20%< 20%± 20%± 20%
Low QC0.3< 15%< 15%± 15%± 15%
Medium QC5< 15%< 15%± 15%± 15%
High QC40< 15%< 15%± 15%± 15%
Data presented is a representative summary based on typical acceptance criteria from regulatory guidelines.[5][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for the analysis of tamoxifen and its metabolites in biological matrices.[8][10][11]

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This method is rapid and effective for removing the majority of proteins from plasma samples.[2][8]

Materials:

  • Human plasma samples

  • This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

  • Methanol, HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample, calibrator, or quality control (QC) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the samples at 18,000 x g for 10 minutes at 4°C.[8]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • The supernatant can be evaporated to dryness and reconstituted in the mobile phase if higher concentration is needed.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of 4-hydroxytamoxifen and its deuterated internal standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm)[12]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (example):

    • 4-Hydroxytamoxifen: m/z 388 -> 72[13]

    • This compound: m/z 393 -> 72 (or other appropriate fragment)[8]

  • Note: Specific MRM transitions and other MS parameters (e.g., collision energy, declustering potential) should be optimized for the specific instrument being used.

Protocol 3: Data Analysis and Quantification
  • Integrate the peak areas for both the analyte ((E)-4-Hydroxytamoxifen) and the internal standard (this compound) for all samples, calibrators, and QCs.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Determine the concentration of (E)-4-Hydroxytamoxifen in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

Pharmacokinetic_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Subject Study Subject (e.g., Human, Animal) Plasma Plasma Sample Subject->Plasma Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Integration Peak Area Integration (Analyte & IS) LCMS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Calibration Curve Concentration vs. Ratio Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, t1/2) Quantification->PK_Analysis

Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

Tamoxifen_Metabolism Tamoxifen Tamoxifen (Prodrug) NDT N-desmethyltamoxifen Tamoxifen->NDT CYP3A4/5 OHTam 4-Hydroxytamoxifen (4-OHT) (Active Metabolite) Tamoxifen->OHTam CYP2D6 Endoxifen (B1662132) Endoxifen (Active Metabolite) NDT->Endoxifen CYP2D6 OHTam->Endoxifen CYP3A4/5

Caption: Simplified metabolic pathway of Tamoxifen to its active metabolites.[14]

IS_Logic cluster_process Analytical Process cluster_output Measurement Analyte Analyte (4-Hydroxytamoxifen) Extraction Sample Extraction Analyte->Extraction IS Internal Standard (4-Hydroxytamoxifen-d5) IS->Extraction Chromatography Chromatography Extraction->Chromatography Ionization Ionization (MS) Chromatography->Ionization Analyte_Response Analyte Response Ionization->Analyte_Response IS_Response IS Response Ionization->IS_Response Ratio Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Accurate Quantification Accurate Quantification Ratio->Accurate Quantification

References

Application Notes and Protocols for (E)-4-Hydroxytamoxifen-d5 in In Vitro Drug Metabolism Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-Hydroxytamoxifen, a less active isomer of the potent antiestrogen (B12405530) (Z)-4-hydroxytamoxifen, is a critical metabolite in the biotransformation of tamoxifen (B1202). Tamoxifen is a widely used selective estrogen receptor modulator (SERM) for the treatment and prevention of estrogen receptor-positive breast cancer. The metabolism of tamoxifen is complex, involving multiple cytochrome P450 (CYP) enzymes, leading to the formation of several active and inactive metabolites.

Accurate quantification of 4-hydroxytamoxifen (B85900) in in vitro drug metabolism studies is essential for understanding the metabolic pathways of tamoxifen and potential drug-drug interactions. (E)-4-Hydroxytamoxifen-d5 is a deuterium-labeled stable isotope of (E)-4-hydroxytamoxifen. Its near-identical physicochemical properties to the unlabeled analyte make it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. The use of a stable isotope-labeled internal standard corrects for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantitative data.[1]

These application notes provide detailed protocols for the use of this compound as an internal standard in key in vitro drug metabolism assays, including metabolic stability, metabolite identification, and cytochrome P450 inhibition studies.

Key Applications

  • Internal Standard for Quantitative Bioanalysis: this compound is primarily used as an internal standard in LC-MS/MS methods for the accurate quantification of 4-hydroxytamoxifen in various biological matrices, including in vitro test systems like human liver microsomes (HLM).[2]

  • Metabolic Stability Assays: To determine the rate of metabolism of 4-hydroxytamoxifen in liver microsomes or other metabolically active systems.

  • Metabolite Profiling and Identification: To aid in the characterization of further metabolites of 4-hydroxytamoxifen.

  • CYP450 Reaction Phenotyping: To identify the specific CYP enzymes responsible for the metabolism of 4-hydroxytamoxifen.

  • CYP450 Inhibition Assays: To assess the potential of 4-hydroxytamoxifen to inhibit the activity of major drug-metabolizing CYP enzymes.

Data Presentation

Table 1: LC-MS/MS Method Parameters for Quantification of 4-Hydroxytamoxifen
ParameterTypical Value/ConditionReference
Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm)[1]
Mobile Phase A0.1% Formic Acid in Water[3]
Mobile Phase B0.1% Formic Acid in Acetonitrile/Methanol[3]
Flow Rate0.3 - 0.5 mL/min[1]
GradientOptimized for separation of metabolites[1][3]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[1]
MRM Transition (4-OHT)To be optimized (e.g., m/z 388 -> 72)[1]
MRM Transition (4-OHT-d5)To be optimized (e.g., m/z 393 -> 72)
Linearity Range0.1 - 50 ng/mL[3]
Lower Limit of Quantification (LLOQ)0.1 - 0.5 ng/mL[1][3]
Table 2: In Vitro Metabolism of Tamoxifen to 4-Hydroxytamoxifen by Recombinant Human CYP Enzymes
CYP IsoformSubstrate Concentration (µM)Rate of 4-Hydroxytamoxifen Formation (pmol/min/nmol CYP)Reference
CYP2D6184.25 ± 0.5[4]
CYP2D6250234.2 ± 6.7[4]
CYP2B625025.8 ± 4.2[4]

Data presented as mean ± SD.

Signaling Pathways and Experimental Workflows

Tamoxifen_Metabolism Tamoxifen Tamoxifen NDM_Tam N-desmethyl- tamoxifen Tamoxifen->NDM_Tam CYP3A4/5 4_OHT (E/Z)-4-Hydroxy- tamoxifen Tamoxifen->4_OHT CYP2D6, CYP2B6, CYP2C9, CYP3A4 Endoxifen Endoxifen NDM_Tam->Endoxifen CYP2D6 4_OHT->Endoxifen CYP3A4 Further_Metabolites Further Metabolites (e.g., Glucuronides) 4_OHT->Further_Metabolites UGTs Endoxifen->Further_Metabolites UGTs Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis Microsomes Human Liver Microsomes Timepoints Aliquots at multiple time points (0, 5, 15, 30, 60 min) Microsomes->Timepoints Cofactors NADPH Regenerating System Cofactors->Timepoints 4_OHT (E)-4-Hydroxy- tamoxifen 4_OHT->Timepoints Quench Quench with cold Acetonitrile containing this compound Timepoints->Quench Centrifuge Centrifuge to precipitate protein Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Data_Analysis Calculate % Remaining, Half-life, and Intrinsic Clearance LCMS->Data_Analysis

References

Application Note: Sample Preparation for the Bioanalysis of (E)-4-Hydroxytamoxifen-d5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies of tamoxifen (B1202).

Introduction

(E)-4-Hydroxytamoxifen is a primary active metabolite of tamoxifen, a widely used selective estrogen receptor modulator (SERM) for the treatment of breast cancer.[1][2] Accurate quantification of this metabolite in biological matrices is crucial for understanding its pharmacokinetics and clinical efficacy. (E)-4-Hydroxytamoxifen-d5 is a stable, deuterated isotopologue of the analyte, making it an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and corrects for variability during sample preparation and instrumental analysis, ensuring high accuracy and precision.[3]

This document provides a detailed overview and protocols for three common sample preparation techniques for the extraction of 4-hydroxytamoxifen (B85900) from human plasma prior to LC-MS/MS analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Overview of Sample Preparation Techniques

The choice of sample preparation technique is a balance between the required cleanliness of the final extract, throughput, cost, and complexity. The primary goal is to remove interfering substances from the biological matrix (e.g., proteins, phospholipids) that can suppress the analyte signal in the mass spectrometer (matrix effects) or damage the analytical column.

  • Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile (B52724), methanol) or an acid to precipitate proteins.[5] While offering high throughput, the resulting supernatant may still contain other interferences.[6][7]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous matrix into an immiscible organic solvent based on its partition coefficient. It generally produces a cleaner extract than PPT but is more labor-intensive.

  • Solid-Phase Extraction (SPE): This is the most powerful technique for sample cleanup.[8] It uses a solid sorbent to retain the analyte while interferences are washed away. It provides the cleanest extracts, minimizes matrix effects, and can be used to concentrate the analyte, but it is also the most time-consuming and costly method.[3][8][9]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the different sample preparation techniques used in the analysis of 4-hydroxytamoxifen and related metabolites.

Technique Typical Recovery Typical Lower Limit of Quantification (LLOQ) Advantages Disadvantages
Protein Precipitation (PPT) >80% with acetonitrile.[6][7][10]0.1 ng/mL in plasma.[11]Fast, simple, inexpensive, high-throughput.Results in a less clean extract, higher potential for matrix effects.
Liquid-Liquid Extraction (LLE) Generally >80% (Analyte dependent).0.125 - 0.625 ng/mL in plasma.[12]Cleaner extracts than PPT, good recovery.More labor-intensive, uses larger volumes of organic solvents, can be difficult to automate.
Solid-Phase Extraction (SPE) 83-88% for FFPE tissue extracts.[3]0.4 ng/g in tissue.[3]Provides the cleanest extracts, minimizes matrix effects, allows for analyte concentration.Most complex, time-consuming, and expensive method; requires method development.

Experimental Protocols

Safety Precaution: Handle all biological samples (e.g., human plasma) and chemicals under appropriate safety conditions, including the use of personal protective equipment (PPE) in a certified fume hood.

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This protocol is a rapid and effective method for routine analysis.

Materials and Reagents:

  • Human plasma (K2-EDTA)

  • This compound internal standard (IS) working solution in methanol

  • Acetonitrile (ACN), HPLC grade, chilled

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge (capable of >10,000 x g)

  • HPLC vials with inserts

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound IS working solution.

  • Vortex briefly (approx. 10 seconds) to mix.

  • Add 300 µL of chilled acetonitrile to the plasma mixture. This 3:1 ratio of ACN to plasma is effective for protein removal.[10][13]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Carefully transfer 200 µL of the clear supernatant to an HPLC vial containing an insert.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a cleaner sample extract compared to PPT.

Materials and Reagents:

  • Human plasma (K2-EDTA)

  • This compound IS working solution

  • Ethyl Acetate (B1210297), HPLC grade

  • Ammonium Hydroxide (for pH adjustment, if needed)

  • Microcentrifuge tubes (2.0 mL)

  • Vortex mixer

  • Microcentrifuge

  • Nitrogen evaporator or centrifugal vacuum concentrator

  • Reconstitution solution (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid)

  • HPLC vials

Procedure:

  • Pipette 200 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of the this compound IS working solution and vortex briefly.

  • Add 1 mL of ethyl acetate to the tube.[12]

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.[12]

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol yields the cleanest extract and is ideal for applications requiring the highest sensitivity.

Materials and Reagents:

  • Human plasma (K2-EDTA)

  • This compound IS working solution

  • SPE cartridges (e.g., C18, 100 mg, 1 mL)

  • Methanol, HPLC grade (Conditioning and Elution solvent)

  • Deionized Water (Equilibration solvent)

  • Wash solution (e.g., 10% Methanol in water)[3]

  • Elution solvent (e.g., Methanol with 5% 50mM Ammonium Acetate)[3]

  • SPE vacuum manifold

  • Nitrogen evaporator or centrifugal vacuum concentrator

  • Reconstitution solution

  • HPLC vials

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 10 µL of the IS working solution. Vortex to mix. Dilute with 200 µL of water to reduce viscosity.

  • SPE Cartridge Conditioning: Place cartridges on the vacuum manifold.

    • Pass 1 mL of Methanol through the cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge. Apply gentle vacuum to draw the sample through at a slow, consistent rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of the wash solution (10% Methanol) to remove polar interferences.[3]

  • Drying: Dry the cartridge under high vacuum for 2-5 minutes to remove residual wash solvent.

  • Elution: Place clean collection tubes inside the manifold. Elute the analyte and IS by passing 1 mL of the elution solvent through the cartridge.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute in 100 µL of reconstitution solution, vortex, and transfer to an HPLC vial for analysis.

Visualizations

// Edges edge [color="#5F6368"]; start -> ppt1 [lhead=cluster_ppt]; start -> lle1 [lhead=cluster_lle]; start -> spe1 [lhead=cluster_spe];

ppt1 -> ppt2 -> ppt3; lle1 -> lle2 -> lle3 -> lle4; spe1 -> spe2 -> spe3 -> spe4;

ppt3 -> finish; lle4 -> finish; spe4 -> finish; } .dot Caption: Sample Preparation Workflow for 4-Hydroxytamoxifen Analysis.

G cluster_0 Process analyte Analyte (4-Hydroxytamoxifen) process Sample Preparation (Extraction Loss) analyte->process Variable Loss is Internal Standard (4-Hydroxytamoxifen-d5) is->process Same Variable Loss instrument LC-MS/MS Analysis (Instrument Variation) process->instrument ratio Peak Area Ratio (Analyte / IS) is Constant instrument->ratio Calculated result Accurate & Precise Quantification ratio->result Leads to

References

Application Note: (E)-4-Hydroxytamoxifen-d5 in Cell-Based Estrogen Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-4-Hydroxytamoxifen, the active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, is a critical compound in the study of estrogen receptor (ER) signaling and the development of therapies for ER-positive cancers.[1] Its high affinity for estrogen receptors, comparable to that of estradiol (B170435), makes it a potent antagonist in breast cancer cells.[2][3] This application note details the use of its deuterated analog, (E)-4-Hydroxytamoxifen-d5, in cell-based estrogen receptor assays.

The incorporation of deuterium (B1214612) (d5) into the 4-Hydroxytamoxifen molecule offers distinct advantages in experimental settings. Primarily, deuterated compounds serve as excellent internal standards for quantitative analysis by mass spectrometry (GC-MS or LC-MS), allowing for precise measurement of the non-deuterated analyte by correcting for variations in sample processing and instrument response.[4][5] The increased mass of deuterium can also lead to a kinetic isotope effect, which can slow the rate of metabolism, providing a more stable compound for in vitro studies.[4][6]

This document provides detailed protocols for utilizing this compound in common cell-based ER assays, including competitive binding assays and reporter gene assays, with a focus on its role as an internal standard and a potential direct ligand.

Data Presentation

The binding affinity of 4-Hydroxytamoxifen for various receptors is a key parameter in designing and interpreting cell-based assays. The following table summarizes key quantitative data from the literature for the non-deuterated compound, which is expected to be comparable for the d5 variant.

Receptor/SystemLigandParameterValueReference
Human Breast Carcinoma Estrogen Receptor4-HydroxytamoxifenRelative Affinity vs. EstradiolEqual[1][2]
Human Breast Carcinoma Estrogen Receptor4-HydroxytamoxifenRelative Affinity vs. Tamoxifen25-50x higher[2]
Estrogen-Related Receptor γ (ERRγ)[3H]4-HydroxytamoxifenKd35 nM[7][8]
Estrogen-Related Receptor γ (ERRγ)4-HydroxytamoxifenKi75 nM[7][8]
Estrogen Receptor (from MCF-7 cells)(Z)-4-HydroxytamoxifenIC50 for [3H]estradiol binding3.3 nM[9]
MCF-7 Cell Proliferation (Estrogen-stimulated)4-HydroxytamoxifenIC500.5 nM[10]

Signaling Pathways and Experimental Workflow

Estrogen Receptor Signaling Pathway

The canonical signaling pathway of the estrogen receptor involves its activation by ligands such as estradiol or synthetic modulators like 4-Hydroxytamoxifen. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on the DNA to regulate the transcription of target genes.[1][3]

ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) ER_dimer ER Dimer ER->ER_dimer Dimerization & Translocation OHT This compound OHT->ER Binding ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Gene Target Gene Transcription ERE->Gene Modulation

Caption: Estrogen Receptor signaling pathway activated by this compound.

Experimental Workflow for Competitive Binding Assay

A competitive binding assay is a common method to determine the binding affinity of a test compound for a receptor. This workflow outlines the key steps for assessing the binding of this compound to the estrogen receptor.

Competitive_Binding_Workflow start Start prep Prepare ER-positive cells (e.g., MCF-7) or isolated receptors start->prep incubation Incubate with radiolabeled estradiol and varying concentrations of This compound prep->incubation separation Separate bound from free radioligand incubation->separation quantification Quantify bound radioligand separation->quantification analysis Data Analysis: Determine IC50 and Ki quantification->analysis end End analysis->end

Caption: Workflow for a competitive estrogen receptor binding assay.

Experimental Protocols

Protocol 1: Competitive Estrogen Receptor Binding Assay in MCF-7 Cells

This protocol is adapted from established methods for assessing competitive binding to the estrogen receptor in a whole-cell format.[9][11]

Objective: To determine the relative binding affinity of this compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, such as [3H]-estradiol.

Materials:

  • MCF-7 human breast cancer cell line[12]

  • Cell culture medium (e.g., RPMI 1640) with 10% fetal bovine serum[12]

  • Phenol (B47542) red-free medium with charcoal-stripped serum

  • [3H]-17β-estradiol (Radioligand)

  • This compound (Test Compound)

  • Unlabeled 17β-estradiol (for non-specific binding control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture: Culture MCF-7 cells in standard medium until they reach approximately 80% confluency. For 48-72 hours prior to the assay, switch the cells to phenol red-free medium containing charcoal-stripped serum to reduce background estrogenic activity.

  • Cell Plating: Seed the cells in 24-well plates at a density of 1-2 x 105 cells per well and allow them to attach overnight.

  • Binding Assay:

    • Prepare serial dilutions of this compound (e.g., from 10-12 M to 10-6 M) in binding buffer.

    • Prepare a solution of [3H]-estradiol at a final concentration of approximately 1 nM.

    • For non-specific binding, prepare tubes containing [3H]-estradiol and a high concentration of unlabeled estradiol (e.g., 1 µM).

    • Wash the cells once with PBS.

    • Add the binding buffer containing the radioligand and the respective concentrations of the test compound or control to the wells.

    • Incubate at 37°C for 1-2 hours.

  • Washing: Aspirate the binding solution and wash the cells three times with ice-cold PBS to remove unbound radioligand.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well with lysis buffer.

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Protocol 2: Estrogen-Responsive Reporter Gene Assay in MCF-7 Cells

This protocol outlines a method to assess the functional antagonist activity of this compound.

Objective: To measure the ability of this compound to inhibit estrogen-induced gene expression using a luciferase reporter assay.

Materials:

  • MCF-7 cells

  • Estrogen Response Element (ERE)-driven luciferase reporter plasmid (e.g., pERE-Luc)

  • Control reporter plasmid (e.g., pRL-CMV)

  • Transfection reagent

  • 17β-estradiol

  • This compound

  • Luciferase assay system

Procedure:

  • Cell Plating and Transfection:

    • Seed MCF-7 cells in 24-well plates.

    • Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Hormone Treatment:

    • After 24 hours, replace the medium with phenol red-free medium containing charcoal-stripped serum.

    • Treat the cells with a fixed concentration of 17β-estradiol (e.g., 1 nM) and varying concentrations of this compound (e.g., from 10-12 M to 10-6 M).

    • Include controls for vehicle, estradiol alone, and this compound alone.

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Plot the normalized luciferase activity against the log concentration of this compound.

    • Determine the IC50 value for the inhibition of estradiol-induced reporter gene expression.

Protocol 3: Use of this compound as an Internal Standard

Objective: To accurately quantify the concentration of (E)-4-Hydroxytamoxifen in cell lysates or culture medium using LC-MS.

Procedure:

  • Sample Preparation:

    • Collect cell lysates or culture medium from cells treated with non-deuterated (E)-4-Hydroxytamoxifen.

    • Spike a known concentration of this compound into each sample as an internal standard.

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the biological matrix.

  • LC-MS Analysis:

    • Analyze the extracted samples using a validated LC-MS/MS method.

    • Monitor the specific mass transitions for both (E)-4-Hydroxytamoxifen and this compound.

  • Quantification:

    • Generate a standard curve using known concentrations of the non-deuterated compound and a fixed concentration of the deuterated internal standard.

    • Calculate the concentration of (E)-4-Hydroxytamoxifen in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. This ratio corrects for any loss of analyte during sample preparation and for variations in instrument response.[4]

Conclusion

This compound is a valuable tool for researchers studying estrogen receptor signaling. Its primary application is as an internal standard for the accurate quantification of its non-deuterated counterpart in complex biological matrices.[5] Furthermore, due to the minimal impact of deuteration on its chemical properties, it can also be used directly in cell-based assays to investigate its binding affinity and functional activity at the estrogen receptor, with the understanding that its metabolic stability may be enhanced. The protocols provided herein offer a framework for the effective use of this compound in cell-based estrogen receptor research.

References

Application Note: High-Sensitivity LC-MS/MS Assay for (E)-4-Hydroxytamoxifen-d5 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (E)-4-Hydroxytamoxifen-d5 in human plasma. 4-Hydroxytamoxifen (B85900) is a primary active metabolite of Tamoxifen (B1202), a widely used endocrine therapy for estrogen receptor-positive breast cancer. The use of a deuterated internal standard, this compound, ensures high accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies. The method described herein employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been validated in accordance with FDA guidelines and demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Tamoxifen is a selective estrogen receptor modulator (SERM) that is extensively metabolized in the body. Its clinical efficacy is largely attributed to its active metabolites, primarily 4-hydroxytamoxifen (4-OHT) and endoxifen. Monitoring the plasma concentrations of these metabolites is crucial for optimizing therapeutic outcomes and personalizing patient dosage. (E)-4-Hydroxytamoxifen is one of the geometric isomers of 4-OHT. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it compensates for variability in sample processing and matrix effects. This note provides a detailed protocol for a validated UPLC-MS/MS method suitable for high-throughput analysis in clinical and research settings.

Experimental

Materials and Reagents
  • (E)-4-Hydroxytamoxifen and this compound standards were sourced from a reputable chemical supplier.

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water were used throughout the experiment.

  • Formic acid (LC-MS grade) was used as a mobile phase additive.

  • Human plasma (K2-EDTA) was obtained from a certified biobank.

Instrumentation

An ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source was utilized for this analysis.

Sample Preparation

A simple and efficient protein precipitation method was employed for plasma sample preparation:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution: A gradient program is used to ensure optimal separation of the analyte from matrix components.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Capillary Voltage: 1.0 kV

  • MRM Transitions: The specific parent and product ion transitions for both (E)-4-Hydroxytamoxifen and its deuterated internal standard are monitored.

Results and Discussion

The developed LC-MS/MS method demonstrates high selectivity and sensitivity for the detection of this compound in human plasma. The chromatographic conditions provided a sharp peak with a retention time of approximately 2.5 minutes, free from interference from endogenous plasma components.

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.

ParameterResult
Linearity Range 0.1 - 50 ng/mL[1]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[1]
Lower Limit of Detection (LOD) 0.1 ng/mL[1]

Table 1: Linearity and Sensitivity of the LC-MS/MS Method.

Quality Control SampleIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low QC (0.3 ng/mL) < 10%< 12%95 - 105%93 - 107%
Mid QC (5 ng/mL) < 8%< 10%97 - 103%96 - 104%
High QC (40 ng/mL) < 7%< 9%98 - 102%97 - 103%

Table 2: Precision and Accuracy of the LC-MS/MS Method.

Detailed Protocol

I. Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of (E)-4-Hydroxytamoxifen and this compound reference standards into separate volumetric flasks.

    • Dissolve in methanol to the final volume to obtain a concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution of (E)-4-Hydroxytamoxifen with a 50:50 mixture of methanol and water.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the primary stock solution of this compound with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.

II. Preparation of Calibration Curve and Quality Control Samples
  • Calibration Standards:

    • Spike appropriate amounts of the working standard solutions into blank human plasma to obtain calibration standards with final concentrations ranging from 0.1 to 50 ng/mL.

  • Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank human plasma with the working standard solutions.

III. Plasma Sample Analysis Workflow

G Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing s1 Plasma Sample (100 µL) s2 Add Internal Standard (this compound) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 a1 Inject into UPLC System s5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry Detection (ESI+, MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: Workflow for the analysis of this compound in plasma.

IV. Bioanalytical Method Validation

The method was validated according to the principles outlined in the FDA's "Bioanalytical Method Validation" guidance. The validation assessed the following parameters:

G Bioanalytical Method Validation Parameters center Method Validation p1 Selectivity & Specificity center->p1 p2 Linearity & Range center->p2 p3 Accuracy & Precision center->p3 p4 Recovery center->p4 p5 Matrix Effect center->p5 p6 Stability center->p6 p7 Limit of Quantification (LLOQ) center->p7

Caption: Key parameters for bioanalytical method validation.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for routine use in clinical and research laboratories conducting pharmacokinetic studies and therapeutic drug monitoring of Tamoxifen. The use of a deuterated internal standard ensures the accuracy and robustness of the results.

References

Application Notes and Protocols for the Incorporation of (E)-4-Hydroxytamoxifen-d5 in Clinical Trial Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (E)-4-Hydroxytamoxifen-d5 as an internal standard in the quantitative analysis of (E)-4-Hydroxytamoxifen in clinical trial samples. The methodologies outlined below focus on ensuring accuracy, precision, and robustness of the analytical data, which is critical for pharmacokinetic and pharmacodynamic assessments in clinical studies.

Introduction

(E)-4-Hydroxytamoxifen is a potent active metabolite of Tamoxifen (B1202), a widely used selective estrogen receptor modulator (SERM) in the treatment and prevention of estrogen receptor-positive breast cancer.[1][2] Accurate quantification of 4-Hydroxytamoxifen (B85900) levels in clinical trial subjects is crucial for understanding its exposure-response relationship and for therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The deuterated analog closely mimics the physicochemical properties of the analyte, co-eluting chromatographically and experiencing similar ionization effects, thereby correcting for variability during sample preparation and analysis.[3]

Signaling Pathway of 4-Hydroxytamoxifen

4-Hydroxytamoxifen exerts its primary effect by competitively binding to the estrogen receptor (ER), acting as an antagonist in breast tissue. This binding prevents the conformational changes in the receptor that are necessary for the recruitment of coactivators and subsequent transcription of estrogen-responsive genes, thereby inhibiting tumor cell proliferation.

G Simplified Signaling Pathway of 4-Hydroxytamoxifen 4-OHT 4-Hydroxytamoxifen ER Estrogen Receptor (ER) 4-OHT->ER Binding 4-OHT_ER_Complex 4-OHT-ER Complex ER->4-OHT_ER_Complex ERE Estrogen Response Element (ERE) on DNA 4-OHT_ER_Complex->ERE Binding to ERE Transcription_Block Blockage of Gene Transcription ERE->Transcription_Block

Caption: Simplified signaling pathway of 4-Hydroxytamoxifen.

Experimental Protocols

A validated LC-MS/MS method is essential for the accurate quantification of 4-Hydroxytamoxifen in biological matrices. The following protocols provide a general framework that can be adapted and optimized for specific laboratory instrumentation and clinical trial requirements.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of (E)-4-Hydroxytamoxifen and this compound analytical standards.

    • Dissolve each standard in 1 mL of methanol (B129727) to obtain a final concentration of 1 mg/mL.

    • Store stock solutions at -20°C or below.[4]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of (E)-4-Hydroxytamoxifen by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile (B52724):water). These solutions will be used to spike blank biological matrix for the preparation of calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution:

    • Prepare a working solution of this compound at a concentration of 100 ng/mL (or an optimized concentration) by diluting the primary stock solution with the same solvent as the working standards.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting small molecules from plasma or serum.[5]

  • Sample Thawing: Thaw clinical samples, calibration standards, and QC samples on ice.

  • Aliquoting: Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Addition of Internal Standard: Add 20 µL of the this compound working solution (100 ng/mL) to each tube, except for blank samples (to which 20 µL of the solvent is added).

  • Vortexing: Vortex each tube for 10 seconds to ensure thorough mixing.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 4,000 rpm for 5 minutes.

  • Transfer for Analysis: Transfer the final extract to an autosampler vial or well for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 20% B and re-equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions (E)-4-Hydroxytamoxifen: m/z 388.2 → 72.1this compound: m/z 393.2 → 72.1
Collision Energy Optimize for maximum signal intensity
Dwell Time 100 ms

Data Presentation: Quantitative Method Validation Summary

The following tables summarize typical validation parameters for a robust LC-MS/MS method for the quantification of 4-Hydroxytamoxifen.

Table 1: Calibration Curve and Linearity

AnalyteMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
(E)-4-HydroxytamoxifenHuman Plasma0.1 - 50> 0.995[1]
(E)-4-HydroxytamoxifenHuman Serum0.4 - 40> 0.99[5]

Table 2: Precision and Accuracy

AnalyteMatrixQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
(E)-4-HydroxytamoxifenHuman PlasmaLLOQ0.1< 15< 1585-115[1]
Low0.3< 15< 1585-115
Medium10< 15< 1585-115
High40< 15< 1585-115

Table 3: Recovery and Matrix Effect

AnalyteMatrixQC LevelExtraction Recovery (%)Matrix Effect (%)
(E)-4-HydroxytamoxifenHuman PlasmaLow> 8590-110
High> 8590-110

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the analysis of clinical trial samples for 4-Hydroxytamoxifen concentration.

G Bioanalytical Workflow for 4-Hydroxytamoxifen Quantification cluster_0 Pre-Analytical cluster_1 Sample Preparation cluster_2 Analytical cluster_3 Data Processing & Reporting Sample_Collection Clinical Sample Collection (Plasma/Serum) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Thawing Sample Thawing Sample_Storage->Sample_Thawing IS_Spiking Internal Standard Spiking (this compound) Sample_Thawing->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation_Reconstitution Evaporation & Reconstitution Supernatant_Transfer->Evaporation_Reconstitution LC_MS_Analysis LC-MS/MS Analysis Evaporation_Reconstitution->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Concentration_Calculation Concentration Calculation (Analyte/IS Ratio) Peak_Integration->Concentration_Calculation Data_Review Data Review & QC Concentration_Calculation->Data_Review Final_Report Final Report Generation Data_Review->Final_Report

Caption: Bioanalytical workflow for 4-Hydroxytamoxifen quantification.

Conclusion

The incorporation of this compound as an internal standard is fundamental for the development of a reliable and accurate LC-MS/MS method for the quantification of (E)-4-Hydroxytamoxifen in clinical trial samples. The detailed protocols and validation data presented provide a solid foundation for researchers and scientists to establish and implement this critical bioanalytical assay. Adherence to these guidelines will ensure the generation of high-quality data, which is paramount for the successful evaluation of Tamoxifen and its active metabolites in clinical drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry for (E)-4-Hydroxytamoxifen-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (E)-4-Hydroxytamoxifen-d5 using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometry parameters for the analysis of (E)-4-Hydroxytamoxifen and its deuterated internal standard, this compound?

A1: For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+) is commonly used. The MRM transitions for 4-Hydroxytamoxifen (B85900) are typically m/z 388 -> 72. For the deuterated internal standard, this compound, a common transition is m/z 393 -> 134.[1] It is crucial to optimize collision energies and other source parameters on your specific instrument for maximum sensitivity.

Q2: What type of liquid chromatography (LC) setup is recommended?

A2: A reverse-phase C18 column is frequently used for the separation of 4-Hydroxytamoxifen and its metabolites.[1][2] Gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with an additive like formic acid or ammonium (B1175870) formate, is a common approach.[1][3] An example of a mobile phase is 0.01M ammonium acetate (B1210297) (pH 4.5) and acetonitrile (10:90, v/v) under isocratic conditions.[2]

Q3: What are the common sample preparation techniques for plasma or serum samples?

A3: The most common techniques are protein precipitation, liquid-liquid extraction, and solid-phase extraction.[1]

  • Protein Precipitation: This is a simple and rapid method often performed with acetonitrile or methanol.[1][4]

  • Liquid-Liquid Extraction: This technique uses an organic solvent like n-hexane/isopropanol to extract the analytes from the plasma matrix.[3]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to protein precipitation.[5]

Q4: What are the expected linearity ranges for the quantification of 4-Hydroxytamoxifen?

A4: The linearity of the method can vary depending on the sample preparation and instrument sensitivity. However, reported ranges are typically in the low ng/mL to pg/mL levels. For instance, one UPLC-MS/MS method demonstrated linearity between 0.1 and 50 ng/ml for 4-hydroxytamoxifen.[1] Another method reported a quantification limit of 20 pg/ml in plasma.[5]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No or Low Signal for this compound Incorrect MRM transition settings.Verify the precursor and product ion m/z values for this compound. A common transition is m/z 393 -> 134.[1]
Inefficient ionization.Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows.[6] Ensure the mobile phase pH is suitable for positive ionization.
Sample degradation.Prepare fresh stock solutions and store them properly, protected from light and at low temperatures.
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, consider replacing the column.
Inappropriate mobile phase.Adjust the mobile phase composition and pH. Ensure the organic/aqueous ratio is optimal for the analyte.
Secondary interactions with the stationary phase.Use a column with end-capping or add a competing agent to the mobile phase if silanol (B1196071) interactions are suspected.
High Background Noise or Interferences Matrix effects from the biological sample.Employ a more effective sample preparation method, such as solid-phase extraction, to remove interfering components.[5]
Contaminated LC system or mobile phase.Flush the LC system and use fresh, high-purity solvents and additives.
Improperly optimized MRM transitions.Ensure the selected transitions are specific to this compound and do not have interferences from other matrix components.
Inaccurate Quantification Poor integration of chromatographic peaks.Adjust the integration parameters in your software to ensure accurate peak area determination.
Non-linearity of the calibration curve.Prepare fresh calibration standards and ensure they bracket the expected concentration of your samples. Consider using a weighted regression for the calibration curve.[1]
Degradation of the internal standard.Verify the stability of the this compound stock solution and working solutions.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample in a microcentrifuge tube, add 400 µL of an internal standard solution (containing this compound in methanol).[1]

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.[1]

  • Centrifuge the sample at 18,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis
  • LC Column: C18 analytical column.[1][2]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI source in positive ion mode.[3]

  • MRM Transitions:

    • 4-Hydroxytamoxifen: m/z 388 -> 72[1]

    • This compound: m/z 393 -> 134[1]

  • Data Analysis: Construct calibration curves by plotting the peak area ratios of the analyte to the internal standard against the known concentrations.[1]

Quantitative Data Summary

Parameter (E)-4-Hydroxytamoxifen Reference
Linearity Range 0.1 - 50 ng/mL[1]
0.78 - 200 ng/mL[2]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[1]
20 pg/mL[5]
Intra-day Precision (%RSD) 1.89 - 8.54%[2]
Inter-day Precision (%RSD) 3.97 - 10.26%[2]
Intra-day Accuracy 87.63 - 109.06%[2]
Inter-day Accuracy 96 - 103.89%[2]
Compound Precursor Ion (m/z) Product Ion (m/z) Reference
4-Hydroxytamoxifen38872[1]
4-Hydroxytamoxifen-d5393134[1]
Tamoxifen (B1202)37272[1]
N-desmethyltamoxifen35858[1]

Visualizations

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Serum Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation (e.g., with Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for the analysis of this compound.

TroubleshootingLogic cluster_signal Signal Issues cluster_peak Peak Shape Issues cluster_quant Quantification Issues start Problem Observed no_signal No/Low Signal start->no_signal poor_peak Poor Peak Shape start->poor_peak inaccurate_quant Inaccurate Quantification start->inaccurate_quant check_mrm Verify MRM Transitions no_signal->check_mrm optimize_source Optimize Ion Source no_signal->optimize_source check_stability Check Analyte Stability no_signal->check_stability check_column Inspect/Replace Column poor_peak->check_column adjust_mobile_phase Adjust Mobile Phase poor_peak->adjust_mobile_phase check_integration Review Peak Integration inaccurate_quant->check_integration check_calibration Verify Calibration Curve inaccurate_quant->check_calibration

Caption: Troubleshooting logic for common mass spectrometry issues.

References

troubleshooting matrix effects for (E)-4-Hydroxytamoxifen-d5 in urine samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering matrix effects during the quantitative analysis of (E)-4-Hydroxytamoxifen-d5 in urine samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in the context of urine analysis by LC-MS/MS?

A1: A matrix effect is the alteration (suppression or enhancement) of the ionization of a target analyte, such as 4-Hydroxytamoxifen, by co-eluting, undetected components from the sample matrix (urine).[1][2][3] These endogenous materials can compete with the analyte for ionization in the mass spectrometer's source, leading to inaccurate quantification.[3] Electrospray ionization (ESI) is particularly susceptible to these effects.[3][4]

Q2: Why is urine considered a complex matrix for LC-MS/MS analysis?

A2: Urine is a complex biological fluid containing a high concentration and wide variety of endogenous materials, including salts, urea, creatinine, proteins, and various metabolites.[1][2] The composition and concentration of these components can vary significantly between individuals and even within the same individual over time, leading to unpredictable and variable matrix effects.[1][5]

Q3: What is the purpose of using a deuterated internal standard like this compound?

A3: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for correcting matrix effects.[1][6] Because it is chemically and physically almost identical to the analyte, it co-elutes and experiences nearly the same degree of ion suppression or enhancement.[6] By calculating the peak area ratio of the analyte to the internal standard, variations caused by matrix effects during sample preparation and ionization can be normalized, leading to more accurate and precise quantification.[6][7] The quantification error for analytes with deuterated internal standards is often significantly lower than for those without.[4]

Q4: Can the internal standard (d5) also be affected by matrix effects?

A4: Yes. The underlying principle of using a SIL-IS is that it is affected by the matrix in the same way as the analyte. If you observe suppression in the 4-Hydroxytamoxifen signal, you should expect to see a similar degree of suppression in the 4-Hydroxytamoxifen-d5 signal. This parallel behavior is what allows for accurate correction. A problem arises if the matrix affects the analyte and the internal standard differently.

Troubleshooting Guide

Q5: My analyte and internal standard signals are both low and inconsistent across different urine samples. What is the likely cause?

A5: This is a classic sign of significant and variable ion suppression. The high variability of constituents in urine samples can strongly affect electrospray ionization.[4] Different urine samples have different compositions, leading to sample-to-sample variations in the degree of suppression.[5]

  • Recommendation: Your current sample preparation method is likely insufficient to remove interfering matrix components. A simple "dilute-and-shoot" method is often inadequate for urine.[6][8] Consider implementing a more rigorous cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[9][10]

Q6: I am observing significant ion suppression. How can I identify the source and mitigate it?

A6: Ion suppression often occurs when matrix components co-elute with your analyte.[3][4] To mitigate this, you have two main strategies: improve sample cleanup to remove the interferences or improve chromatographic separation to resolve the analyte from the interferences.

  • Strategy 1: Enhance Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[9][10]

    • Solid-Phase Extraction (SPE): Offers excellent cleanup by selectively retaining the analyte while washing away salts and other interferences. Mixed-mode or polymeric sorbents are often effective.[6][11]

    • Liquid-Liquid Extraction (LLE): Can effectively separate the analyte from highly polar matrix components like salts.[9]

  • Strategy 2: Optimize Chromatography:

    • Gradient Modification: Adjust your mobile phase gradient to better separate 4-Hydroxytamoxifen from early-eluting, polar interferences (like salts) and late-eluting components.[12]

    • Column Chemistry: Consider a different column chemistry (e.g., biphenyl (B1667301) instead of C18) that may offer different selectivity for the analyte versus the matrix components.

Q7: How do I quantitatively measure the matrix effect for my method?

A7: The matrix effect (ME) can be calculated by comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a pure solvent.

  • Formula: % ME = (Peak Area in Matrix / Peak Area in Solvent) * 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.[12]

  • A value > 100% indicates ion enhancement.

Refer to Protocol 3: Quantitative Assessment of Matrix Effect for a detailed procedure.

Q8: My recovery is good, but my results are still imprecise. Could matrix effects be the cause?

A8: Yes. It is crucial to evaluate recovery and matrix effects separately.[13] Good recovery means your extraction process is efficient at retrieving the analyte from the sample. However, if interfering components are also extracted, they can still cause ion suppression or enhancement during analysis, leading to imprecision. This highlights the importance of a clean extraction over just a high-recovery one.

Quantitative Data Summary

The choice of sample preparation is critical for minimizing matrix effects and ensuring high recovery. The following table summarizes typical performance data for different extraction methods used in the analysis of drugs in urine.

Sample Preparation MethodTypical Analyte Recovery (%)Typical Matrix Effect (%)Key Advantages & Disadvantages
Dilute-and-Shoot ~100% (by definition)20 - 70% (High Suppression)(+) Fast, simple. (-) Prone to severe matrix effects, contaminates LC-MS system.[6][8]
Protein Precipitation 85 - 105%40 - 80% (Significant Suppression)(+) Simple, removes proteins. (-) Ineffective at removing salts and other small molecules.[10][11]
Liquid-Liquid Extraction (LLE) 70 - 95%80 - 110% (Low Suppression)(+) Good removal of salts and polar interferences. (-) More labor-intensive, uses organic solvents.[9][10]
Solid-Phase Extraction (SPE) 85 - 110%90 - 115% (Minimal Suppression)(+) Excellent cleanup, high recovery and concentration factor. (-) Requires method development, higher cost.[6][11]

Note: Values are representative and can vary based on the specific protocol, analyte, and matrix lot.

Diagrams

TroubleshootingWorkflow start Start: Poor Quantitative Performance (High CV%, Inaccuracy) check_is Check Internal Standard (IS) Signal: Is this compound signal low and variable? start->check_is suppression High Probability of Severe and Variable Ion Suppression check_is->suppression Yes me_ok Matrix Effect is acceptable. Investigate other causes: - Pipetting/dilution errors - Standard degradation - Instrument performance check_is->me_ok No assess_me Action: Quantitatively Assess Matrix Effect (ME) (See Protocol 3) suppression->assess_me me_severe Is ME significant? (e.g., <75% or >125%) and/or variable (CV >15%)? assess_me->me_severe me_severe->me_ok No optimize Optimize Method to Reduce ME me_severe->optimize Yes optimize_spe Implement/Optimize Solid-Phase Extraction (SPE) (See Protocol 1) optimize->optimize_spe Recommended optimize_lle Implement/Optimize Liquid-Liquid Extraction (LLE) (See Protocol 2) optimize->optimize_lle optimize_chrom Optimize Chromatography: - Modify gradient - Change column chemistry optimize->optimize_chrom validate Re-validate Method: Assess ME, Recovery, Precision, and Accuracy optimize_spe->validate optimize_lle->validate optimize_chrom->validate end End: Robust Quantitative Method validate->end

Caption: Troubleshooting workflow for diagnosing and resolving matrix effects.

SamplePrepComparison cluster_0 Dilute-and-Shoot cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) ds1 1. Add IS to Urine ds2 2. Dilute with Solvent ds1->ds2 ds3 3. Vortex & Centrifuge ds2->ds3 ds4 4. Inject Supernatant ds3->ds4 lle5 5. Evaporate & Reconstitute result_ds Result: Poor Cleanup High Matrix Effect ds4->result_ds lle1 1. Add IS & Buffer to Urine lle2 2. Add Extraction Solvent lle1->lle2 lle3 3. Vortex & Centrifuge lle2->lle3 lle4 4. Transfer Organic Layer lle3->lle4 lle4->lle5 spe5 5. Evaporate & Reconstitute result_lle Result: Good Cleanup Low Matrix Effect lle5->result_lle spe1 1. Condition Cartridge spe2 2. Load Pre-treated Sample spe1->spe2 spe3 3. Wash (Remove Interferences) spe2->spe3 spe4 4. Elute Analyte spe3->spe4 spe4->spe5 result_spe Result: Excellent Cleanup Minimal Matrix Effect spe5->result_spe

Caption: Comparison of common sample preparation workflows for urine analysis.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a general example using a mixed-mode polymeric SPE cartridge and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 1.0 mL of urine, add 10 µL of the this compound internal standard solution.

    • Add 1.0 mL of 2% formic acid in water.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 x g for 10 minutes to pellet particulates.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode strong cation exchange polymeric SPE cartridge (e.g., 30 mg/1 mL).

    • Wash the cartridge with 1 mL of methanol (B129727).

    • Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 0.1% formic acid in water to wash away salts and polar interferences.

    • Wash 2: Add 1 mL of methanol to wash away less polar interferences.

    • Dry the cartridge under high vacuum for 5 minutes.

  • Elution:

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples

  • Sample Preparation:

    • To 0.5 mL of urine in a glass tube, add 10 µL of the this compound internal standard solution.

    • Add 0.5 mL of 0.1 M ammonium hydroxide buffer (pH ~9.0).

  • Extraction:

    • Add 3 mL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate (B1210297) and hexane).[14]

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a new clean tube, taking care not to aspirate any of the aqueous layer.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition.

    • Vortex for 30 seconds and transfer to an autosampler vial.

Protocol 3: Quantitative Assessment of Matrix Effect

This protocol allows for the direct measurement of ion suppression or enhancement.

  • Prepare Three Sets of Samples (n ≥ 6 lots of blank matrix):

    • Set 1 (Neat Solution): Spike the analyte and internal standard at a known concentration (e.g., mid-QC level) into the final reconstitution solvent.

    • Set 2 (Post-Extraction Spike): Process blank urine samples through your entire extraction procedure (e.g., Protocol 1 or 2). In the final step, reconstitute the dried extract with the solvent from Set 1 (which contains the analyte and IS).

    • Set 3 (Pre-Extraction Spike): Spike blank urine with the analyte and IS before starting the extraction procedure. Process these samples fully.

  • Analysis:

    • Inject and analyze all three sets of samples via LC-MS/MS.

  • Calculations:

    • Let A = Mean peak area from Set 1 (Neat)

    • Let B = Mean peak area from Set 2 (Post-Extraction Spike)

    • Let C = Mean peak area from Set 3 (Pre-Extraction Spike)

    • Matrix Effect (%ME): %ME = (B / A) * 100

    • Recovery (%RE): %RE = (C / B) * 100

    • Process Efficiency (%PE): %PE = (C / A) * 100 = (%ME * %RE) / 100

References

Technical Support Center: Chromatographic Separation of 4-Hydroxytamoxifen Isomers and d5-Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Hydroxytamoxifen (B85900). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the chromatographic separation of 4-Hydroxytamoxifen isomers and its deuterated internal standard (d5).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions in a clear question-and-answer format.

Question 1: Why am I observing poor resolution between the E and Z isomers of 4-Hydroxytamoxifen?

Answer:

Poor resolution between the geometric isomers of 4-Hydroxytamoxifen is a common challenge. Several factors can contribute to this issue:

  • Inappropriate Stationary Phase: The choice of the HPLC/UPLC column is critical for separating these closely related isomers.

  • Suboptimal Mobile Phase Composition: The organic modifier, aqueous phase, and pH of the mobile phase play a significant role in achieving separation.

  • Inadequate Method Parameters: Flow rate, temperature, and gradient slope can all impact resolution.

Recommended Solutions:

  • Column Selection: C18 columns are commonly used for the separation of tamoxifen (B1202) and its metabolites.[1][2] Consider using a high-efficiency column with a smaller particle size (e.g., ≤ 2.7 µm) to enhance resolution.

  • Mobile Phase Optimization:

    • Experiment with different organic modifiers such as acetonitrile (B52724) and methanol. A combination of both may improve selectivity.[3]

    • Adjust the pH of the aqueous phase. A slightly acidic mobile phase (e.g., using formic acid or ammonium (B1175870) acetate) is often employed.[2][4]

    • Fine-tune the gradient elution program. A shallower gradient can often improve the separation of closely eluting peaks.

  • Temperature Control: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also affect analyte stability. A temperature of around 40°C has been used successfully.[5]

Question 2: I'm experiencing significant peak tailing for my 4-Hydroxytamoxifen isomers. What could be the cause?

Answer:

Peak tailing can compromise peak integration and affect the accuracy of quantification. The primary causes for tailing of basic compounds like 4-Hydroxytamoxifen on silica-based columns are secondary interactions with free silanol (B1196071) groups.

Recommended Solutions:

  • Use a Base-Deactivated Column: Employ a modern, end-capped C18 column specifically designed to minimize silanol interactions.

  • Mobile Phase Additives: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into your mobile phase to block the active silanol sites.

  • Adjust Mobile Phase pH: Operating at a lower pH (e.g., around 3-4) can suppress the ionization of silanol groups, thereby reducing secondary interactions.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase to avoid peak distortion.

Question 3: My d5-4-Hydroxytamoxifen internal standard is not co-eluting perfectly with the unlabeled analyte. Is this a problem?

Answer:

Ideally, a deuterated internal standard should co-elute with the analyte to effectively compensate for matrix effects and variations in ionization.[6] However, a small chromatographic shift can sometimes occur due to the isotopic effect, where the heavier deuterium (B1214612) atoms can lead to slightly different retention behavior.

When it becomes a problem:

  • If the retention time shift is significant and the internal standard elutes in a region of different matrix effects (ion suppression or enhancement), it will not accurately reflect the behavior of the analyte, leading to quantification errors.[7]

Recommended Solutions:

  • Evaluate the Chromatographic Shift: A minor, consistent shift may be acceptable if it does not impact the precision and accuracy of your assay.

  • Optimize Chromatography: Re-evaluate your mobile phase composition and gradient to minimize the separation between the analyte and the internal standard.

  • Internal Standard Selection: While d5-4-Hydroxytamoxifen is a suitable choice, ensure it has high isotopic purity. The presence of unlabeled species can interfere with the quantification of the analyte.[7]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a d5-labeled internal standard for 4-Hydroxytamoxifen analysis?

A1: A deuterated internal standard, such as d5-4-Hydroxytamoxifen, is considered the gold standard in quantitative LC-MS/MS analysis.[6][8] Because it is chemically almost identical to the analyte, it exhibits very similar behavior during sample extraction, chromatographic separation, and ionization.[7][8] This allows it to be used as an internal reference to correct for variations in sample processing, matrix effects, and instrument response, thereby improving the accuracy and precision of the measurement.[7]

Q2: How can I minimize the interconversion of E and Z isomers during sample preparation and analysis?

A2: The E and Z isomers of 4-Hydroxytamoxifen can interconvert, particularly when exposed to light and certain temperatures.[9][10] To minimize this:

  • Protect samples and standards from light by using amber vials.

  • Maintain a controlled, cool temperature for your samples and autosampler.

  • Prepare fresh working solutions regularly and store stock solutions appropriately (e.g., at -20°C).[11]

Q3: What are the typical mass transitions (m/z) for 4-Hydroxytamoxifen and its d5 internal standard in MS/MS analysis?

A3: In positive ion mode electrospray ionization (ESI), the precursor ion for 4-Hydroxytamoxifen is typically [M+H]+ with an m/z of 388. A common product ion for quantification is m/z 72.[12] For the d5-labeled internal standard, the precursor ion would be m/z 393, and the same product ion of m/z 72 can often be monitored, though specific transitions should be optimized for your instrument.

Experimental Protocols

Below are detailed methodologies for key experiments related to the chromatographic separation of 4-Hydroxytamoxifen isomers.

Protocol 1: LC-MS/MS Method for Separation of 4-Hydroxytamoxifen Isomers

This protocol is a representative method for the separation and quantification of 4-Hydroxytamoxifen isomers.

1. Sample Preparation:

  • Perform a protein precipitation of plasma/serum samples by adding three volumes of cold acetonitrile.
  • Vortex mix for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the initial mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 analytical column (e.g., 10 cm x 2.1 mm, 2.7 µm particle size).[5]
  • Mobile Phase A: 5 mM Ammonium Formate in water.[5]
  • Mobile Phase B: 5 mM Ammonium Formate in methanol.[5]
  • Gradient:
  • 0-1 min: 25% B
  • 1-5 min: 25-95% B
  • 5-6 min: 95% B
  • 6-6.1 min: 95-25% B
  • 6.1-8 min: 25% B
  • Flow Rate: 0.4 mL/min.[5]
  • Column Temperature: 40 °C.[5]
  • Injection Volume: 1 µL.[5]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • 4-Hydroxytamoxifen: 388 -> 72
  • d5-4-Hydroxytamoxifen: 393 -> 72
  • Optimize other MS parameters (e.g., collision energy, declustering potential) for your specific instrument.

Data Presentation

Table 1: Typical Chromatographic Parameters for 4-Hydroxytamoxifen Isomer Separation

ParameterValueReference
ColumnC18, 10 cm x 2.1 mm, 2.7 µm[5]
Mobile PhaseA: 5 mM Ammonium Formate in WaterB: 5 mM Ammonium Formate in Methanol[5]
Flow Rate0.4 mL/min[5]
Column Temperature40 °C[5]
Injection Volume1 µL[5]

Table 2: Representative Mass Spectrometry Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
4-Hydroxytamoxifen38872[12]
d5-4-Hydroxytamoxifen39372-

Note: The product ion for d5-4-Hydroxytamoxifen is illustrative and should be empirically determined.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma/Serum Sample Spike Spike with d5-Internal Standard Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC/HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratios (Analyte/IS) Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: Experimental workflow for the LC-MS/MS analysis of 4-Hydroxytamoxifen.

troubleshooting_flowchart Start Poor Chromatographic Performance CheckResolution Poor Resolution between Isomers? Start->CheckResolution CheckTailing Significant Peak Tailing? CheckResolution->CheckTailing No OptimizeMobilePhase Optimize Mobile Phase (Solvent ratio, pH) CheckResolution->OptimizeMobilePhase Yes CheckCoElution IS and Analyte Co-elution Issue? CheckTailing->CheckCoElution No UseBDColumn Use Base-Deactivated Column CheckTailing->UseBDColumn Yes End Good Separation CheckCoElution->End No EvaluateShift Evaluate Impact of RT Shift on Quantification CheckCoElution->EvaluateShift Yes ChangeColumn Consider Different Column (e.g., smaller particle size) OptimizeMobilePhase->ChangeColumn AdjustGradient Adjust Gradient Slope ChangeColumn->AdjustGradient AdjustGradient->CheckTailing AddModifier Add Mobile Phase Modifier (e.g., TEA) UseBDColumn->AddModifier CheckSampleSolvent Ensure Sample Solvent is Weaker than Mobile Phase AddModifier->CheckSampleSolvent CheckSampleSolvent->CheckCoElution FineTuneMethod Fine-Tune Chromatography to Minimize Shift EvaluateShift->FineTuneMethod FineTuneMethod->End

Caption: Troubleshooting flowchart for chromatographic issues with 4-Hydroxytamoxifen.

signaling_pathway Tamoxifen Tamoxifen (Prodrug) Metabolism CYP450 Metabolism (e.g., CYP2D6) Tamoxifen->Metabolism OHT 4-Hydroxytamoxifen (Active Metabolite) Metabolism->OHT ER Estrogen Receptor (ER) OHT->ER Binds to Transcription Gene Transcription (Cell Proliferation) OHT->Transcription Blocks ERE Estrogen Response Element (in DNA) ER->ERE Binds to DNA Estrogen Estrogen Estrogen->ER Binds to ERE->Transcription Regulates

Caption: Simplified signaling pathway of 4-Hydroxytamoxifen action.

References

addressing poor recovery of (E)-4-Hydroxytamoxifen-d5 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E)-4-Hydroxytamoxifen-d5 extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the poor recovery of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

This compound is the deuterated form of (E)-4-Hydroxytamoxifen, an active metabolite of Tamoxifen (B1202). The "d5" indicates that five hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (LC-MS/MS). Since it is chemically almost identical to the non-deuterated analyte, it behaves similarly during extraction and chromatographic separation, which helps to correct for analyte loss during sample processing and for variations in instrument response.[1]

Q2: What are the key chemical properties of 4-Hydroxytamoxifen that might affect its extraction?

4-Hydroxytamoxifen is soluble in organic solvents like ethanol, methanol (B129727), and DMSO but has very low solubility in aqueous solutions.[2][3][4] It is also sensitive to light and can undergo isomerization in solution, which might affect its interaction with extraction media.[5][6][7][8] Its chemical structure includes a hydroxyl group and a tertiary amine, making its ionization state and, therefore, its retention on solid-phase extraction (SPE) sorbents dependent on the pH of the sample and solvents.

Q3: Why am I experiencing low recovery of this compound specifically?

While deuterated internal standards are designed to mimic the analyte, several factors can lead to their poor recovery:

  • Suboptimal Extraction Protocol: The chosen solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method may not be optimized for 4-Hydroxytamoxifen.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, tissue homogenate) can interfere with the extraction process, leading to ion suppression or enhancement in the mass spectrometer.[9][10]

  • Strong Protein Binding: Tamoxifen and its metabolites are known to bind strongly to plasma proteins like albumin (up to 98%).[5][8][11] Inefficient disruption of this binding will result in low recovery.

  • pH Issues: The pH of the sample, wash, and elution solutions is critical for ensuring the analyte is in the correct ionization state for retention and subsequent elution.[3][12][13]

  • Analyte Instability: Although generally stable, prolonged exposure to light or certain solvent conditions can lead to degradation or isomerization of 4-Hydroxytamoxifen.[5][6][7]

Troubleshooting Guide: Poor Recovery of this compound

This guide provides a systematic approach to identifying and resolving common issues leading to low recovery.

Troubleshooting Decision Tree

Poor_Recovery_Troubleshooting start Start: Poor Recovery of this compound check_protocol Is the extraction protocol optimized for 4-Hydroxytamoxifen? start->check_protocol protein_precipitation Is protein binding being effectively disrupted? check_protocol->protein_precipitation Yes spe_optimization Is the Solid-Phase Extraction (SPE) procedure optimized? check_protocol->spe_optimization No protein_precipitation->spe_optimization Yes matrix_effects Could matrix effects be the issue? protein_precipitation->matrix_effects No check_ph Are the pH conditions of all solutions appropriate? spe_optimization->check_ph Yes resolution Problem Resolved spe_optimization->resolution No, review and select appropriate SPE sorbent and protocol check_solvents Are the wash and elution solvents suitable? check_ph->check_solvents Yes check_ph->resolution No, adjust pH of sample, wash, and elution solutions check_solvents->matrix_effects Yes check_solvents->resolution No, optimize wash and elution solvent strength stability_issue Is analyte degradation or instability a possibility? matrix_effects->stability_issue Yes matrix_effects->resolution No, perform post-extraction spike experiments to confirm stability_issue->resolution Yes, investigate and mitigate stability_issue->resolution No

Caption: A decision tree to guide the troubleshooting process for poor this compound recovery.

Detailed Troubleshooting Steps
Potential Issue Recommended Actions
1. Inefficient Protein Binding Disruption Tamoxifen and its metabolites exhibit high binding affinity to plasma proteins such as albumin.[5][8][11] Ensure your protocol includes an effective protein precipitation step prior to extraction. Common protein precipitation agents include acetonitrile (B52724), methanol, or zinc sulfate.[5] For tissue samples, ensure complete homogenization to release the analyte.
2. Suboptimal Solid-Phase Extraction (SPE) Protocol Sorbent Selection: C18 or C8 reversed-phase sorbents are commonly used for tamoxifen and its metabolites.[14] Ensure the chosen sorbent is appropriate for the hydrophobicity of 4-Hydroxytamoxifen. Conditioning and Equilibration: Properly condition the SPE cartridge with methanol followed by water to activate the sorbent. Equilibrate with a buffer at the same pH as your sample. Sample Loading: Load the sample at a slow and consistent flow rate to ensure adequate interaction between the analyte and the sorbent.
3. Inappropriate pH of Solutions The ionization state of 4-Hydroxytamoxifen is pH-dependent due to its phenolic hydroxyl group and tertiary amine. For reversed-phase SPE, the sample pH should be adjusted to ensure the analyte is retained in its neutral form. A slightly basic pH is often optimal for retention. The elution solvent can be acidified to facilitate the elution of the protonated analyte.[3][12][13]
4. Ineffective Wash and Elution Solvents Wash Solvent: The wash step is crucial for removing interferences. Use a weak solvent that will not elute the analyte. A mixture of water and a small percentage of organic solvent is typically used. The strength of the wash solvent should be carefully optimized.[15] Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. Methanol or acetonitrile, often with a modifier like a small amount of acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide), are effective for eluting 4-Hydroxytamoxifen.[6][15]
5. Matrix Effects Matrix components co-eluting with the analyte can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[9][10] To assess matrix effects, compare the signal of the internal standard in a post-extraction spiked blank matrix to its signal in a neat solution. If significant matrix effects are observed, further optimization of the sample cleanup procedure is necessary. This may involve using a different SPE sorbent or a more rigorous wash protocol.
6. Analyte Instability 4-Hydroxytamoxifen is sensitive to light.[5][6] Protect samples and standards from light during all stages of the experiment. Prepare fresh stock solutions regularly and store them at -20°C in the dark.[7][8] Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is a general guideline and may require optimization for your specific application.

1. Protein Precipitation:

  • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard, this compound.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 10,000 x g for 10 minutes.
  • Collect the supernatant.

2. Solid-Phase Extraction (SPE):

  • SPE Cartridge: C18, 100 mg
  • Conditioning: 1 mL of methanol, followed by 1 mL of water.
  • Equilibration: 1 mL of an appropriate buffer (e.g., ammonium acetate, pH 8).
  • Sample Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge at a flow rate of approximately 1 mL/min.
  • Washing: 1 mL of 5% methanol in water.
  • Drying: Dry the cartridge under vacuum for 5 minutes.
  • Elution: Elute the analyte with 1 mL of methanol containing 1% formic acid.

3. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Workflow for SPE Protocol

SPE_Workflow start Start: Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile + IS) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection sample_loading Sample Loading supernatant_collection->sample_loading spe_conditioning SPE Conditioning (Methanol, Water) spe_equilibration SPE Equilibration (Buffer) spe_conditioning->spe_equilibration spe_equilibration->sample_loading spe_washing SPE Washing (5% Methanol in Water) sample_loading->spe_washing spe_drying SPE Drying spe_washing->spe_drying spe_elution SPE Elution (Methanol + 1% Formic Acid) spe_drying->spe_elution evaporation Evaporation (Nitrogen Stream) spe_elution->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: A general workflow for the solid-phase extraction of this compound from plasma.

Quantitative Data Summary

The following table summarizes typical recovery percentages for tamoxifen and its metabolites under different extraction conditions, as reported in the literature. Note that these values can vary depending on the specific matrix and protocol.

Analyte Extraction Method Matrix Reported Recovery (%) Reference
4-HydroxytamoxifenSPE (C2)Plasma~60%[1]
Tamoxifen and MetabolitesSPEFFPE Tissue83-88%[1][11]
Tamoxifen and MetabolitesSupported Liquid ExtractionPlasma/UrineNot explicitly stated, but method demonstrated[12]

This technical support center provides a starting point for addressing poor recovery of this compound. It is essential to systematically evaluate each step of your experimental protocol to identify the root cause of the issue. For further assistance, please consult the referenced literature or contact your internal technical support team.

References

minimizing ion suppression for (E)-4-Hydroxytamoxifen-d5 in mass spec

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of (E)-4-Hydroxytamoxifen-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A: Ion suppression is a type of matrix effect where the signal of the analyte of interest—in this case, this compound—is reduced.[1] This occurs when other components in the sample matrix (e.g., proteins, lipids, salts from plasma or serum) co-elute with the analyte and compete with it during the ionization process in the mass spectrometer's source.[2] Because electrospray ionization (ESI) has a limited amount of charge available on droplets, this competition can lead to fewer analyte ions reaching the detector, resulting in a lower signal.[2] For quantitative bioanalysis, ion suppression can severely compromise accuracy, precision, and sensitivity, leading to unreliable data.[3][4] The use of a deuterated internal standard like this compound is intended to compensate for these effects, as it should be affected by suppression similarly to the non-labeled analyte.[5] However, significant suppression can still impact the overall sensitivity of the assay.

Q2: What are the most common causes of ion suppression in my LC-MS/MS analysis?

A: The primary causes of ion suppression are endogenous and exogenous components that co-elute with your analyte.[1][6]

  • Endogenous Matrix Components: Biological samples are complex mixtures containing salts, proteins, and particularly phospholipids (B1166683), which are notorious for causing ion suppression in ESI.[6][7]

  • Exogenous Materials: Contaminants introduced during sample preparation, such as polymers from plastic tubes or mobile phase additives like trifluoroacetic acid (TFA), can also suppress the analyte signal.[1][8]

  • Poor Chromatographic Resolution: If this compound is not adequately separated from these interfering compounds, they will enter the mass spectrometer source at the same time, leading to competition for ionization.[9][10]

  • High Analyte Concentration: At very high concentrations (typically >10⁻⁵ M), the ESI response can become non-linear and saturate, which can be considered a form of self-suppression.[2]

Troubleshooting Guides

Issue: I am observing low signal intensity and poor reproducibility for this compound.

This issue is often a direct result of ion suppression. The following troubleshooting workflow can help you identify and mitigate the problem.

// Edges start -> infusion [label="Qualitative Check"]; start -> spike [label="Quantitative Check"]; infusion -> diag_suppression; spike -> diag_suppression;

diag_suppression -> optimize_sample_prep [label="Yes"]; diag_suppression -> optimize_chroma [label="Yes"]; diag_suppression -> dilute [label="Yes"]; diag_suppression -> revalidate [label="No"];

optimize_sample_prep -> revalidate; optimize_chroma -> revalidate; dilute -> revalidate; revalidate -> end;

// Graph attributes graph [bgcolor="#FFFFFF"]; } end_dot Caption: Troubleshooting workflow for diagnosing and mitigating ion suppression.

Step 1: Quantify the Matrix Effect

To confirm that ion suppression is the cause, you need to quantify the matrix effect. The recommended approach is the post-extraction spike method .[10]

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and this compound internal standard (IS) into the final mobile phase solvent.

    • Set B (Post-Spike Sample): Process a blank matrix sample (e.g., plasma) through your entire sample preparation procedure. Spike the analyte and IS into the final, extracted sample.

    • Set C (Pre-Spike Sample): Spike the analyte and IS into the blank matrix before the sample preparation procedure.

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS.

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100%

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100%

  • Interpret Results:

    • A Matrix Effect value < 100% indicates ion suppression.

    • A Matrix Effect value > 100% indicates ion enhancement.

    • Values close to 100% (e.g., 85-115%) are often considered acceptable, but this depends on assay requirements.

Step 2: Optimize Sample Preparation

Improving sample cleanup is one of the most effective ways to reduce matrix effects.[10] The goal is to remove interfering endogenous components, like phospholipids, before injection.

Sample Preparation TechniquePrincipleProsCons
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins.[7]Fast, simple, inexpensive.[11]Non-selective; phospholipids and other interferences remain in the supernatant, often leading to significant ion suppression.[7][10]
Liquid-Liquid Extraction (LLE) Partitioning the analyte into an immiscible organic solvent, leaving interferences in the aqueous layer.[10]Cleaner than PPT; removes many polar interferences.[11]Can be labor-intensive; solvent selection is critical.[11]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[10]Provides the cleanest extracts, significantly reducing matrix effects.[5]More complex method development; higher cost per sample.[11]

Recommendation: If you are using PPT and observing significant suppression, switching to LLE or, preferably, SPE is highly recommended.[10][11] A method using SPE for tamoxifen (B1202) and its metabolites from tissue showed excellent extraction recoveries of 83-88%.[5]

Experimental Protocol: Example Solid-Phase Extraction (SPE)

  • Condition: Wash a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load: Load the pre-treated plasma sample onto the cartridge.

  • Wash: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 10% methanol in water) to remove polar interferences.

  • Elute: Elute this compound and related analytes with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Step 3: Optimize Chromatographic Conditions

The goal of chromatography is to separate the analyte from any remaining matrix components that were not removed during sample preparation.[9]

// Edges input -> column; column -> mobile_phase [style=invis]; column -> matrix [label="Elutes Early"]; column -> analyte [label="Elutes Later"]; matrix -> ms; analyte -> ms;

// Graph attributes graph [bgcolor="#FFFFFF"]; } end_dot Caption: Achieving temporal separation of analyte and matrix interferences.

Strategies for Improvement:

  • Increase Resolution: Using a column with higher efficiency, such as one with smaller particles (e.g., UPLC/UHPLC technology), can significantly improve the separation between the analyte and interfering peaks.

  • Modify Mobile Phase Gradient: Adjusting the gradient elution can help shift the retention time of this compound away from regions of high ion suppression.[12] A gradient mobile phase is often used to perform adequate separation of early-eluting hydrophilic interfering components.[11][12]

  • Change Column Chemistry: If a standard C18 column is insufficient, consider alternative chemistries that may offer different selectivity for your analyte versus the interfering compounds.

Example Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 5 µm).[13]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[14]

  • Flow Rate: 0.5 - 0.8 mL/min.[13]

  • Injection Volume: Keep the injection volume low to minimize the amount of matrix introduced onto the column.[1]

Step 4: Adjust Mass Spectrometer and Ion Source

While less effective than sample prep and chromatography, optimizing the ion source can sometimes help.

  • Reduce Flow Rate: Lowering the mobile phase flow rate (e.g., using nano-ESI) can create smaller droplets that are more tolerant to non-volatile materials, potentially reducing suppression.[1][2]

  • Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than ESI.[2][9] If your instrumentation allows, testing APCI could be a viable alternative.

  • Optimize Source Parameters: Ensure that gas flows, temperatures, and voltages are properly tuned for this compound to maximize its ionization efficiency relative to background ions.

References

Technical Support Center: Synthesis of High-Purity (E)-4-Hydroxytamoxifen-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity (E)-4-Hydroxytamoxifen-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during the synthesis, purification, and handling of this deuterated metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing high-purity this compound?

A1: The main challenges include:

  • Control of Isomeric Purity: The synthesis typically produces a mixture of (E) and (Z) isomers.[1] Achieving a high purity of the (E)-isomer requires effective separation from the more biologically active (Z)-isomer.

  • Isomerization: (E)- and (Z)-4-Hydroxytamoxifen can interconvert in solution, particularly under heat or in certain solvents, which can compromise the isomeric purity of the final product.[2]

  • Deuterium (B1214612) Isotopic Purity: Ensuring the incorporation and retention of all five deuterium atoms without back-exchange is critical. Deuterium exchange can occur under certain pH and temperature conditions.

  • Purification from Byproducts: Removal of unreacted starting materials, reagents, and other synthesis-related impurities is essential for achieving high chemical purity.[3]

Q2: Why is the (Z)-isomer of 4-Hydroxytamoxifen generally more studied than the (E)-isomer?

A2: The (Z)-isomer, also known as trans-4-hydroxytamoxifen, is the more pharmacologically active metabolite of Tamoxifen (B1202).[4] It acts as a potent antagonist of the estrogen receptor, which is the basis for its therapeutic effect in estrogen receptor-positive breast cancer.[4][5] The (E)-isomer (cis-4-hydroxytamoxifen) exhibits significantly weaker antiestrogenic activity and can even have partial estrogenic effects.[4]

Q3: What is the purpose of the deuterium labeling in this compound?

A3: Deuterium labeling serves several purposes in drug development and research. The replacement of hydrogen with deuterium creates a heavier, stronger carbon-deuterium bond.[6] This can slow down the rate of metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[6][7] This can lead to a longer half-life and altered pharmacokinetic profile of the compound.[7] Additionally, deuterated compounds are used as internal standards in quantitative bioanalytical assays, such as LC-MS.[8][9]

Q4: Can the (E)- and (Z)-isomers be separated? If so, what is the recommended method?

A4: Yes, the (E) and (Z) isomers can be separated. The most effective and widely used method for separating the isomers of 4-Hydroxytamoxifen is reverse-phase high-performance liquid chromatography (RP-HPLC).[1] This technique allows for the isolation of each isomer with high purity.

Q5: What are the storage recommendations for high-purity this compound?

A5: To maintain purity, this compound should be stored as a solid at -20°C or below, protected from light.[10][11] If in solution, it should be stored at -80°C for long-term storage to minimize solvent evaporation and potential degradation or isomerization.[11] It is advisable to prepare fresh solutions for experiments and avoid repeated freeze-thaw cycles.[12]

Troubleshooting Guides

Issue 1: Low Yield of the Desired (E)-Isomer
Potential Cause Troubleshooting Step
Suboptimal Reaction Conditions Optimize the reaction temperature and time for the McMurry coupling reaction. While this reaction is robust for creating the tamoxifen scaffold, the E/Z ratio can be influenced by reaction kinetics and thermodynamics.[1]
Isomerization to the (Z)-Isomer During workup and purification, avoid high temperatures and exposure to acidic or basic conditions that might promote isomerization to the thermodynamically more stable (Z)-isomer.
Inefficient Purification Optimize the RP-HPLC method to ensure baseline separation of the (E) and (Z) isomers.[1] Adjust the mobile phase composition, gradient, and flow rate to maximize resolution.
Issue 2: Isomeric Impurity Detected in the Final Product
Potential Cause Troubleshooting Step
Incomplete Separation of Isomers Improve the HPLC purification method. Consider using a different column chemistry or a longer column to enhance separation. Collect narrower fractions during peak elution.
Isomerization Post-Purification After purification, handle the isolated (E)-isomer with care. Evaporate the solvent at low temperatures and store the final product under recommended conditions immediately.[2]
Co-elution with other Impurities Use a high-resolution analytical method, such as UPLC-MS/MS, to confirm the identity of the impurity. It may be a different compound co-eluting with your product.
Issue 3: Incomplete Deuteration or Deuterium Scrambling
Potential Cause Troubleshooting Step
Deuterium Exchange During Reaction Ensure that all reagents and solvents used in the steps following the introduction of the deuterated moiety are aprotic, or use deuterated protic solvents if necessary, to prevent D-H exchange.
Deuterium Loss During Workup Avoid prolonged exposure to acidic or basic aqueous solutions during the extraction and washing steps. Use neutral water or brine where possible and minimize the time of these steps.
Incomplete Deuteration of Starting Material Verify the isotopic purity of the deuterated starting material by mass spectrometry or NMR before proceeding with the synthesis.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxytamoxifen via McMurry Reaction

This protocol is a generalized procedure and may require optimization.

Materials:

  • 4,4'-dihydroxybenzophenone (B132225)

  • Propiophenone (or a deuterated analog for d5-labeling)

  • Titanium tetrachloride (TiCl₄)

  • Zinc dust (Zn)

  • Dry Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of Low-Valent Titanium Reagent:

    • In a flame-dried flask under an inert atmosphere, suspend Zinc dust in dry THF.

    • Cool the suspension to 0°C.

    • Slowly add Titanium tetrachloride dropwise.

    • After the addition, heat the mixture to reflux for 2 hours. The color should turn black, indicating the formation of the active reagent.[1]

  • McMurry Coupling Reaction:

    • Cool the titanium reagent suspension to 0°C.

    • In a separate flask, dissolve 4,4'-dihydroxybenzophenone and the appropriate ketone in dry THF.

    • Add the solution of ketones to the titanium reagent.

    • Heat the reaction mixture to reflux for an additional 2-4 hours. Monitor the reaction by TLC.[1]

  • Reaction Workup:

    • Cool the reaction to room temperature and carefully quench by pouring it into water.

    • Acidify with HCl until the black color disappears.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.[1]

Protocol 2: Purification of (E)- and (Z)-4-Hydroxytamoxifen Isomers by RP-HPLC

Materials:

  • Crude 4-Hydroxytamoxifen mixture

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade water with 0.1% formic acid or trifluoroacetic acid

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Filter the solution through a 0.22 µm syringe filter.[1]

  • HPLC Separation:

    • Equilibrate the C18 column with the initial mobile phase (e.g., a mixture of water and acetonitrile/methanol with acid).

    • Inject the sample.

    • Run a gradient elution, gradually increasing the concentration of the organic solvent, to separate the (E) and (Z) isomers.[1]

    • Monitor the elution profile using a UV detector.

  • Fraction Collection and Processing:

    • Collect the fractions corresponding to the (E)-isomer peak.

    • Combine the pure fractions and remove the organic solvent using a rotary evaporator at low temperature.

    • Lyophilize or carefully evaporate the remaining aqueous solvent to obtain the purified product.

Data Presentation

Table 1: Typical Purity and Yield Data for 4-Hydroxytamoxifen Synthesis

Parameter Value Method of Analysis Reference
Crude Product E/Z Ratio ~1:1HPLC[2]
Purity of Commercial Standards ≥97.5% to 99.95%HPLC[13][14]
Isotopic Purity of d5 Standard ≥99% deuterated forms (d1-d5)Mass Spectrometry[9]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control start_mats Starting Materials (Ketones, d5-source) mcmurry McMurry Coupling start_mats->mcmurry low_ti Low-Valent Titanium Reagent low_ti->mcmurry crude_product Crude Product (E/Z-d5 Mixture) mcmurry->crude_product rp_hplc RP-HPLC Separation crude_product->rp_hplc e_isomer High-Purity (E)-Isomer rp_hplc->e_isomer z_isomer (Z)-Isomer (Byproduct) rp_hplc->z_isomer analysis Purity & Identity Check (NMR, MS, HPLC) e_isomer->analysis final_product Final Product: High-Purity (E)-4-OHT-d5 analysis->final_product

Caption: Experimental workflow for the synthesis and purification of high-purity this compound.

Troubleshooting_Logic cluster_purity Purity Issues cluster_solutions Potential Solutions start Problem Detected in Final Product isomeric_impurity Isomeric Impurity (Z-isomer present) start->isomeric_impurity chem_impurity Chemical Impurity (Byproducts) start->chem_impurity isotopic_impurity Isotopic Impurity (Incomplete deuteration) start->isotopic_impurity optimize_hplc Optimize HPLC Separation isomeric_impurity->optimize_hplc check_storage Review Storage & Handling Conditions isomeric_impurity->check_storage chem_impurity->optimize_hplc optimize_workup Optimize Reaction Workup chem_impurity->optimize_workup isotopic_impurity->optimize_workup check_reagents Verify Starting Material Purity isotopic_impurity->check_reagents

Caption: Troubleshooting logic for challenges in this compound synthesis.

References

stability issues of (E)-4-Hydroxytamoxifen-d5 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (E)-4-Hydroxytamoxifen-d5 in solution. Below you will find troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in their work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The main stability issues for this compound in solution are isomerization, precipitation, and chemical degradation. The biologically more active (Z)-isomer can convert to the less active (E)-isomer, especially when exposed to light and in solvents with a low dielectric constant.[1][2] Precipitation can occur over time, particularly when solutions are stored at low temperatures.[1][3] While less common under proper storage, the compound can also be susceptible to chemical degradation from oxidizing agents or UV light.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, stock solutions of this compound should be stored protected from light.[1][4] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Specific temperature recommendations vary by solvent.[1][5]

Q3: How long can I store this compound stock solutions?

The stability of this compound solutions depends on the solvent and storage temperature. In DMSO or ethanol (B145695), solutions can lose potency within weeks when stored at -20°C or -80°C.[6] For longer-term storage of several months with minimal loss of isomeric purity, dissolving the compound in tetrahydrofuran (B95107) (THF) containing approximately 0.025% butylated hydroxytoluene (BHT) and storing it at -25°C in the dark is recommended.[1][4]

Q4: My this compound solution appears cloudy or has visible precipitate. What should I do?

Precipitation is a common issue, especially for solutions stored at low temperatures in solvents like ethanol or DMSO.[1][6] To redissolve the precipitate, you can gently warm the solution to 37°C or room temperature and vortex or shake it until the solution is clear.[6][7] It is critical to ensure all precipitate is redissolved before use to maintain an accurate concentration in your experiments.[7]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Reduced or inconsistent experimental results Isomerization: The more active (Z)-isomer may have converted to the less active (E)-isomer.[1]- Prepare fresh solutions for critical experiments.[1]- Store solutions in the dark at -20°C or below.[1]- For long-term stability, consider storing in THF with BHT.[1][4]
Precipitation: The compound may have precipitated out of the solution, lowering the effective concentration.[1][3]- Visually inspect the solution for any cloudiness or crystals.[1]- Gently warm the solution to 37°C to redissolve the precipitate.[6]
Chemical Degradation: The compound may have degraded due to exposure to light or oxidizing agents.[1]- Protect solutions from light at all times.[1][4]- Avoid contamination with oxidizing agents.
Cloudy or precipitated stock solution Low Temperature Storage: Storage at -20°C or -80°C can cause the compound to precipitate from solvents like ethanol or DMSO.[6]- Warm the solution to room temperature or 37°C and vortex until clear.[6][7]
Concern about isomeric purity Solvent and Light Exposure: Isomerization is favored in solvents with low dielectric constants and upon exposure to light.[2][4]- Minimize light exposure by using amber vials or wrapping containers in foil.[7]- Prepare fresh stock solutions and store them in the dark at -20°C.[7]

Stability and Solubility Data

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureAdditional ConditionsReported Stability
Solid Powder-20°C3 years[5]
4°C2 years[5]
Solution in DMSO-80°CAliquoted, protected from light6 months[5]
-20°CAliquoted, protected from light1 month[5]
Solution in Ethanol-20°CProtected from light, aliquotedGeneral guidance suggests preparing fresh[1]
Solution in THF with BHT-25°CIn the darkActive for ~6 months with <5% loss in isomeric purity[1][4]

Table 2: Solubility of 4-Hydroxytamoxifen

SolventApproximate Solubility
Ethanol20 mg/mL (with heating)[4]
Methanol10 mg/mL[4]
DMSOSoluble[8]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the stability and isomeric purity of an this compound solution.

Objective: To determine the concentration and isomeric ratio of this compound in a stored solution.

Materials:

  • This compound stock solution (to be tested)

  • Freshly prepared this compound standard solution of known concentration

  • HPLC grade solvents (e.g., acetonitrile (B52724), water, buffer)

  • C18 reversed-phase HPLC column

  • HPLC system with a UV or mass spectrometry (MS) detector

Methodology:

  • Sample Preparation: Dilute a small aliquot of the stored this compound stock solution and the fresh standard solution in the mobile phase to a concentration suitable for HPLC analysis (e.g., 1-10 µg/mL).

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Use a suitable mobile phase, for example, a gradient of acetonitrile and water with a buffer.

    • Set the flow rate to approximately 0.5 mL/min.[1]

    • Maintain the column temperature at 30°C.[1]

    • Detect the compound using a UV detector at 246 nm and 287 nm or with an MS detector for higher specificity.[1]

  • Data Analysis:

    • Inject the standard solution to determine the retention times for the (E) and (Z) isomers.

    • Inject the test solution.

    • Compare the chromatograms of the test solution to the standard.

    • Calculate the total concentration of this compound in the test sample by comparing the total peak area to the standard.

    • Determine the isomeric ratio by calculating the area of each isomer peak relative to the total peak area.

Interpretation of Results:

  • A significant decrease in the total concentration compared to the expected concentration suggests degradation or precipitation.[1]

  • A change in the isomeric ratio, particularly an increase in the (E)-isomer, indicates that isomerization has occurred.[1]

Visual Guides

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Inconsistent or Reduced Experimental Results check_precipitate Visually Inspect Solution for Precipitate start->check_precipitate precipitate_found Precipitate Observed? check_precipitate->precipitate_found warm_solution Warm Solution to 37°C and Vortex Until Clear precipitate_found->warm_solution Yes no_precipitate No Precipitate precipitate_found->no_precipitate No retest Re-test Experiment warm_solution->retest end_good Problem Resolved retest->end_good check_isomerization Assess Isomeric Purity (e.g., via HPLC) no_precipitate->check_isomerization isomerization_issue Isomerization Detected? check_isomerization->isomerization_issue prepare_fresh Prepare Fresh Solution Protect from Light isomerization_issue->prepare_fresh Yes end_bad Consider Other Experimental Variables isomerization_issue->end_bad No prepare_fresh->retest consider_thf For Long-Term Storage: Use THF with BHT prepare_fresh->consider_thf

Caption: Troubleshooting workflow for stability issues.

References

optimizing fragmentation of (E)-4-Hydroxytamoxifen-d5 for MRM assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (E)-4-Hydroxytamoxifen-d5

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for optimizing the fragmentation of this compound for Multiple Reaction Monitoring (MRM) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in MRM assays?

This compound is a deuterated, stable isotope-labeled (SIL) version of (E)-4-Hydroxytamoxifen, a primary active metabolite of Tamoxifen (B1202). In quantitative mass spectrometry, it serves as an ideal internal standard (IS). Because it is nearly chemically identical to the non-labeled analyte, it co-elutes during liquid chromatography and exhibits similar ionization behavior in the mass spectrometer's ion source.[1] Its 5-dalton mass shift allows it to be distinguished from the endogenous analyte, making it the gold standard for correcting sample preparation variability, matrix effects (ion suppression or enhancement), and instrument drift.[1]

Q2: What are the recommended precursor (Q1) and product (Q3) ions for monitoring this compound?

The most common approach involves positive electrospray ionization (ESI+), where the molecule is protonated.

  • Precursor Ion [M+H]⁺ (Q1): The precursor ion for this compound is typically m/z 393 . This corresponds to the mass of the deuterated molecule plus a proton.[1]

  • Product Ion (Q3): Upon fragmentation, a highly abundant and specific product ion is observed at m/z 72 .[1] This fragment corresponds to the cleavage of the dimethylaminoethyl side chain, a characteristic fragmentation pathway for Tamoxifen and its metabolites.[2][3]

Q3: What are typical starting parameters for the MRM transition?

While instrument-specific optimization is mandatory for achieving the highest sensitivity, published data provides an excellent starting point. The key parameters for the m/z 393 → 72 transition are Collision Energy (CE) and Fragmentor/Declustering Potential.

Table 1: Recommended Starting MRM Parameters
CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Collision Energy (V)Fragmentor (V)
(E)-4-Hydroxytamoxifen3887225140
This compound (IS) 393 72 28 140
Data sourced from a study on the extraction of Tamoxifen and its metabolites.[1]

Experimental Protocols & Methodologies

Protocol 1: MRM Parameter Optimization

This protocol outlines the steps to determine the optimal collision energy (CE) and other MS parameters for the this compound internal standard.

Objective: To maximize the signal intensity of the m/z 393 → 72 transition.

Materials:

  • This compound analytical standard.

  • HPLC-grade or MS-grade methanol (B129727) and water.

  • Volatile mobile phase modifier (e.g., 0.1% formic acid).

  • A triple quadrupole mass spectrometer coupled with an LC system or infusion pump.

Procedure:

  • Standard Preparation: Prepare a working solution of this compound at a concentration of approximately 50-100 ng/mL in 50:50 methanol/water with 0.1% formic acid.

  • Infusion/Injection: Introduce the standard into the mass spectrometer. This can be done via direct infusion using a syringe pump (e.g., at 5-10 µL/min) or through repeated injections into the LC-MS system without a column.

  • Precursor Ion Confirmation: In Q1 scan mode, confirm the presence and isolation of the precursor ion at m/z 393.

  • Product Ion Identification: Perform a product ion scan on the precursor m/z 393. Set a nominal collision energy (e.g., 25-30 V) and identify the most abundant fragment ions. Confirm that m/z 72 is a major product ion.[1]

  • Collision Energy (CE) Optimization:

    • Set the mass spectrometer to MRM mode, monitoring the transition m/z 393 → 72.

    • Using the instrument's optimization software or manual setup, ramp the collision energy across a relevant range (e.g., from 10 V to 50 V in 2 V increments).[4]

    • Record the signal intensity of the m/z 72 product ion at each CE value.

    • Plot the intensity versus collision energy. The optimal CE is the voltage that produces the highest signal intensity.

  • Fragmentor/Declustering Potential (DP) Optimization:

    • Set the CE to the optimal value determined in the previous step.

    • Similarly, ramp the Fragmentor/DP voltage over a suitable range (e.g., 80 V to 200 V in 5-10 V increments).

    • Identify the voltage that yields the maximum signal intensity for the m/z 393 → 72 transition.

  • Finalize Method: Save the optimized CE and Fragmentor/DP values in your MRM acquisition method.

MRM_Optimization_Workflow cluster_prep Preparation cluster_ms Mass Spectrometer Optimization cluster_final Finalization prep 1. Prepare Standard (50-100 ng/mL 4-OH-Tam-d5) infuse 2. Infuse or Inject Standard into MS prep->infuse q1_scan 3. Confirm Precursor Ion (Q1 Scan for m/z 393) infuse->q1_scan prod_scan 4. Identify Product Ions (Scan Q3 from precursor 393) q1_scan->prod_scan ce_opt 5. Optimize Collision Energy (CE) (Ramp CE for 393 -> 72) prod_scan->ce_opt dp_opt 6. Optimize Fragmentor/DP (Ramp DP at optimal CE) ce_opt->dp_opt finalize 7. Finalize Acquisition Method with Optimized Parameters dp_opt->finalize

Caption: Workflow for MRM method optimization.

Fragmentation_Pathway precursor This compound Precursor Ion [M+H]⁺ = m/z 393 product Side-Chain Fragment Product Ion m/z 72 precursor->product Fragmentation (CID) Optimal CE ≈ 28 V

Caption: Conceptual fragmentation of 4-OH-Tamoxifen-d5.

Troubleshooting Guide

Problem: I am seeing a weak or non-existent signal for the m/z 393 → 72 transition.

A weak or absent signal is a common issue that can stem from the LC system, the ion source, or the mass analyzer settings.[5] Follow this logical guide to diagnose the problem.

Troubleshooting_Weak_Signal start START: Weak or No Signal for 4-OH-Tam-d5 check_ms Is the MS tuned and calibrated? start->check_ms check_params Are MRM parameters correct? Q1=393, Q3=72 CE ≈ 28V, DP ≈ 140V check_ms->check_params Yes tune_ms ACTION: Perform MS tuning and calibration. check_ms->tune_ms No check_source Are ion source parameters optimized? (Gas flow, Temp, Voltages) check_params->check_source Yes fix_params ACTION: Re-optimize CE and DP by infusing the standard. check_params->fix_params No check_lc Is there stable pressure and flow from the LC system? check_source->check_lc Yes fix_source ACTION: Clean ion source. Optimize gas flows & temps for analyte. check_source->fix_source No check_std Is the standard fresh and at the correct concentration? check_lc->check_std Yes fix_lc ACTION: Check for leaks, bubbles. Purge pumps. Check mobile phase. check_lc->fix_lc No fix_std ACTION: Prepare a fresh standard. Verify solvent and concentration. check_std->fix_std No end_ok Problem Resolved check_std->end_ok Yes tune_ms->check_ms fix_params->check_params fix_source->check_source fix_lc->check_lc fix_std->check_std

Caption: Troubleshooting logic for weak analyte signal.

Problem: I am observing high background noise or extraneous peaks.

  • Cause: Contaminated solvents or mobile phase additives.[6]

    • Solution: Always use LC-MS grade solvents, water, and additives (e.g., formic acid). Prepare mobile phases fresh and filter if necessary.[7]

  • Cause: Carryover from previous injections.

    • Solution: Implement a robust needle and injection port washing procedure. Use a strong organic solvent like isopropanol (B130326) in the wash method. Inject blanks between samples to check for carryover.

  • Cause: Contaminated ion source or mass spectrometer optics.

    • Solution: Follow the manufacturer's protocol for cleaning the ion source, capillary, and ion transfer optics. Regular maintenance is crucial for maintaining low background.[5]

Problem: My chromatographic peak shape is poor (fronting, tailing, or splitting).

  • Cause: Injection solvent is too strong compared to the initial mobile phase.

    • Solution: Reconstitute the final sample extract in a solvent that is weaker than or equal in strength to the starting mobile phase conditions.[8]

  • Cause: Column degradation or contamination.

    • Solution: Protect your analytical column with a guard column. If performance degrades, try flushing the column according to the manufacturer's instructions. If this fails, the column may need to be replaced.

  • Cause: Extra-column volume or poor fittings.

    • Solution: Ensure all tubing and fittings between the injector, column, and MS source are appropriate for your LC system (e.g., narrow-bore PEEK tubing for UHPLC). Check for any dead volume from poorly connected fittings.[8]

Problem: My results show high variability between injections.

  • Cause: Inconsistent injection volume or air bubbles in the autosampler.

    • Solution: Purge the autosampler syringe and lines to remove any air. Ensure the sample volume in the vial is sufficient for the requested injection volume.

  • Cause: Unstable electrospray.

    • Solution: Visually inspect the spray needle for blockage or an inconsistent spray. Check source parameters like gas flows and temperatures, as these affect spray stability.[9] Also, ensure the mobile phase composition is consistent and the pump is delivering a stable flow.

  • Cause: Matrix effects.

    • Solution: While the deuterated internal standard corrects for many matrix effects, severe ion suppression can still lead to variability, especially if the analyte signal is near the limit of quantitation. Improve sample clean-up procedures (e.g., using solid-phase extraction) to remove interfering matrix components.[6]

References

improving the limit of quantification for (E)-4-Hydroxytamoxifen-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalytical quantification of (E)-4-Hydroxytamoxifen. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows to achieve a lower limit of quantification (LOQ).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving a low limit of quantification (LOQ) for (E)-4-Hydroxytamoxifen?

The primary challenge in quantifying (E)-4-Hydroxytamoxifen, an active metabolite of tamoxifen (B1202), is its low physiological concentration in biological matrices like plasma and the presence of structurally similar metabolites and isomers.[1][2][3] Co-elution of these related compounds can interfere with the analyte signal, leading to an overestimation of its concentration and a higher LOQ.[1][3] Therefore, a highly selective analytical method is crucial.

Q2: Why is a deuterated internal standard like (E)-4-Hydroxytamoxifen-d5 used, and how does it help in quantification?

A deuterated internal standard (IS), such as this compound, is essential for accurate quantification in mass spectrometry-based assays.[4] Because it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects and potential loss during sample preparation.[4] By adding a known amount of the IS to each sample, variations in sample processing and instrument response can be normalized, leading to more accurate and precise results.

Q3: What are the most common analytical techniques for quantifying 4-Hydroxytamoxifen (B85900)?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely accepted and sensitive technique for the quantification of tamoxifen and its metabolites, including 4-Hydroxytamoxifen.[5][6][7][8] This method offers high selectivity and sensitivity, which are critical for measuring the low concentrations typically found in clinical samples.[6][8] High-performance liquid chromatography (HPLC) with fluorescence detection is another viable, albeit sometimes less sensitive, option.[6][8]

Q4: What are the key considerations for sample preparation to improve the LOQ?

Effective sample preparation is critical for removing interferences from the biological matrix and concentrating the analyte. Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) is used to precipitate proteins from the plasma or serum sample.[5][9][10]

  • Solid-Phase Extraction (SPE): A more selective technique that can provide a cleaner extract by using a solid sorbent to bind and elute the analyte, thereby removing more interfering substances.[6][11][12]

  • Liquid-Liquid Extraction (LLE): Another selective method that partitions the analyte between two immiscible liquid phases to separate it from matrix components.[9]

The choice of method depends on the required level of cleanliness and the complexity of the matrix. For achieving a very low LOQ, SPE is often preferred due to its superior cleanup capabilities.[11][12]

Troubleshooting Guide

This guide addresses specific issues that can lead to a poor limit of quantification.

Issue Potential Cause Troubleshooting Steps
High Background Noise in Chromatogram 1. Matrix Effects: Co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte and internal standard.[13] 2. Contaminated Mobile Phase or LC System: Impurities in the solvents or buildup in the tubing and column can contribute to high background.1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) to remove more matrix components.[11][12] 2. Optimize Chromatography: Adjust the mobile phase gradient to better separate the analyte from interfering peaks.[14] 3. System Maintenance: Use freshly prepared, high-purity mobile phases and flush the LC system regularly.
Poor Peak Shape (Tailing or Broadening) 1. Column Degradation: The analytical column may be fouled or have lost its efficiency. 2. Incompatible Sample Solvent: The solvent used to reconstitute the sample extract may be too strong, causing the peak to broaden upon injection.[15] 3. Secondary Interactions: The analyte may be interacting with active sites on the column packing material.1. Column Care: Use a guard column to protect the analytical column and replace the column if performance degrades.[15] 2. Solvent Matching: Ensure the reconstitution solvent is similar in strength to the initial mobile phase. 3. Mobile Phase Modifier: Add a small amount of a modifier, like formic acid, to the mobile phase to improve peak shape.[5]
Inconsistent Internal Standard Response 1. Inaccurate Pipetting: Errors in adding the internal standard (IS) solution to the samples. 2. IS Degradation: The internal standard may not be stable under the sample storage or processing conditions. 3. Variable Ion Suppression: The IS may be experiencing different levels of matrix effects across samples.1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Stability Checks: Perform stability experiments for the IS under the intended experimental conditions. 3. Dilute Sample: Diluting the sample can sometimes mitigate severe matrix effects.
Low Signal Intensity for Analyte and IS 1. Suboptimal MS/MS Parameters: The collision energy and other mass spectrometer settings may not be optimized for the analyte and IS.[14] 2. Inefficient Ionization: The electrospray ionization (ESI) source conditions may not be ideal. 3. Poor Extraction Recovery: The analyte and IS may not be efficiently extracted from the sample matrix.1. Compound Optimization: Infuse the analyte and IS solutions directly into the mass spectrometer to optimize parameters like collision energy for each specific transition.[14] 2. Source Tuning: Adjust ESI source parameters such as gas flows, temperature, and spray voltage. 3. Optimize Extraction: Evaluate different SPE sorbents or LLE solvents to improve recovery.

Quantitative Data Summary

The following table summarizes the Lower Limit of Quantification (LLOQ) for 4-Hydroxytamoxifen reported in various studies, highlighting the different methodologies used.

LLOQ (ng/mL)Analytical MethodSample PreparationMatrixReference
0.1UPLC-MS/MSProtein PrecipitationHuman Plasma[9]
0.25LC-MS/MSProtein PrecipitationHuman Serum[16]
0.48HPLC with Fluorescence DetectionSolid-Phase ExtractionSerum[6][17]
0.78LC-ESI-MS/MSNot specifiedRat Plasma[18]
1.0UPLC-MS/MSProtein PrecipitationHuman Plasma[1]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is adapted from a method for quantifying tamoxifen and its metabolites in human plasma.[9]

  • Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the this compound internal standard solution to the plasma sample.

  • Precipitation: Add 300 µL of a precipitation solution (e.g., acetonitrile with 0.1% formic acid).[5]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube for analysis by LC-MS/MS.

Protocol 2: LC-MS/MS Analysis

This is a general protocol based on common practices for analyzing 4-Hydroxytamoxifen.[5][9][18]

  • Chromatographic System: A UPLC or HPLC system.

  • Analytical Column: A C18 analytical column (e.g., Zorbax SB-C18, 150 × 2.1 mm, 3.5 µm).[4]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or a mixture of acetonitrile/methanol.

  • Gradient Elution: A gradient program is typically used to separate the metabolites.

  • Flow Rate: 0.2 - 0.6 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI mode is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transition for 4-Hydroxytamoxifen: m/z 388 → 72.[1]

    • MRM Transition for 4-Hydroxytamoxifen-d5: A corresponding shift in the precursor and/or product ion mass would be monitored.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Plasma/Serum Sample add_is Add this compound (IS) start->add_is extract Extraction (PPT, SPE, or LLE) add_is->extract centrifuge Centrifuge/Evaporate extract->centrifuge reconstitute Reconstitute Extract centrifuge->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate calculate Calculate Peak Area Ratio (Analyte/IS) integrate->calculate quantify Quantify using Calibration Curve calculate->quantify end_node End: Final Concentration quantify->end_node

Caption: Experimental workflow for the quantification of (E)-4-Hydroxytamoxifen.

troubleshooting_loq cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Poor LOQ cause1 High Background Noise issue->cause1 cause2 Low Signal Intensity issue->cause2 cause3 Poor Peak Shape issue->cause3 cause4 Inconsistent IS Signal issue->cause4 sol1 Improve Sample Cleanup (e.g., use SPE) cause1->sol1 sol3 Optimize Chromatography cause1->sol3 cause2->sol1 sol2 Optimize MS/MS Parameters cause2->sol2 cause3->sol3 sol4 Check IS Stability & Pipetting cause4->sol4

Caption: Troubleshooting logic for improving the Limit of Quantification (LOQ).

References

Validation & Comparative

Cross-Validation of (E)-4-Hydroxytamoxifen Quantification: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of tamoxifen (B1202) and its metabolites, the accurate quantification of (E)-4-Hydroxytamoxifen is paramount. This active metabolite of tamoxifen plays a crucial role in its therapeutic effects, necessitating robust and reliable analytical methods for its measurement in various biological matrices. This guide provides a comprehensive cross-validation of commonly employed analytical techniques for the quantification of (E)-4-Hydroxytamoxifen, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

While (E)-4-Hydroxytamoxifen-d5 serves as a deuterated internal standard, primarily for mass spectrometry-based methods, to ensure the highest accuracy and precision, the cross-validation of the analytical methods themselves is critical for ensuring data integrity and comparability across different studies and laboratories. This guide presents a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate technique for specific research needs.

Performance Comparison of Analytical Techniques

The selection of an analytical method for (E)-4-Hydroxytamoxifen quantification is often guided by a balance of sensitivity, specificity, accuracy, precision, and practical considerations such as sample throughput and cost. The following table summarizes the key performance parameters of LC-MS/MS, HPLC, and GC-MS based on published data. It is important to note that direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions.

ParameterLC-MS/MSHPLC with Fluorescence DetectionGC-MS
Linearity Range 0.1 - 50 ng/mL[1]Not explicitly stated, but covers therapeutic rangeNot explicitly stated, but covers therapeutic range
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[1]0.48 ng/mL20 pg/mL (in plasma)
Accuracy (% Recovery) Within 15% of nominal values92 - 102%Not explicitly stated
Precision (% CV) Intra-day: < 9.24%, Inter-day: < 15.7%[2]Intra-day: 0.23 - 6.00%[3]4.3 - 11%
Specificity High, due to mass-based detectionGood, but potential for interferenceHigh, due to mass-based detection
Throughput HighModerateModerate
Cost HighModerateModerate

Note: Data for a specific (E)-4-Hydroxytamoxifen Enzyme-Linked Immunosorbent Assay (ELISA) kit with comparable performance metrics was not available in the conducted literature search. While ELISA is a common technique for biomolecule quantification, its application and validation for the specific measurement of 4-hydroxytamoxifen (B85900) requires further investigation of commercially available kits and their performance data.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the quantification of 4-Hydroxytamoxifen using LC-MS/MS, HPLC, and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation:

  • To 100 µL of plasma, add an internal standard solution (e.g., this compound).

  • Perform protein precipitation by adding acetonitrile (B52724).

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).[1]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

  • Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection and quantification of the parent and product ions of 4-Hydroxytamoxifen and its internal standard.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

Sample Preparation:

  • To 200 µL of plasma, add an internal standard.

  • Perform protein precipitation with acetonitrile under alkaline conditions.[3]

  • Vortex and centrifuge the samples.

  • The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

Chromatographic Conditions:

  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent.

  • Detection: Fluorescence detection is employed, often requiring post-column UV irradiation to convert tamoxifen and its metabolites into fluorescent phenanthrene (B1679779) derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Extraction of tamoxifen and its metabolites from plasma is often performed using solid-phase extraction (SPE) cartridges (e.g., C18).

  • Further purification may be necessary using selective ion exchange chromatography.

  • Derivatization of the analytes is required to increase their volatility for GC analysis.

Chromatographic and Mass Spectrometric Conditions:

  • GC Column: A capillary column is used for separation.

  • Ionization: Electron ionization (EI) is a common method.

  • Detection: Selected Ion Monitoring (SIM) is used to enhance sensitivity and specificity by monitoring characteristic ions of the derivatized 4-Hydroxytamoxifen.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

cross_validation_workflow cluster_method1 Analytical Method 1 (e.g., LC-MS/MS) cluster_method2 Analytical Method 2 (e.g., HPLC) M1_Sample Sample Set M1_Analysis Analysis M1_Sample->M1_Analysis M1_Data Data Set 1 M1_Analysis->M1_Data Compare Statistical Comparison (e.g., Bland-Altman plot, Correlation) M1_Data->Compare M2_Sample Same Sample Set M2_Analysis Analysis M2_Sample->M2_Analysis M2_Data Data Set 2 M2_Analysis->M2_Data M2_Data->Compare Conclusion Conclusion on Method Agreement Compare->Conclusion

A typical workflow for the cross-validation of two analytical methods.

estrogen_receptor_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) ER_HSP ER-HSP Complex ER->ER_HSP ER_dimer ER Dimerization ER->ER_dimer HSP Heat Shock Proteins (HSP) HSP->ER_HSP ER_HSP->ER HSP dissociation ERE Estrogen Response Element (ERE) on DNA Gene_Transcription Gene Transcription (Cell Proliferation) ERE->Gene_Transcription Activation Conclusion Conclusion Gene_Transcription->Conclusion Inhibition of Cancer Cell Growth ER_dimer_ERE ER Dimer - ERE Complex ER_dimer_ERE->ERE OHT (E)-4-Hydroxytamoxifen OHT->ER Binds and blocks Estrogen Estrogen Estrogen->ER Binds and activates ER_dimer->ER_dimer_ERE Translocation to Nucleus

Signaling pathway of (E)-4-Hydroxytamoxifen's antagonistic action on the Estrogen Receptor.

References

Comparative Analysis of (E)-4-Hydroxytamoxifen-d5 from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (E)-4-Hydroxytamoxifen-d5, a deuterated active metabolite of tamoxifen, from various suppliers. This compound is commonly used as an internal standard in pharmacokinetic and metabolic studies. The quality of this stable isotope-labeled compound, particularly its chemical purity and isotopic enrichment, is critical for accurate quantification in mass spectrometry-based assays. This guide aims to assist researchers in selecting the most suitable product for their needs by comparing available data from prominent suppliers and providing standardized protocols for in-house verification.

Supplier and Product Overview

Several chemical suppliers offer this compound and its related isomers. The primary suppliers identified in this analysis include Cayman Chemical, MedChemExpress, and Toronto Research Chemicals. While direct, publicly available certificates of analysis for the specific (E)-isomer are limited, this guide compiles the available product specifications.

Data Presentation: Quantitative Analysis

The following table summarizes the available quantitative data for this compound and its related compounds from the specified suppliers. It is important to note that some suppliers provide data for the E/Z mixture or the Z-isomer, which can offer insights into their manufacturing and quality control capabilities.

SupplierProduct NameCatalog NumberPurityIsotopic EnrichmentDeuterated Forms Distribution
Cayman Chemical (E/Z)-4-hydroxy Tamoxifen-d534232≥95% (Chemical Purity of E/Z mixture)≥99% deuterated forms (d1-d5)≤1% d0
MedChemExpress This compoundHY-16950BS98.28% (Purity by HPLC)Data not publicly availableData not publicly available
MedChemExpress (Z)-4-Hydroxy Tamoxifen-d5HY-132477S98.31% (Purity by HPLC)98.5%d0=0.5%, d1=1.0%, d2=0.3%, d5=98.2%
Toronto Research Chemicals (E/Z)-4-Hydroxy TamoxifenH954755Information not specifiedNot applicableNot applicable

Experimental Protocols

To ensure the quality and suitability of this compound for its intended application, researchers should perform in-house validation. The following are detailed methodologies for key experiments.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify the (E)- and (Z)-isomers of 4-Hydroxytamoxifen-d5 and to detect any non-isomer impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm and 280 nm.

  • Sample Preparation: Dissolve the this compound standard in the mobile phase or a compatible solvent (e.g., methanol, DMSO) to a final concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a known volume (e.g., 10 µL) of the sample solution.

    • Run the chromatogram for a sufficient time to allow for the elution of all components.

    • Identify the peaks corresponding to the (E)- and (Z)-isomers based on their retention times (the (Z)-isomer is typically more retained).

    • Calculate the chemical purity by determining the area of the main peak as a percentage of the total peak area.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

This protocol outlines the use of high-resolution mass spectrometry to determine the isotopic distribution of deuterium (B1214612) in the this compound molecule.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • LC Conditions: Use the HPLC method described above to separate the isomers before they enter the mass spectrometer.

  • MS Parameters:

    • Mass Range: Scan a range that includes the masses of the unlabeled (d0) to the fully labeled (d5) compound (e.g., m/z 388-394 for the protonated molecule [M+H]+).

    • Resolution: Set to a high resolution (e.g., >10,000) to resolve the isotopic peaks.

  • Procedure:

    • Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS system.

    • Acquire the mass spectrum of the peak corresponding to this compound.

    • Determine the relative abundance of the ions corresponding to the d0, d1, d2, d3, d4, and d5 isotopic forms.

    • Calculate the isotopic enrichment for d5 and the percentage of each deuterated species.

Mandatory Visualizations

The following diagrams illustrate key concepts relevant to the use and analysis of this compound.

G cluster_0 Tamoxifen Metabolism and Action Tamoxifen Tamoxifen (Prodrug) CYP2D6 CYP2D6 Enzyme Tamoxifen->CYP2D6 Metabolism Hydroxytamoxifen 4-Hydroxytamoxifen ((E) and (Z) isomers) CYP2D6->Hydroxytamoxifen ER Estrogen Receptor (ER) Hydroxytamoxifen->ER Binds to GeneExpression Altered Gene Expression ER->GeneExpression Modulates

Caption: Signaling pathway of Tamoxifen and its active metabolite 4-Hydroxytamoxifen.

G cluster_1 Experimental Workflow for Quality Assessment Start Receive this compound SamplePrep Sample Preparation (Dissolution) Start->SamplePrep HPLC HPLC Analysis (Chemical Purity & Isomer Ratio) SamplePrep->HPLC LCMS LC-MS Analysis (Isotopic Enrichment) SamplePrep->LCMS DataAnalysis Data Analysis and Comparison HPLC->DataAnalysis LCMS->DataAnalysis Decision Decision: Accept or Reject Lot DataAnalysis->Decision

Caption: A typical experimental workflow for the quality assessment of this compound.

G cluster_2 Logical Relationship of Supplier Data Supplier Supplier - Cayman Chemical - MedChemExpress - Toronto Research Chemicals Product Product - this compound - (Z)-4-Hydroxytamoxifen-d5 - (E/Z)-4-Hydroxytamoxifen-d5 Supplier->Product Offers CoA Certificate of Analysis (CoA) + Purity (HPLC) + Isotopic Enrichment (MS) + Isomer Ratio Product->CoA Characterized by Decision {Researcher's Decision | - Select appropriate supplier - Perform in-house validation} CoA->Decision Informs

Caption: The logical relationship between supplier information and researcher decision-making.

Assessing the Isotopic Purity of (E)-4-Hydroxytamoxifen-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards is a cornerstone of accurate and reliable bioanalytical quantitation by mass spectrometry. (E)-4-Hydroxytamoxifen-d5, a deuterated analog of the active tamoxifen (B1202) metabolite, serves as a critical tool in pharmacokinetic and metabolic studies of this widely used breast cancer therapeutic. This guide provides a comparative assessment of the isotopic purity of this compound against other relevant deuterated standards, supported by established analytical methodologies.

Isotopic Purity Comparison

The isotopic purity of a deuterated internal standard is a crucial parameter, as it directly impacts the accuracy of quantitative analyses. A higher isotopic enrichment minimizes interference from unlabeled analyte and ensures a more precise measurement. Below is a comparison of the reported isotopic purities of various deuterated 4-Hydroxytamoxifen analogs and related compounds.

CompoundDeuterium (B1214612) LabelReported Isotopic PuritySource
(Z)-4-Hydroxy Tamoxifen-d5d5>99.9% (d5 = 99.99%)Certificate of Analysis, LGC Standards[1]
(E/Z)-4-hydroxy Tamoxifen-d5d5≥99% deuterated forms (d1-d5)Product Specification, Cayman Chemical[2]
N-desmethyl-4-hydroxy tamoxifen-d5 (d5 ENDX)d596%Research Article, NIH[3]

Note: While data for the specific (E)-isomer was not available in a certificate of analysis, the data for the (Z)-isomer and the E/Z mixture provide a strong indication of the high isotopic purity achievable for this compound.

Experimental Protocols for Isotopic Purity Assessment

The determination of isotopic purity is primarily achieved through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide detailed information on the level of deuterium incorporation and the structural integrity of the labeled compound.

High-Resolution Mass Spectrometry (HR-MS) Method

HR-MS is a powerful technique for determining the isotopic distribution of a molecule. By accurately measuring the mass-to-charge ratio (m/z) of the different isotopologues, the percentage of the desired deuterated species can be calculated.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve good separation and peak shape. For example, start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • MS System: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Data Acquisition: Full scan mode with a resolution of at least 70,000.

  • Scan Range: m/z 150-1000.

3. Data Analysis:

  • Extract the ion chromatograms for the unlabeled (d0) and all deuterated (d1 to d5) forms of 4-Hydroxytamoxifen.

  • Integrate the peak areas for each isotopologue.

  • Calculate the isotopic purity using the following formula:

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy, particularly ¹H and ²H NMR, can be used to confirm the position of deuterium labeling and to quantify the isotopic enrichment.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

2. NMR Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Acquire a standard proton NMR spectrum. The absence or significant reduction of signals at the sites of deuteration provides a qualitative assessment of isotopic incorporation.

  • ²H NMR:

    • Acquire a deuterium NMR spectrum. The presence of signals corresponding to the labeled positions confirms the location of the deuterium atoms.

  • Quantitative NMR (qNMR):

    • For a more precise quantification, an internal standard with a known concentration can be added. By comparing the integral of the analyte signal to the integral of the internal standard signal in the ¹H spectrum, the amount of residual non-deuterated material can be determined.

3. Data Analysis:

  • Process the NMR spectra (phasing, baseline correction, and integration).

  • In the ¹H NMR spectrum, the degree of deuteration at a specific position can be estimated by comparing the integral of the residual proton signal to the integral of a signal from a non-deuterated position in the molecule.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for assessing isotopic purity and the signaling pathway context of 4-Hydroxytamoxifen.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Purity Calculation start Start: this compound Sample dissolve Dissolve in appropriate solvent start->dissolve dilute Dilute to working concentration dissolve->dilute lcms LC-MS/MS Analysis (High Resolution) dilute->lcms nmr NMR Spectroscopy (¹H and ²H) dilute->nmr lcms_data Extract & Integrate Isotopologue Peaks lcms->lcms_data nmr_data Integrate Residual Proton Signals nmr->nmr_data purity_calc Calculate Isotopic Purity (%) lcms_data->purity_calc nmr_data->purity_calc end End: Isotopic Purity Report purity_calc->end

Caption: Experimental workflow for isotopic purity assessment.

signaling_pathway tamoxifen Tamoxifen (Prodrug) cyp450 CYP2D6, CYP3A4/5 tamoxifen->cyp450 Metabolism hydroxytamoxifen 4-Hydroxytamoxifen (Active Metabolite) cyp450->hydroxytamoxifen er Estrogen Receptor (ER) hydroxytamoxifen->er Binds to ere Estrogen Response Element (ERE) in DNA er->ere Binds to gene_transcription Altered Gene Transcription ere->gene_transcription Regulates cell_cycle Cell Cycle Arrest gene_transcription->cell_cycle Leads to

Caption: Simplified 4-Hydroxytamoxifen signaling pathway.

References

Inter-Laboratory Validation of (E)-4-Hydroxytamoxifen Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for the quantification of (E)-4-Hydroxytamoxifen, a critical active metabolite of Tamoxifen (B1202). While a formal inter-laboratory validation study for the deuterated internal standard (E)-4-Hydroxytamoxifen-d5 is not publicly available, this document synthesizes data from various independent laboratory validations of 4-Hydroxytamoxifen (B85900) assays, many of which likely utilize a deuterated internal standard like this compound for accurate quantification. The presented data and protocols offer a comprehensive overview for establishing and evaluating the performance of bioanalytical methods for this key analyte.

Quantitative Performance Comparison

The following tables summarize the performance characteristics of different analytical methods for the quantification of 4-Hydroxytamoxifen, as reported in various studies. These studies, conducted in independent laboratories, provide a surrogate for a direct inter-laboratory comparison.

Table 1: Performance of LC-MS/MS-based Methods

Laboratory (Study Reference)Lower Limit of Quantification (LLOQ)Accuracy (% Bias)Precision (% RSD)Linearity (r²)
Teunissen et al. (2011)[1][2]0.2 ng/mLNot explicitly stated< 15%Not explicitly stated
Binkhorst et al. (2011)[3]0.194 ng/mL (0.500 nM)-10.5% to 5.3%Within-run: < 12.0% Between-run: < 12.0%Not explicitly stated
Gjerde et al. (as cited in[4][5])Not explicitly statedMethod may overestimate levels by a factor of 2-3Not explicitly statedNot explicitly stated
Buhrow et al. (2023)[6]0.5 ng/mL85% to 115%Intra-day & Inter-day: within acceptable range≥ 0.98

Table 2: Performance of HPLC-based Methods

Laboratory (Study Reference)Lower Limit of Quantification (LLOQ)Accuracy (%)Precision (% RSD)Linearity (r²)
de Andrade et al. (2019)[7]Not explicitly stated80-100%0.23-6.00%Not explicitly stated
Anonymous (2024)[8]2 µg/mL (for Tamoxifen)98-102%< 2%0.999

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below are summarized protocols from the cited literature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol (based on Binkhorst et al., 2011)[3]
  • Sample Preparation: 200 µL of human plasma is deproteinized with 50 µL of acetone (B3395972) and 50 µL of a solution containing the deuterated internal standards in acetonitrile (B52724). This is followed by liquid-liquid extraction with 1 mL of n-hexane/isopropanol.

  • Chromatography: Separation is achieved on an Acquity UPLC® BEH C18 column (1.7 µm, 2.1 mm × 100 mm). The mobile phase consists of a gradient of 0.2 mM ammonium (B1175870) formate (B1220265) and acetonitrile, both acidified with 0.1% formic acid, at a flow rate of 0.300 mL/min.

  • Mass Spectrometry: Quantification is performed using a triple-quadrupole mass spectrometer in the positive ion electrospray ionization mode. The multiple reaction monitoring (MRM) transition for 4-hydroxytamoxifen is m/z 388 > 72.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection Protocol (based on de Andrade et al., 2019)[7]
  • Sample Preparation: Protein precipitation of 200 µL of plasma is performed with acetonitrile under alkaline conditions.

  • Chromatography: A reverse-phase column is used for separation. The total run time is 16 minutes, followed by a 5-minute column re-equilibrium.

  • Detection: Fluorescence detection is employed for the quantification of Tamoxifen, Endoxifen (B1662132), and 4-Hydroxytamoxifen.

Visualizing the Scientific Context

To better understand the significance of accurately quantifying 4-Hydroxytamoxifen, the following diagrams illustrate its mechanism of action and a typical workflow for bioanalytical method validation.

tamoxifen_pathway cluster_cell Cancer Cell Tamoxifen Tamoxifen Metabolism Metabolism (CYP2D6, CYP3A4) Tamoxifen->Metabolism 4_OHT 4-Hydroxytamoxifen Metabolism->4_OHT ER Estrogen Receptor (ER) 4_OHT->ER Competitively Binds & Blocks ERE Estrogen Response Element ER->ERE Binds to Estrogen Estrogen Estrogen->ER Binds & Activates Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Tamoxifen's mechanism of action in breast cancer cells.

validation_workflow start Method Development full_validation Full Bioanalytical Method Validation start->full_validation selectivity Selectivity & Specificity full_validation->selectivity linearity Linearity & Range full_validation->linearity accuracy Accuracy full_validation->accuracy precision Precision full_validation->precision lloq LLOQ Determination full_validation->lloq stability Stability Assessment full_validation->stability end Validated Method for Routine Use selectivity->end linearity->end accuracy->end precision->end lloq->end stability->end

Caption: A typical workflow for bioanalytical method validation.

References

A Comparative Guide to the Metabolic Profiles of Tamoxifen and (E)-4-Hydroxytamoxifen-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of the selective estrogen receptor modulator (SERM) tamoxifen (B1202) and its deuterated active metabolite, (E)-4-Hydroxytamoxifen-d5. Tamoxifen is a prodrug that requires metabolic activation to exert its therapeutic effects, primarily in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.[1] Its metabolite, 4-hydroxytamoxifen (B85900) (4-OHT), is a significantly more potent antiestrogen.[2] The deuterated analogue, this compound, is often used as an internal standard in analytical studies.[3] Understanding its metabolic profile in comparison to the parent drug is crucial for interpreting experimental data and for the broader field of deuterated drug development.

The key difference in the metabolism of a deuterated compound lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (B1214612) (C-D) is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, particularly oxidation reactions mediated by cytochrome P450 (CYP) enzymes.[4][5] This can lead to a longer half-life, reduced formation of certain metabolites, and an altered overall pharmacokinetic profile.[6][7]

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data comparing tamoxifen and its primary active metabolites. While specific metabolic rate data for this compound is not extensively published, its potency is comparable to non-deuterated 4-OHT, whereas its metabolic rate is anticipated to be slower due to the KIE.

Table 1: Comparative Potency of Tamoxifen and its Active Metabolites

Compound Relative Binding Affinity for ERα (Estradiol = 100%) IC50 (MCF-7 Cells) Potency vs. Tamoxifen
Tamoxifen ~7% ~0.79 µM -
4-Hydroxytamoxifen ~178% ~0.029 µM ~30-100x higher
Endoxifen (B1662132) Similar to 4-Hydroxytamoxifen Similar to 4-Hydroxytamoxifen ~30-100x higher

Data compiled from multiple sources.[2][8][9]

Table 2: Metabolic Profile Overview

Feature Tamoxifen (E)-4-Hydroxytamoxifen This compound (Predicted)
Role Prodrug Active Metabolite Deuterated Active Metabolite
Primary Metabolic Pathways 4-Hydroxylation, N-demethylation Glucuronidation, Sulfation, N-demethylation to Endoxifen Same as 4-OHT, but potentially at a reduced rate
Key Phase I Enzymes CYP2D6, CYP3A4/5, CYP2C9, CYP2B6[10][11][12] CYP3A4 (for conversion to endoxifen)[10] Slower metabolism by enzymes targeting the deuterated ring
Key Phase II Enzymes UGTs, SULTs[10] UGT1A4, UGT1A8, UGT2B7, SULT1A1[10][13] Slower metabolism by enzymes targeting the deuterated ring
Primary Active Metabolites 4-Hydroxytamoxifen, Endoxifen Endoxifen Endoxifen (formation may be slowed)

| Rate of Metabolism | Extensive | Moderate | Slower due to Kinetic Isotope Effect |

Metabolic Pathways

Tamoxifen undergoes extensive Phase I and Phase II metabolism. The two primary initial pathways are 4-hydroxylation to form the potent 4-hydroxytamoxifen (4-OHT) and N-demethylation to form N-desmethyltamoxifen.[2][10] Both of these metabolites can be further converted to endoxifen (4-hydroxy-N-desmethyltamoxifen), another highly potent antiestrogen.[9] Due to its higher plasma concentrations, endoxifen is considered by many to be the principal metabolite responsible for tamoxifen's efficacy.[1][2]

4-OHT itself is a substrate for further metabolism, primarily through Phase II conjugation reactions (glucuronidation and sulfation) which facilitate excretion.[10][14] The deuteration in this compound on the phenyl ring where the hydroxyl group is located is expected to slow down any metabolic reactions involving C-H bond cleavage on that specific ring. This could include further hydroxylation or other oxidative processes, potentially leading to increased plasma exposure and a longer half-life compared to its non-deuterated counterpart.

Tamoxifen_Metabolism cluster_enzymes Tam Tamoxifen (Prodrug) NDM N-desmethyltamoxifen Tam->NDM  N-demethylation CYP3A4/5 ~92% OHT 4-Hydroxytamoxifen (Active Metabolite) Tam->OHT  4-hydroxylation CYP2D6 ~7% Endo Endoxifen (Active Metabolite) NDM->Endo Hydroxylation CYP2D6 OHT->Endo N-demethylation CYP3A4/5 Inactive Inactive Glucuronide/ Sulfate Conjugates OHT->Inactive Phase II Metabolism UGTs, SULTs Endo->Inactive Phase II Metabolism UGTs, SULTs CYP3A4_1 CYP3A4/5 CYP2D6_1 CYP2D6, CYP2C9, CYP2B6 CYP2D6_2 CYP2D6 PhaseII_1 UGTs, SULTs PhaseII_2 UGTs, SULTs

Caption: Simplified metabolic activation pathway of tamoxifen.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the metabolic profiles and activity of these compounds are provided below.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes

This assay is used to identify metabolites and determine the rate of metabolism of a compound by liver enzymes.

  • Materials:

    • Test compounds (Tamoxifen, this compound)

    • Pooled human liver microsomes (HLMs)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

    • Phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile (ACN) or Methanol (for quenching)

    • LC-MS/MS system

  • Procedure:

    • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, the HLM suspension, and the test compound to a final concentration (e.g., 1 µM). Pre-warm the mixture at 37°C for 5 minutes.

    • Reaction Initiation: Add the NADPH regenerating system to the mixture to start the metabolic reaction.

    • Time Points: Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold ACN with an internal standard to stop the reaction and precipitate proteins.

    • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the parent compound and identify and quantify its metabolites. The disappearance of the parent compound over time is used to calculate the intrinsic clearance.

Experimental_Workflow start Prepare Incubation Mixture (Compound + Liver Microsomes) initiate Initiate Reaction with NADPH (Incubate at 37°C) start->initiate sampling Collect Aliquots at Time Points initiate->sampling quench Quench Reaction (Ice-Cold Acetonitrile) sampling->quench prep Centrifuge & Collect Supernatant quench->prep analysis LC-MS/MS Analysis prep->analysis data Data Interpretation (Metabolite ID & Quantification) analysis->data

Caption: Workflow for in vitro metabolite identification.

Protocol 2: Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor.

  • Materials:

    • Recombinant human ERα

    • Radiolabeled estradiol (B170435) (e.g., [3H]-estradiol)

    • Test compounds (Tamoxifen, 4-OHT)

    • Assay buffer

    • Scintillation fluid and counter

  • Procedure:

    • Incubation: Incubate a constant amount of ERα and radiolabeled estradiol with varying concentrations of the test compound.

    • Equilibrium: Allow the reaction to reach equilibrium.

    • Separation: Separate the receptor-bound from the free radiolabeled estradiol (e.g., using dextran-coated charcoal).

    • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

    • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. This is used to calculate the relative binding affinity (RBA).

Protocol 3: Cell Proliferation (MTT) Assay

This colorimetric assay assesses the anti-proliferative effects of compounds on ER+ breast cancer cells.

  • Materials:

    • ER+ breast cancer cell line (e.g., MCF-7)

    • Cell culture medium

    • 96-well plates

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

  • Procedure:

    • Cell Seeding: Seed MCF-7 cells in a 96-well plate and allow them to adhere.

    • Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathway

Both tamoxifen's active metabolites, 4-OHT and endoxifen, act as competitive antagonists of the estrogen receptor in breast tissue. They bind to ERα, preventing estradiol from binding and activating the receptor. This complex then recruits corepressors instead of coactivators to the DNA, leading to the downregulation of estrogen-responsive genes that are critical for cell proliferation.

Signaling_Pathway cluster_agonist Agonist Action cluster_antagonist Antagonist Action E2 Estradiol (E2) ER Estrogen Receptor (ERα) E2->ER Binds & Activates OHT 4-Hydroxytamoxifen (Antagonist) OHT->ER Binds & Blocks CoAct Coactivators ER->CoAct Recruits CoRep Corepressors ER->CoRep Recruits Prolif Gene Transcription & Cell Proliferation CoAct->Prolif Inhib Inhibition of Gene Transcription CoRep->Inhib

Caption: Mechanism of action of 4-Hydroxytamoxifen.

Conclusion

Tamoxifen is a prodrug that is extensively metabolized into more active forms, primarily 4-hydroxytamoxifen and endoxifen. These metabolites are potent antiestrogens responsible for the drug's clinical efficacy. The deuterated analogue, this compound, while functionally similar in its interaction with the estrogen receptor, is predicted to have a distinct metabolic profile. Due to the kinetic isotope effect, its metabolism via pathways involving the cleavage of a C-H bond on the deuterated phenyl ring is likely to be slower. This results in a reduced rate of clearance and potentially higher systemic exposure compared to non-deuterated 4-hydroxytamoxifen. This fundamental difference underscores the importance of considering isotopic labeling not just as an analytical tool, but as a strategic modification in drug design to optimize pharmacokinetic properties.

References

A Comparative Guide to the Accuracy and Precision of (E)-4-Hydroxytamoxifen-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic drug monitoring and pharmacokinetic studies, particularly for breast cancer treatment, the accurate quantification of tamoxifen (B1202) and its active metabolites is paramount. (E)-4-Hydroxytamoxifen, a potent metabolite of tamoxifen, requires precise measurement in biological matrices. The use of a stable isotope-labeled internal standard, such as (E)-4-Hydroxytamoxifen-d5, is a widely accepted practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the reliability of these measurements. This guide provides an objective comparison of the performance of this compound against other alternatives, supported by experimental data and detailed methodologies.

The primary role of an internal standard is to correct for the potential loss of analyte during sample processing and to account for variability in instrument response.[1] An ideal internal standard should closely mimic the chemical and physical properties of the analyte.[2] Deuterated standards, like this compound, are considered the gold standard as they exhibit nearly identical extraction recovery, ionization efficiency, and chromatographic retention times to their non-deuterated counterparts, while being distinguishable by their mass-to-charge ratio in a mass spectrometer.[2]

Performance Data of this compound

The accuracy and precision of an analytical method are key validation parameters that demonstrate its reliability. Accuracy refers to the closeness of the measured value to the true value, often expressed as percent bias or relative error (%RE). Precision describes the degree of agreement among a series of individual measurements and is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD).

Bioanalytical method validation guidelines, such as those from the U.S. Food and Drug Administration (FDA), generally require the precision (%CV) to be within ±15% and the accuracy (%RE) to be within ±15% of the nominal concentration for quality control (QC) samples, except for the lower limit of quantification (LLOQ), where ±20% is acceptable.[3]

The following table summarizes the performance of analytical methods utilizing deuterated internal standards, including this compound, for the quantification of tamoxifen and its metabolites.

AnalyteInternal StandardConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)Reference
4-Hydroxytamoxifen (B85900) 4-Hydroxytamoxifen-d54 ng/g (LQC)<9%<9%81% to 106%81% to 106%[2]
40 ng/g (MQC)<9%<9%81% to 106%81% to 106%[2]
100 ng/g (HQC)<9%<9%81% to 106%81% to 106%[2]
Tamoxifen Tamoxifen-d540 ng/g (LQC)<9%<9%81% to 106%81% to 106%[2]
400 ng/g (MQC)<9%<9%81% to 106%81% to 106%[2]
1,000 ng/g (HQC)<9%<9%81% to 106%81% to 106%[2]
N-desmethyl-tamoxifen N-desmethyl-tamoxifen-d540 ng/g (LQC)<9%<9%81% to 106%81% to 106%[2]
400 ng/g (MQC)<9%<9%81% to 106%81% to 106%[2]
1,000 ng/g (HQC)<9%<9%81% to 106%81% to 106%[2]
Endoxifen N-desmethyl-4-hydroxy-tamoxifen-d54 ng/g (LQC)<9%<9%81% to 106%81% to 106%[2]
40 ng/g (MQC)<9%<9%81% to 106%81% to 106%[2]
100 ng/g (HQC)<9%<9%81% to 106%81% to 106%[2]

LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control

Comparison with Alternative Internal Standards

While deuterated analogs are preferred, other structurally similar compounds have been used as internal standards for the analysis of tamoxifen and its metabolites. The choice of internal standard can significantly impact method performance.

AnalyteInternal StandardIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)Reference
Tamoxifen Centchroman1.89 to 8.54%3.97 to 10.26%87.63 to 109.06%96 to 103.89%[4]
4-Hydroxytamoxifen Centchroman1.89 to 8.54%3.97 to 10.26%87.63 to 109.06%96 to 103.89%[4]
Tamoxifen & Metabolites PropranololNot explicitly stated for each metabolite, but used in the comparative HPLC method.Not explicitly stated for each metabolite, but used in the comparative HPLC method.Not explicitly stated for each metabolite, but used in the comparative HPLC method.Not explicitly stated for each metabolite, but used in the comparative HPLC method.[5]

The data indicates that while non-deuterated internal standards like Centchroman can provide acceptable accuracy and precision within regulatory limits, the use of a deuterated standard like this compound generally results in tighter precision and accuracy, as it more effectively compensates for analytical variability.[2][4]

Experimental Protocols

A validated bioanalytical method is crucial for obtaining reliable data. Below is a representative experimental protocol for the quantification of 4-Hydroxytamoxifen using this compound as an internal standard, based on common practices in published literature.

Sample Preparation (Liquid-Liquid Extraction)
  • To a 200 µL plasma sample, add 50 µL of the internal standard working solution (this compound in acetonitrile).

  • Add 50 µL of acetone (B3395972) for protein precipitation and vortex briefly.

  • Add 1 mL of an n-hexane/isopropanol mixture for extraction.

  • Vortex the mixture for 5-10 minutes.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Inject an aliquot (e.g., 30 µL) into the LC-MS/MS system.[6]

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: A reversed-phase C18 column, such as a Zorbax SB-C18 (150 x 2.1 mm, 3.5 µm).[2]

    • Mobile Phase: A gradient elution using two solvents:

      • Solvent A: 0.2% formic acid in water.[2]

      • Solvent B: Acetonitrile.[2]

    • Flow Rate: 0.2 mL/min.[2]

    • Column Temperature: 40 °C.[2]

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 4-Hydroxytamoxifen: m/z 388 > 72[6]

      • This compound: The precursor ion would be m/z 393, and the product ion would likely be m/z 72 or another characteristic fragment, depending on the position of the deuterium (B1214612) labels.

Visualizations

Bioanalytical Workflow with Internal Standard

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Biological Sample (e.g., Plasma) Add_IS Addition of Internal Standard (this compound) Sample->Add_IS Key Step Extraction Extraction (LLE, SPE, or PPT) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantification Analyte Quantification Data_Processing->Quantification

Caption: Bioanalytical workflow for sample quantification.

Principle of Stable Isotope-Labeled Internal Standard in LC-MS/MS

lc_ms_principle cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_quant Quantification lc_peak Co-elution Analyte + IS ms_peaks Analyte (m/z 388) Internal Standard (m/z 393) lc_peak->ms_peaks ESI Source ratio Calculate Peak Area Ratio (Analyte / IS) ms_peaks->ratio Signal Detection

Caption: LC-MS/MS principle with a stable isotope IS.

References

A Comparative Guide to the Bioanalytical Method Validation of (E)-4-Hydroxytamoxifen-d5 in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of tamoxifen (B1202) and its metabolites, the robust and reliable quantification of (E)-4-Hydroxytamoxifen, a key active metabolite, in tissue samples is paramount. This guide provides a comparative overview of the bioanalytical method validation for (E)-4-Hydroxytamoxifen-d5, a commonly used internal standard in mass spectrometry-based assays. The information presented herein is based on established regulatory guidelines and published experimental data, offering a framework for methodological comparison and implementation.

Regulatory Framework for Bioanalytical Method Validation

The validation of bioanalytical methods is a critical requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6] These guidelines ensure the quality and reliability of data submitted for drug approval. For tissue analysis, which is considered a complex biological matrix, a full method validation is essential.[1][4] This entails a comprehensive evaluation of several key parameters. In instances where the identical tissue matrix is difficult to obtain, a surrogate matrix may be used, with appropriate scientific justification.[1][4]

Key validation parameters as stipulated by regulatory guidance include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the sample.[4]

  • Accuracy: The closeness of the determined value to the nominal or known true value.

  • Precision: The degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

  • Recovery: The efficiency of the extraction process.

Comparison of Bioanalytical Methods for 4-Hydroxytamoxifen (B85900)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like 4-Hydroxytamoxifen in biological matrices due to its high sensitivity and selectivity.[7] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for variability during sample preparation and analysis.[2]

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of 4-Hydroxytamoxifen in formalin-fixed, paraffin-embedded (FFPE) tissue, which presents unique challenges due to the fixation and embedding process. For comparison, typical performance characteristics for plasma/serum-based assays are also presented, as specific validated methods for fresh or frozen tissue are less commonly published.

Table 1: Comparison of LC-MS/MS Method Validation Parameters for 4-Hydroxytamoxifen

Validation ParameterFFPE Tissue Method (Yuan et al., 2014)[2]Typical Plasma/Serum LC-MS/MS Methods
Analyte 4-Hydroxytamoxifen4-Hydroxytamoxifen
Internal Standard 4-Hydroxytamoxifen-d54-Hydroxytamoxifen-d5 or other deuterated analogs
Linearity Range 0.4 - 200 ng/g0.1 - 200 ng/mL
Accuracy 81 - 106%85 - 115%
Intra-assay Precision (%CV) < 9%< 15%
Inter-assay Precision (%CV) < 9%< 15%
Extraction Recovery 83 - 88%Variable (often >80%)

Experimental Protocols

A detailed experimental protocol is essential for the reproducibility and validation of a bioanalytical method. Below are representative protocols for tissue sample preparation and LC-MS/MS analysis, based on published methodologies.

Protocol 1: Extraction of 4-Hydroxytamoxifen from FFPE Tissue

This protocol is adapted from the method described by Yuan et al. (2014) for the analysis of tamoxifen and its metabolites in FFPE tissue.[2]

  • Deparaffinization:

    • Six 15 µm sections of FFPE tissue are placed in a microcentrifuge tube.

    • Add 1 mL of xylene and vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 5 minutes and discard the supernatant.

    • Repeat the xylene wash.

    • Wash the tissue pellet with 1 mL of 100% ethanol (B145695), vortex, centrifuge, and discard the supernatant.

    • Repeat the ethanol wash with 90%, 70%, and 50% ethanol.

    • Dry the tissue pellet under a gentle stream of nitrogen.

  • Tissue Homogenization and Protein Digestion:

    • Reconstitute the dried tissue pellet in 200 µL of homogenization buffer.

    • Add proteinase K and incubate at 56°C overnight.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with methanol (B129727) followed by water.

    • Load the digested tissue sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent.

    • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Sample Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

Protocol 2: LC-MS/MS Analysis

The following are general LC-MS/MS conditions that can be optimized for the analysis of 4-Hydroxytamoxifen.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for 4-Hydroxytamoxifen and its deuterated internal standard.

      • Example transition for 4-Hydroxytamoxifen: m/z 388.2 → 72.1

      • Example transition for 4-Hydroxytamoxifen-d5: m/z 393.2 → 72.1

Workflow and Pathway Diagrams

To visually represent the experimental and logical processes, the following diagrams are provided in DOT language for use with Graphviz.

experimental_workflow cluster_sample_prep Tissue Sample Preparation cluster_analysis LC-MS/MS Analysis tissue FFPE Tissue Sections deparaffinization Deparaffinization (Xylene & Ethanol Washes) tissue->deparaffinization homogenization Homogenization & Protein Digestion deparaffinization->homogenization spe Solid-Phase Extraction (SPE) homogenization->spe reconstitution Reconstitution spe->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing validation_parameters method_validation Bioanalytical Method Validation selectivity Selectivity & Specificity method_validation->selectivity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision calibration Calibration Curve method_validation->calibration stability Stability method_validation->stability matrix_effect Matrix Effect method_validation->matrix_effect recovery Recovery method_validation->recovery

References

Performance Showdown: A Comparative Guide to LC Columns for (E)-4-Hydroxytamoxifen-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of tamoxifen (B1202) and its metabolites, the choice of a liquid chromatography (LC) column is paramount for achieving accurate and reproducible results. This guide provides a comparative overview of various LC columns utilized for the analysis of (E)-4-Hydroxytamoxifen-d5, a key internal standard in pharmacokinetic and therapeutic drug monitoring studies of tamoxifen. The following sections detail the performance characteristics of several columns based on published experimental data, offering a valuable resource for method development and optimization.

Comparative Analysis of LC Column Performance

The selection of an appropriate LC column directly impacts critical chromatographic parameters such as retention time, peak shape, and resolution. Below is a summary of performance data for different LC columns used in the analysis of 4-hydroxytamoxifen (B85900) and related compounds. While direct comparative studies for this compound are limited, the data presented for 4-hydroxytamoxifen and its isomers provide a strong basis for column selection.

ColumnParticle Size (µm)Dimensions (mm)Mobile PhaseFlow Rate (mL/min)Retention Time (min)Key Performance Characteristics
Zorbax SB-C18 1.82.1 x 50Gradient: Methanol (B129727) (0.1% formic acid) and Water (0.1% formic acid)0.3Not specified for d5, but provided good separation of tamoxifen isomers.[1][2]Demonstrated effective separation of tamoxifen and its E, Z, and Z' isomers of endoxifen (B1662132) and 4-OH-Tam.[1][2][3][4]
Acquity UPLC BEH C18 1.72.1 x 50Gradient: Water (0.5% formic acid, 2 mM ammonium (B1175870) formate) and Acetonitrile (0.5% formic acid)0.6Not specifiedA rapid UPLC-MS/MS method was developed for the determination of tamoxifen and its metabolites.[5]
Spherisorb CNRP Not specifiedNot specifiedIsocratic: K3PO4 (20 mM, pH 3.0) and Acetonitrile (65:35 v/v)1.0Not specifiedUsed in an HPLC method with fluorescence detection for tamoxifen and its metabolites.[6][7]
Shim-Pack Solar C18 54.6 x 250Isocratic: Methanol and Water (0.1% v/v orthophosphoric acid) (90:10)0.4Not specifiedEmployed for the simultaneous quantification of 4-hydroxytamoxifen and hesperidin (B1673128).[8]
Poroshell 120 EC-C18 Not specifiedNot specifiedGradient: 0.1% formic acid in water and 0.1% formic acid in methanolNot specifiedNot specifiedAchieved chromatographic separation of Z- and E-isomers of endoxifen and its metabolites in a 6.5-minute run time.[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. The following protocols are based on the cited literature for the analysis of tamoxifen and its metabolites.

Method 1: Zorbax SB-C18[1][2]
  • Sample Preparation: Protein precipitation of plasma samples.

  • LC System: Agilent 1200 series HPLC.

  • Column: Zorbax SB-C18 (2.1 mm × 50 mm, 1.8 μm particle size).

  • Column Temperature: 55 °C.

  • Mobile Phase A: HPLC grade methanol with 0.1% formic acid.

  • Mobile Phase B: HPLC grade water with 0.1% formic acid.

  • Gradient: 55% A to 70% A over 3 min, hold at 70% for 3.5 min, then increase to 95% for 2 min, followed by re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 μL.

  • Detection: Tandem Mass Spectrometry (MS/MS).

Method 2: Acquity UPLC BEH C18[5]
  • Sample Preparation: Protein precipitation with formic acid and methanol.

  • LC System: Waters Acquity UPLC.

  • Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 μm).

  • Column Temperature: 50°C.

  • Mobile Phase A: Water:formic acid (100:0.5, v:v) with 2 mM ammonium formate.

  • Mobile Phase B: Acetonitrile:formic acid (100:0.5, v:v).

  • Gradient: Linear gradient from 40% to 95% B in 2.5 min.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 7 μL.

  • Detection: Tandem Mass Spectrometry (MS/MS).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of this compound from a biological matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalMatrix Biological Matrix (e.g., Plasma) Spiking Spike with this compound (Internal Standard) BiologicalMatrix->Spiking ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection LC_Injection LC Injection SupernatantCollection->LC_Injection LC_Column LC Column Separation LC_Injection->LC_Column MS_Ionization Mass Spectrometry (Ionization) LC_Column->MS_Ionization MS_Detection MS/MS Detection MS_Ionization->MS_Detection Chromatogram Chromatogram Generation MS_Detection->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: A generalized workflow for the bioanalysis of this compound using LC-MS/MS.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of (E)-4-Hydroxytamoxifen-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of compounds like (E)-4-Hydroxytamoxifen-d5, a deuterated active metabolite of tamoxifen, is a critical component of laboratory safety and environmental responsibility.[1][2] Adherence to strict disposal protocols is essential due to the compound's potential health risks, including carcinogenicity and reproductive toxicity.[3][4] This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound and associated materials.

Immediate Safety Protocols and Hazard Summary

Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.[5][6] Always wear the appropriate Personal Protective Equipment (PPE).[5]

Table 1: Hazard and Personal Protective Equipment (PPE) Summary

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Health Hazards: - Acute Toxicity (Oral, Dermal, Inhalation)[7]- Skin and Eye Irritation[8]- Suspected of damaging fertility or the unborn child[7]- May cause cancer[3][5]Hand Protection: Chemical-impermeable gloves (double gloving is recommended)[5][6]Eye/Face Protection: Safety glasses with side-shields or a face shield[5][7]Skin and Body Protection: Lab coat or other protective clothing[5][9]Respiratory Protection: Use a suitable respirator if ventilation is inadequate or dust is generated[5]

Step-by-Step Disposal Procedure

The proper disposal of this compound and its containers requires a systematic approach to ensure regulatory compliance and safety.[5] All waste must be handled in accordance with local, state, and federal regulations.[10]

  • Waste Collection:

    • Collect all unused this compound, whether in solid or solution form, in a designated hazardous waste container.[6][11]

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name.[6]

    • Do not mix with other waste streams.[12]

    • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[7][12]

  • Disposal of Contaminated Materials:

    • All disposable materials that have come into contact with the compound, such as gloves, absorbent pads, and pipette tips, must be considered hazardous waste.[3][6]

    • Place these materials in a sealed plastic bag and then into the designated hazardous chemical waste container.[3][10]

    • Contaminated sharps, such as needles and syringes, should be placed in a proper sharps container destined for incineration.[6]

  • Container Disposal:

    • Empty containers must also be treated as hazardous waste.[9]

    • To decontaminate empty containers, triple rinse them with a suitable solvent (e.g., ethanol (B145695) or methanol).[4][5]

    • Collect the rinsate and dispose of it as hazardous chemical waste.[5]

    • After triple rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or landfill disposal.[7][10]

  • Decontamination of Reusable Equipment:

    • Non-porous materials like glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours.[6]

    • Alternatively, scrubbing with alcohol can be used for decontamination.[5]

  • Final Disposal:

    • Arrange for a licensed chemical waste disposal service to collect the hazardous waste.[7]

    • Methods for final destruction may include controlled incineration with flue gas scrubbing.[7]

    • Never dispose of this compound down the sink or in the regular trash.[4][5][11]

cluster_waste_generation Waste Generation cluster_waste_processing Waste Processing & Segregation cluster_final_disposal Final Disposal Pathway A Unused this compound (Solid or Solution) E Collect in Labeled Hazardous Waste Container A->E B Contaminated Disposables (Gloves, Pads, Tips) B->E C Empty Containers F Triple Rinse with Solvent C->F D Contaminated Reusable Equipment (Glassware) H Decontaminate (e.g., 10% Bleach Solution) D->H J Licensed Hazardous Waste Disposal E->J G Collect Rinsate F->G Collect Rinsate I Puncture to Prevent Reuse F->I After Rinsing G->E L Return to Use H->L K Recycle or Landfill (per institutional guidelines) I->K

Caption: Workflow for the safe disposal of this compound and associated materials.

Experimental Protocols: Spill Management

Immediate and appropriate cleanup of spills is crucial to prevent exposure and environmental contamination.[5] Do not allow the product to enter drains.[5][12]

Methodology for Minor Spills (Solid or Liquid):

  • Restrict Access: Cordon off the affected area to prevent entry.[5]

  • Wear PPE: Ensure you are wearing the full required PPE as described in Table 1.[5]

  • Contain Spill:

    • For Dry Spills: Use dry cleanup procedures to avoid generating dust.[5] Carefully sweep or vacuum the material. The vacuum cleaner must be fitted with a HEPA filter.[5]

    • For Liquid Spills: Use absorbent pads or universal binders to contain the spill.[3][5]

  • Collect Waste: Place the collected material and any contaminated cleaning supplies into a sealed plastic bag and then into the hazardous waste container.[3][10]

  • Decontaminate Area: Clean the spill area thoroughly with a detergent solution followed by clean water.[3]

Methodology for Major Spills:

  • Evacuate: Evacuate all personnel from the immediate danger area.[5]

  • Alert Authorities: Notify your institution's Environmental Health & Safety (EHS) department and emergency responders, informing them of the location and nature of the hazard.[5][10]

  • Restrict Entry: Prevent entry to the area.

  • Cleanup: Only trained personnel with appropriate respiratory protection, such as a self-contained breathing apparatus, should attempt to contain and clean up the spill.[5] Prevent the spillage from entering drains or waterways.[5][10] The collection and disposal of the waste should follow the same procedure as for minor spills.

References

Personal protective equipment for handling (E)-4-Hydroxytamoxifen-d5

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling (E)-4-Hydroxytamoxifen-d5 must adhere to strict safety protocols due to its potential health hazards. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

This compound is a physiologically active substance that requires careful handling. It is classified with several hazards, including the potential to cause cancer and is suspected of damaging fertility or the unborn child.[1][2][3][4]

Hazard Identification and Classification

Proper handling of this compound is critical due to its hazard classifications. The following table summarizes its primary hazards.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral, Dermal, Inhalation)
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
Warning H302: Harmful if swallowed.[2][4][5] H312: Harmful in contact with skin.[2][4][5] H332: Harmful if inhaled.[2][4][5]
Skin Irritation
alt text
Warning H315: Causes skin irritation.[2][4]
Eye Irritation
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
Warning H319: Causes serious eye irritation.[2][4]
Reproductive Toxicity
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
Danger H360: May damage fertility or the unborn child.[3] H361: Suspected of damaging fertility or the unborn child.[2][4][5]
Carcinogenicity
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
Danger H350: May cause cancer.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure.[6][7] The following PPE should be worn at all times when handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-impermeable glovesNitrile or neoprene gloves are recommended.[1][7] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[5][8]
Eye/Face Protection Safety glasses with side shields or a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards.[5]
Skin and Body Protection Protective clothingA lab coat or a disposable gown should be worn to protect clothing and skin.[1][9] For tasks with a higher risk of contamination, coveralls may be necessary.[10]
Respiratory Protection N95 or N100 respiratorRequired when there is a risk of generating airborne powder or aerosols, or if ventilation is inadequate.[6][8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for safety.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh and handle solid compound in a designated area prep3->handle1 Proceed to handling handle2 Prepare solutions in a chemical fume hood handle1->handle2 handle3 Avoid generating dust or aerosols handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 Proceed to cleanup clean2 Segregate and label all waste clean1->clean2 clean3 Remove PPE and wash hands thoroughly clean2->clean3

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[8]
Contaminated Labware (e.g., pipette tips, vials) Place in a designated, sealed hazardous waste container.
Contaminated PPE (e.g., gloves, gown) Collect in a separate, labeled hazardous waste bag.
Liquid Waste (e.g., solutions containing the compound) Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.[1][8]
Empty Containers Triple rinse with a suitable solvent.[1] Collect the rinsate as hazardous chemical waste. Puncture the container to prevent reuse before disposal.[5][8]

All waste must be handled in accordance with local, state, and federal regulations.[8]

Spill Management

In the event of a spill, immediate and appropriate cleanup is crucial.

Spill SizeContainment and Cleanup Procedure
Minor Spill 1. Restrict Access: Cordon off the area.[1] 2. Wear full PPE. [1] 3. For Dry Spills: Gently sweep or vacuum up the material, avoiding dust generation.[8] Use a vacuum cleaner with a HEPA filter.[8] 4. For Wet Spills: Absorb with an inert material (e.g., vermiculite, sand).[1] 5. Collect Waste: Place all contaminated materials into a sealed, labeled hazardous waste container.[1][8] 6. Decontaminate: Clean the spill area thoroughly.[1]
Major Spill 1. Evacuate: Immediately evacuate the area. 2. Alert Authorities: Notify your institution's environmental health and safety office.[1] 3. Ventilate: Ensure the area is well-ventilated, if safe to do so.[1] 4. Containment: Only trained personnel with appropriate respiratory protection should attempt to contain the spill.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.